5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-14-7-4-3-6(5-8(7)15-2)9-12-10(11)13-16-9/h3-5H,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEDMMNPBVPGJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NS2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthesis of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine
Abstract
The 1,2,4-thiadiazole scaffold is a pivotal heterocyclic motif in medicinal chemistry, recognized for its diverse and potent biological activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, this compound. We will explore its fundamental chemical and physical properties, propose a robust synthetic pathway grounded in established literature, and analyze its characteristic spectral data. Furthermore, this document delves into the intrinsic reactivity of the 1,2,4-thiadiazole core, particularly its function as an electrophilic "warhead," a feature of significant interest in covalent inhibitor design.[3] This guide is structured to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds for drug discovery.
Chemical Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is the characterization of its structure and core physical properties. This compound combines the biologically significant 3-amino-1,2,4-thiadiazole ring with a 3,4-dimethoxyphenyl (veratryl) group, a common substituent in pharmacologically active molecules.
Caption: Figure 1: 2D Structure of the title compound.
Table 1: Calculated Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₀H₁₁N₃O₂S | |
| Molecular Weight | 237.28 g/mol | |
| Monoisotopic Mass | 237.05720 Da | |
| Hydrogen Bond Donors | 1 (amine group) | |
| Hydrogen Bond Acceptors | 5 (2x ether O, 3x ring N) | |
| LogP (Predicted) | ~1.5 - 2.0 | Lipophilicity estimation |
| Topological Polar Surface Area (TPSA) | 98.5 Ų | |
Note: Properties are calculated based on the chemical structure as empirical data for this specific molecule is not widely published. Data for the isomeric 5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine can be found in databases for comparison.[4]
Synthesis and Mechanistic Rationale
The synthesis of 3-amino-5-aryl-1,2,4-thiadiazoles is well-documented, predominantly proceeding through the oxidative cyclization of an N-aryl-imidoyl thiourea intermediate.[5][6] This approach offers high efficiency and good functional group tolerance. We propose a robust, two-step synthetic pathway starting from the commercially available 3,4-dimethoxybenzonitrile.
Proposed Synthetic Workflow
The proposed synthesis involves the formation of an imidoyl thiourea intermediate, which then undergoes an iodine-mediated intramolecular dehydrogenative N-S bond formation. This method is chosen for its mild reaction conditions and avoidance of transition metals.[6][7]
Caption: Figure 2: Proposed two-step synthesis workflow.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of analogous 3-amino-5-aryl-1,2,4-thiadiazoles.[6][7]
Step 1: Synthesis of the Imidoyl Thiourea Intermediate
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF).
-
Amidine Formation (Conceptual): The synthesis begins with the conversion of 3,4-dimethoxybenzonitrile to the corresponding amidine. A more direct literature precedent involves the addition of amidines to isothiocyanates.[7] For this guide, we will adapt a related common precursor route: the reaction of the corresponding benzoyl chloride with thiourea.
-
Reaction: In a flask, dissolve 3,4-dimethoxybenzoyl chloride (1.0 eq) and thiourea (1.1 eq) in a suitable solvent like acetone.
-
Reaction Execution: Heat the mixture to reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the solvent is removed under reduced pressure. The resulting crude solid, the N-(3,4-dimethoxybenzoyl)thiourea intermediate, is washed with cold water and diethyl ether to remove impurities and used in the next step without further purification.
-
Causality: Refluxing in acetone provides the necessary thermal energy to drive the acylation of thiourea. The subsequent washing steps are critical for removing unreacted starting materials and soluble byproducts.
-
Step 2: Iodine-Mediated Oxidative Cyclization
-
Reagent Preparation: Suspend the crude intermediate from Step 1 in a solvent such as Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN). Add a mild base, such as Potassium Carbonate (K₂CO₃) (2.0 eq).
-
Oxidant Addition: To the stirred suspension, add a solution of Iodine (I₂) (1.2 eq) in the same solvent dropwise at room temperature.
-
Causality: Molecular iodine serves as a mild and effective oxidant for mediating the crucial N-S bond formation.[6] The base is necessary to neutralize the HI byproduct generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction Execution: Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically rapid, and its completion can be confirmed by TLC.
-
Work-up and Purification:
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess iodine (indicated by the disappearance of the brown color).
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Hexane) to yield the pure this compound.
-
Spectral Data and Characterization
Structural elucidation relies on a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of the constituent functional groups and related thiadiazole structures.[8][9]
Table 2: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Expected Observations |
|---|---|
| ¹H-NMR | ~7.4-7.6 ppm (m, 2H): Aromatic protons ortho to the thiadiazole ring.~6.9-7.0 ppm (d, 1H): Aromatic proton ortho to one methoxy group.~5.5-6.5 ppm (br s, 2H): Protons of the -NH₂ group (exchangeable with D₂O).~3.9 ppm (s, 6H): Two distinct or overlapping singlets for the two -OCH₃ groups. |
| ¹³C-NMR | ~175-180 ppm: C5 carbon of the thiadiazole ring.~160-165 ppm: C3 carbon of the thiadiazole ring (attached to NH₂).~148-152 ppm: Aromatic carbons attached to methoxy groups.~110-125 ppm: Remaining aromatic carbons.~56 ppm: Carbons of the -OCH₃ groups. |
| FT-IR (cm⁻¹) | 3100-3400: N-H stretching vibrations (primary amine).~1620-1640: C=N stretching of the thiadiazole ring.~1500-1590: Aromatic C=C stretching.~1250-1270 & ~1020-1040: Asymmetric and symmetric C-O-C stretching of the methoxy groups. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z ~238.06 |
Reactivity and Mechanistic Insights
The chemical behavior of this compound is dictated by its three primary components: the aromatic ring, the amine group, and the thiadiazole heterocycle.
-
Aromatic Ring: The dimethoxy-substituted phenyl ring is electron-rich and can undergo electrophilic aromatic substitution, although the reaction conditions must be chosen carefully to avoid side reactions with the heterocyclic core.
-
Amine Group: The exocyclic amine at the C3 position is nucleophilic. It can be acylated, alkylated, or used as a handle for further derivatization, a common strategy in medicinal chemistry to modulate solubility and target binding.[10]
-
1,2,4-Thiadiazole Ring: The most compelling feature for drug development is the reactivity of the N-S bond within the thiadiazole ring. This bond is susceptible to nucleophilic attack, particularly by soft nucleophiles like thiols. X-ray crystallography studies on related compounds have shown that the cysteine thiol of an enzyme can attack the sulfur atom, leading to cleavage of the N-S bond and the formation of a covalent disulfide bond with the target protein.[3] This mechanism makes the 1,2,4-thiadiazole scaffold an attractive "electrophilic warhead" for designing targeted covalent inhibitors against enzymes with cysteine residues in their active sites.[1][3]
Biological and Pharmacological Context
While specific biological data for the title compound is not extensively reported, the broader class of 1,2,4- and 1,3,4-thiadiazole derivatives exhibits a vast range of pharmacological activities.[2][11] This positions this compound as a compound of high interest for screening and development.
-
Anticancer Activity: Numerous thiadiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including breast cancer.[12][13][14] The mechanism is often linked to the inhibition of key enzymes or interference with DNA replication processes.[12]
-
Enzyme Inhibition: As mentioned, the ability to act as a cysteine-targeting agent makes this class of compounds valuable for inhibiting cysteine-dependent enzymes like cathepsins and transglutaminases.[3]
-
Antimicrobial and Anti-inflammatory Properties: Various substituted thiadiazoles have been reported to possess antibacterial, antifungal, and anti-inflammatory activities.[10][15][16]
The presence of the dimethoxyphenyl group is also significant, as this moiety is found in many natural and synthetic compounds with established biological effects, potentially contributing to favorable interactions with biological targets.
Conclusion
This compound is a heterocyclic compound with significant potential in the field of drug discovery. Its synthesis is achievable through well-established oxidative cyclization methods that are both efficient and scalable. Its chemical properties, particularly the electrophilic nature of the thiadiazole ring, offer a compelling mechanistic basis for the design of targeted covalent inhibitors. Supported by the extensive pharmacological profile of the thiadiazole class, this molecule represents a valuable scaffold for further investigation and derivatization in the development of novel therapeutic agents.
References
-
Al-Gharabli, S., et al. (2015). Medicinal chemistry and properties of 1,2,4-thiadiazoles. PubMed. Available at: [Link]
-
Tayadea, D. T., et al. (2005). Synthesis of 3-Amino-5-Substituted Amino-1,2,4-Thiadiazoles and 3-Substituted Thiocarbamido-5-Substituted Amino-1,2,4-Thiadiazoles. Oriental Journal of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2024). Synthesis of 1,2,4-thiadiazoles. Available at: [Link]
-
ResearchGate. (n.d.). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles | Request PDF. Available at: [Link]
-
Ugale, M. R., & Berad, B. N. (n.d.). Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. IJERT. Available at: [Link]
-
Li, G., et al. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Some biologically active 1,2,4-thiadiazoles. Available at: [Link]
-
Saeed, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. Available at: [Link]
-
Li, G., et al. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N–S Bond Formation. ACS Publications. Available at: [Link]
- Books. (2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles.
-
Gomha, S. M., et al. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. Available at: [Link]
-
PubChem. (n.d.). 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine. Available at: [Link]
-
Labanauskas, L., et al. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. PubMed. Available at: [Link]
-
Growing Science. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Available at: [Link]
-
JOCPR. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. Available at: [Link]
-
Stana, A., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at: [Link]
-
University of Helsinki. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Helda. Available at: [Link]
-
Stana, A., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PMC - NIH. Available at: [Link]
-
MySkinRecipes. (n.d.). 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine. Available at: [Link]
-
ResearchGate. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Available at: [Link]
-
Sławiński, J., et al. (2012). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. Available at: [Link]
-
DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine | C11H13N3O2S | CID 740440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 6. Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. growingscience.com [growingscience.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent | MDPI [mdpi.com]
- 13. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles – IJERT [ijert.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine
Abstract
The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent pharmacological activities. Within this class, 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine has emerged as a molecule of significant interest, demonstrating promising therapeutic potential across multiple domains, including oncology, inflammation, and neuroprotection. This technical guide provides a comprehensive exploration of the core mechanism of action of this compound, synthesizing data from existing literature on its structural analogs and the broader class of thiadiazole derivatives. We will delve into the putative molecular targets, the modulation of key signaling pathways, and the resultant cellular responses. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising therapeutic agent.
Introduction: The Therapeutic Promise of the 1,2,4-Thiadiazole Heterocycle
The 1,2,4-thiadiazole ring system is a bioisostere of pyrimidine, a fundamental component of nucleobases. This structural mimicry is believed to be a key contributor to the ability of thiadiazole derivatives to interfere with critical cellular processes such as DNA synthesis, making them attractive candidates for anticancer therapies.[1] The versatility of the thiadiazole scaffold allows for substitutions at various positions, leading to a wide array of derivatives with distinct pharmacological profiles. These derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[2][3][4][5]
The subject of this guide, this compound, incorporates a dimethoxyphenyl moiety, a structural feature often associated with interactions with key biological targets, including tubulin and various kinases. The presence of the amino group at the 3-position further enhances its potential for forming crucial hydrogen bonds within the active sites of target proteins.
Postulated Core Mechanism of Action
Based on the available literature for structurally related 1,3,4-thiadiazole and 1,2,4-triazole derivatives, the mechanism of action for this compound is likely multi-faceted, involving the modulation of several key cellular pathways. The primary proposed mechanisms are centered around its anti-inflammatory and anticancer activities.
Anti-inflammatory Action
Research on a closely related compound, 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole, has demonstrated anti-inflammatory properties.[6] This suggests that this compound may exert its anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Caption: Postulated anti-inflammatory mechanism via COX inhibition.
Anticancer Activity: A Multi-pronged Attack
The anticancer potential of thiadiazole derivatives is well-documented.[1][7][8][9][10] The cytotoxic effects are likely a result of a combination of mechanisms, including the induction of apoptosis and cell cycle arrest.
In silico studies on similar 1,3,4-thiadiazole derivatives suggest an interaction with key proteins in the apoptotic pathway, such as Caspase-3, Caspase-8, and Bax.[1] It is plausible that this compound triggers the intrinsic and/or extrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
Caption: Proposed intrinsic apoptotic pathway activation.
Studies on N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide, a related thiadiazole derivative, have shown induction of cell cycle arrest at the S and G2/M phases in cancer cell lines.[10] It is conceivable that this compound could exert a similar effect, thereby halting the proliferation of cancer cells.
Potential in Neurodegenerative Diseases
Heterocyclic compounds, including thiadiazoles, are being investigated for their therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's.[11] The neuroprotective mechanisms could involve the inhibition of enzymes such as acetylcholinesterase (AChE) or the modulation of pathways related to oxidative stress and protein aggregation.[11] While direct evidence for this compound in this context is limited, its structural features warrant further investigation into its neuropharmacological properties.
Experimental Protocols for Mechanistic Elucidation
To validate the proposed mechanisms of action, a series of well-defined experimental protocols are essential.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory effect of this compound on key enzymes.
Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Use commercially available COX-1 and COX-2 enzyme preparations.
-
Prepare a solution of arachidonic acid (substrate) in an appropriate buffer.
-
Prepare a detection reagent (e.g., a colorimetric or fluorometric probe) to measure prostaglandin production.
-
-
Assay Procedure:
-
In a 96-well plate, add the COX enzyme, the test compound at various concentrations, and the reaction buffer.
-
Pre-incubate the mixture for a specified time at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate for a defined period.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cellular Assays for Anticancer Activity
Objective: To assess the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of the compound on cancer cell lines.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media.
-
-
Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
Protocol: Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Cell Treatment:
-
Treat cancer cells with the test compound at its IC50 concentration for various time points.
-
-
For Apoptosis (Annexin V/PI Staining):
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
For Cell Cycle Analysis (PI Staining):
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and treat them with RNase A.
-
Stain the cellular DNA with Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Experimental workflow for mechanistic studies.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following table presents representative IC50 values for structurally related thiadiazole derivatives against various cancer cell lines, as reported in the literature.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 | [8] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 | 23.29 | [8] |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB-231 | 9 | [9] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | [1] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 | [1] |
| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(pyridin-1-ium-1-yl)acetamide | MCF-7 | 7.56 µg/mL | [10] |
| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | MCF-7 | 51.56 µg/mL | [10] |
Conclusion and Future Directions
This compound stands as a promising therapeutic candidate with a likely multi-target mechanism of action. Based on the extensive research on the thiadiazole scaffold, its primary modes of action are postulated to be through the inhibition of inflammatory enzymes and the induction of apoptosis and cell cycle arrest in cancerous cells. The presence of the dimethoxyphenyl group may confer specificity towards certain protein targets, a hypothesis that warrants further investigation through computational docking studies and experimental validation.
Future research should focus on a comprehensive preclinical evaluation of this compound. This includes a broader screening against a panel of cancer cell lines, in vivo efficacy studies in animal models of cancer and inflammation, and detailed pharmacokinetic and toxicological profiling. Furthermore, elucidating its potential neuroprotective effects could open up new avenues for its therapeutic application in neurodegenerative disorders. The synthesis and evaluation of novel analogs with modifications to the dimethoxyphenyl and amine moieties could also lead to the discovery of even more potent and selective agents.
References
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.).
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC. (2023, December 14).
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.).
- Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC - NIH. (n.d.).
- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - MDPI. (n.d.).
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - MDPI. (n.d.).
- 1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed. (n.d.).
- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC - NIH. (2022, March 10).
- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - ResearchGate. (2025, October 13).
- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - PMC - PubMed Central. (n.d.).
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES | Semantic Scholar. (n.d.).
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.).
- Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458) - PMC. (n.d.).
- WO2007090617A2 - Thiadiazole derivatives for the treatment of neuro degenerative diseases - Google Patents. (n.d.).
- ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. - ResearchGate. (2025, August 6).
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.).
- 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed. (2023, July 19).
- Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents - American Research Journals. (n.d.).
- 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central. (n.d.).
- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - Helda - University of Helsinki. (2022, March 31).
- Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review - ResearchGate. (2023, May 3).
Sources
- 1. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. mdpi.com [mdpi.com]
- 4. arjonline.org [arjonline.org]
- 5. Making sure you're not a bot! [helda.helsinki.fi]
- 6. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine
An In-Depth Technical Guide to the Biological Activity of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine and Its Isomeric Landscape
Introduction: Navigating the Thiadiazole Isomers in Drug Discovery
The thiadiazole scaffold, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, is a cornerstone in medicinal chemistry. Its various isomers, particularly the 1,2,4- and 1,3,4-thiadiazoles, are recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds.[1][2] They serve as versatile pharmacophores capable of engaging in various biological interactions, leading to activities spanning from anticancer and anti-inflammatory to antimicrobial and anticonvulsant.[3][4]
This guide focuses on This compound (CAS No. 1086385-71-8), a specific molecule featuring the 1,2,4-thiadiazole core.[5] The 3,4-dimethoxyphenyl moiety is of particular interest, as this substitution pattern is found in numerous compounds with significant pharmacological properties.
A comprehensive review of the scientific literature reveals a critical distinction: while the specific 1,2,4-thiadiazole isomer requested is a known chemical entity, published data on its biological activity is currently unavailable.[5] In stark contrast, its structural isomer, 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole , has been synthesized and evaluated for its pharmacological effects, primarily as an anti-inflammatory agent.[6][7]
Therefore, this guide adopts a dual approach. It will first explore the theoretical potential of the 1,2,4-thiadiazole core, providing a scientifically grounded hypothesis for the activity of the target molecule. It will then provide an in-depth analysis of the known synthesis and biological activity of its extensively studied 1,3,4-thiadiazole isomer, offering the most relevant empirical data available.
Part 1: The Target Molecule - this compound
While direct experimental data is lacking, the biological potential of this molecule can be inferred from the established medicinal chemistry of the 1,2,4-thiadiazole scaffold.
Theoretical Mechanism of Action: Cysteine-Targeting Electrophilic Warhead
The 1,2,4-thiadiazole ring is a unique heterocyclic system that can act as an electrophilic "warhead" for targeting cysteine residues within proteins.[8][9] The intrinsic chemistry of the N-S bond within the ring makes it susceptible to nucleophilic attack by the thiol group of a cysteine residue.
This interaction results in the cleavage of the N-S bond and the formation of a stable, covalent disulfide bond between the inhibitor and the enzyme.[9] This irreversible inactivation of the target protein is a powerful mechanism for achieving potent and sustained biological effects. The substituent at the C5 position—in this case, the 3,4-dimethoxyphenyl group—serves as the recognition element that guides the molecule to the specific protein's binding site.[9]
Based on this mechanism, this compound could be rationally designed as an inhibitor for cysteine-dependent enzymes such as cathepsins, caspases, or certain classes of transglutaminases, which are implicated in cancer, inflammation, and other pathologies.[8][10]
Part 2: The Isomer of Interest - 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole
In contrast to the target molecule, significant research has been conducted on its 1,3,4-thiadiazole isomer. This body of work provides a tangible reference point for understanding how the 3,4-dimethoxyphenyl substituent contributes to biological activity within a thiadiazole framework.
Synthesis
The synthesis of 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole is a well-established multi-step process starting from 3,4-dimethoxybenzoic acid. The key intermediate is 3,4-dimethoxybenzoylthiosemicarbazide.[6][7]
Protocol: Synthesis of 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole [6][7]
-
Step 1: Formation of 3,4-dimethoxybenzoylthiosemicarbazide.
-
Dissolve 3,4-dimethoxybenzoic acid in a suitable solvent (e.g., ethanol).
-
Add thiosemicarbazide to the solution.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the intermediate product, 3,4-dimethoxybenzoylthiosemicarbazide, typically by filtration.
-
-
Step 2: Cyclization to form the 1,3,4-thiadiazole ring.
-
Treat the intermediate from Step 1 with a cyclizing agent. Common agents include acetyl chloride followed by sodium hydroxide, or concentrated sulfuric acid.[6][11]
-
If using acetyl chloride, the reaction is typically performed in an inert solvent, followed by basification with NaOH to promote cyclization.
-
If using sulfuric acid, the intermediate is carefully added to cold, concentrated H₂SO₄ and stirred until cyclization is complete.
-
Quench the reaction mixture (e.g., by pouring onto ice) to precipitate the final product.
-
Collect the crude product by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent like ethanol.
-
-
Step 3: Characterization.
-
Confirm the structure of the final product using standard analytical techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry.
-
Established Biological Activity: Anti-inflammatory Properties
The primary reported biological activity for 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole and its acylated derivatives is anti-inflammatory.[6][7] Studies have demonstrated that these compounds can significantly reduce inflammation in preclinical models. The mechanism is suggested to be related to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.
Contextual Biological Activity: Anticancer Potential
While direct anticancer studies on this specific 1,3,4-isomer are limited, the broader class of 2,5-disubstituted 1,3,4-thiadiazoles bearing methoxyphenyl groups has shown significant promise as anticancer agents.[3][11] The dimethoxy or trimethoxyphenyl moiety is a critical pharmacophore that contributes to cytotoxic activity.
For instance, studies on related compounds have demonstrated activity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-213).[3][11] The proposed mechanism often involves the induction of apoptosis through the activation of caspases (Caspase 3 and Caspase 8) and pro-apoptotic proteins like BAX.[3]
Table 1: Cytotoxic Activity of Related Methoxyphenyl-1,3,4-Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [3] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [3] |
| 2-Arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole Derivative | MCF-7 (Breast) | 6.6 | [11] |
This data strongly suggests that the 3,4-dimethoxyphenyl substitution pattern is a favorable feature for anticancer activity within the 1,3,4-thiadiazole class, making the isomer 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole a compelling candidate for further anticancer evaluation.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture:
-
Culture human cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Allow the cells to adhere by incubating for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole) in DMSO.
-
Create a series of dilutions of the compound in the cell culture medium.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compound to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion and Future Directions
The landscape of This compound presents a classic case of a molecule with high theoretical potential but a lack of empirical data. Its 1,2,4-thiadiazole core suggests a plausible and potent mechanism of action via covalent inhibition of cysteine-dependent enzymes, marking it as a compelling candidate for targeted drug design.
Conversely, its isomer, 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole , provides a solid foundation of experimental work, demonstrating clear anti-inflammatory activity and belonging to a class of compounds with established anticancer potential.
For researchers and drug development professionals, the path forward is clear:
-
Synthesis and Profiling: The synthesis of this compound is the essential first step, followed by a broad biological screening to uncover its primary activities.
-
Target Validation: Based on the known chemistry of 1,2,4-thiadiazoles, screening against a panel of cysteine proteases (e.g., cathepsins) would be a rational starting point.
-
Comparative Studies: A head-to-head comparison of the biological activities of the 1,2,4- and 1,3,4-isomers would provide invaluable structure-activity relationship (SAR) data, clarifying the role of the nitrogen and sulfur atom placement in directing the molecule's pharmacological profile.
This guide underscores the nuanced yet significant differences between heterocyclic isomers and highlights the necessity of empirical validation to unlock the full therapeutic potential of these promising scaffolds.
References
-
Hu, Y., et al. (2012). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Current Medicinal Chemistry, 19(21), 3587-3601. Available at: [Link]
-
Karimian, K., et al. (2004). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. Current Medicinal Chemistry, 11(13), 1689-1703. Available at: [Link]
-
Frija, L. M. T., et al. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2017(12), 1594-1621. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiadiazole Chemistry: A Foundation for Advanced Pharmaceutical Intermediates. Available at: [Link]
-
Kovalyova, A. G., et al. (2022). An Overview on 1,2,4-triazole and 1,3,4-thiadiazole Derivatives as Potential Anesthesic and Anti-inflammatory Agents. ScienceRise: Pharmaceutical Science, 2(36), 4-11. Available at: [Link]
-
Aghamiri, S., et al. (2022). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Polycyclic Aromatic Compounds, 42(5), 2345-2358. Available at: [Link]
-
Labanauskas, L., et al. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie, 56(8), 617-619. Available at: [Link]
-
Shankar, G., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106, 4427–4447. Available at: [Link]
-
Gierlikowska, B., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(11), 3169. Available at: [Link]
-
Singh, A., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8758. Available at: [Link]
-
Labanauskas, L., et al. (2001). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. ChemInform, 32(52). Available at: [Link]
-
Kalidhar, U., & Kaur, A. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 1091-1106. Available at: [Link]
-
MySkinRecipes. (n.d.). 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine. Available at: [Link]
-
Frija, L. M. T., et al. (2017). Some biologically active 1,2,4-thiadiazoles. ResearchGate. Available at: [Link]
-
Gierlikowska, B., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1863. Available at: [Link]
-
Matysiak, J. (2014). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Current Topics in Medicinal Chemistry, 14(22), 2549-2563. Available at: [Link]
-
Szymański, P., et al. (2014). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Current medicinal chemistry, 21(34), 3959-79. Available at: [Link]
-
ChemSynthesis. (n.d.). 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine. Available at: [Link]
-
Gevorgyan, A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1269. Available at: [Link]
-
Gomha, S. M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2266. Available at: [Link]
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 1086385-71-8 [smolecule.com]
- 6. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Foreword: The Emergence of the 1,2,4-Thiadiazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine Derivatives and Analogs
The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer both diverse biological activity and favorable pharmacological properties. Among the five-membered heterocyclic compounds, thiadiazoles have carved out a significant niche.[1][2] These aromatic rings, containing sulfur and nitrogen, are not merely structural curiosities; they are privileged pharmacophores found in a range of clinically approved drugs.[3][4] The 1,2,4-thiadiazole isomer, in particular, serves as a versatile and robust template for designing targeted therapeutic agents. Its unique electronic configuration, metabolic stability, and capacity for specific molecular interactions make it a focal point of contemporary drug discovery programs.[5][6]
This guide focuses on a specific, highly promising subclass: This compound and its analogs. The strategic combination of the 1,2,4-thiadiazole core, a 3-amino group for further functionalization, and a 5-(3,4-dimethoxyphenyl) moiety—a known feature in many bioactive compounds—creates a platform for developing potent and selective modulators of various biological targets. We will explore the synthesis, structure-activity relationships (SAR), and therapeutic potential of this chemical series, providing researchers and drug development professionals with a comprehensive technical resource grounded in established scientific principles.
Synthetic Strategies: Constructing the 1,2,4-Thiadiazole Core
The construction of the 2,5-disubstituted 1,2,4-thiadiazole ring is a well-established area of heterocyclic chemistry. The primary and most efficient pathways typically involve the oxidative cyclization of amidinothioureas or related precursors. This approach offers high yields and tolerates a wide variety of functional groups, making it ideal for generating diverse chemical libraries for screening.
General Synthesis Workflow
The synthesis of the target scaffold generally proceeds through a multi-step sequence starting from commercially available materials. The causality behind this workflow is the sequential and controlled formation of requisite bonds to ensure the correct isomeric product.
Caption: General synthetic workflow for the target thiadiazole scaffold.
Detailed Experimental Protocol: Synthesis of a Representative Analog
The following protocol is a representative method adapted from established literature for synthesizing related 1,3,4-thiadiazole structures, which follows a similar logic of thiosemicarbazide cyclization.[7][8][9] The choice of an acidic catalyst like sulfuric acid or phosphorus oxychloride is critical as it facilitates the dehydration and ring closure needed to form the stable aromatic thiadiazole ring.
Objective: To synthesize 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole (a close analog).
Materials:
-
3,4-Dimethoxybenzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Sodium bicarbonate solution (5% w/v)
-
Standard laboratory glassware and reflux apparatus
Step-by-Step Methodology:
-
Reactant Charging: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, place 3,4-dimethoxybenzoic acid (1.82 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol).
-
Solvent/Catalyst Addition: Cautiously add phosphorus oxychloride (5 mL) to the mixture under a fume hood. The use of POCl₃ serves as both a dehydrating agent and a catalyst for the cyclization.
-
Reaction Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate:Hexane 1:1).
-
Work-up and Quenching: After completion, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with constant stirring. This step quenches the reactive POCl₃.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution as a solid.
-
Isolation and Purification: Filter the crude solid product using a Büchner funnel, wash thoroughly with cold distilled water, and dry under a vacuum.
-
Recrystallization: For further purification, recrystallize the dried solid from hot ethanol to yield the pure 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10][11]
Pharmacological Profile and Therapeutic Targets
The 1,2,4-thiadiazole scaffold, particularly when substituted with the dimethoxyphenyl moiety, exhibits a remarkable breadth of biological activities. This versatility stems from the ring's ability to engage in various non-covalent interactions and, in some cases, covalent bonding.
Anticancer Activity
Derivatives of this class have demonstrated significant potential as anticancer agents.[12][13] The 1,3,4-thiadiazole ring, acting as a bioisostere of pyrimidine, can interfere with DNA replication processes.[13] Furthermore, the mesoionic character of the ring may enhance its ability to cross cellular membranes and interact with intracellular targets.[13]
-
Mechanism of Action: While multiple mechanisms exist, a prominent one involves the inhibition of key enzymes in cancer cell proliferation and survival. Studies on related compounds have shown activity against various cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2).[14][15][16]
-
Structure-Activity Insights: The presence of methoxy groups on the phenyl ring is often crucial for potent activity. Research on related 2-arylamino-5-aryl-1,3,4-thiadiazoles revealed that a 3,4,5-trimethoxyphenyl group at the 5-position conferred very high cytotoxic activity against the MCF-7 breast cancer cell line.[14] This suggests the 3,4-dimethoxy substitution is a key pharmacophoric feature.
| Compound Class | Target Cell Line | Reported Activity (IC₅₀) | Reference |
| 2-Arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast Cancer) | 6.6 µM | [14] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (4e) | HepG2 (Liver Cancer) | High | [15] |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | HepG2 (Liver Cancer) | 4.37 µM | [16] |
Anti-inflammatory Properties
Specific derivatives of 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole have been synthesized and shown to possess anti-inflammatory activity.[7][8] This activity is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[4] The ability of these compounds to modulate inflammatory pathways underscores their potential in treating a range of inflammatory disorders.
Adenosine Receptor Modulation
The 1,2,4-thiadiazole scaffold has been successfully employed to develop potent and selective antagonists for human adenosine receptors, particularly the A₃ subtype.[17] The A₃ receptor is a G-protein coupled receptor implicated in ischemia, cancer, and asthma, making it a valuable drug target.[17] In a key study, N-acetylated derivatives of 3-(4-methoxyphenyl)-[1][17][18]thiadiazol-5-ylamine were identified as highly potent and selective A₃ antagonists, with Kᵢ values in the subnanomolar range.[17] Molecular modeling suggested that the 1,2,4-thiadiazole isomer offered a more energetically favorable docking pose within the receptor's binding pocket compared to its 1,3,4-regioisomer.[17]
Enzyme Inhibition: A Cysteine-Targeting "Warhead"
A fascinating and mechanistically distinct property of the 1,2,4-thiadiazole ring is its function as an electrophilic "warhead" that can target cysteine residues in proteins.[5] The cysteine thiol can react with the N-S bond of the thiadiazole, leading to the formation of a disulfide bond and resulting in the irreversible inactivation of the target enzyme.[5] This mechanism has been exploited to design inhibitors for:
-
Cysteine-dependent enzymes: Such as cathepsin B and transglutaminase.[5]
-
Factor XIIIa: An enzyme involved in blood clot stabilization, making its inhibitors novel potential antithrombotic agents.[19]
Navigating Structure-Activity Relationships (SAR)
Optimizing the therapeutic potential of the this compound core requires a deep understanding of its structure-activity relationships. Systematic modification at key positions can dramatically influence potency, selectivity, and pharmacokinetic properties.
Caption: Key structure-activity relationships for the thiadiazole core.
Future Perspectives and Development
The this compound scaffold represents a rich starting point for novel therapeutic development. While the foundational research is promising, several avenues warrant further exploration.
-
Pharmacokinetic Optimization: Early-stage drug development must prioritize the evaluation of pharmacokinetic profiles. Studies to determine parameters like half-life, volume of distribution, and clearance are essential for advancing lead compounds.[19] The development of validated HPLC methods is a critical first step for enabling such studies.[19]
-
Expansion of Analog Libraries: Systematic derivatization at the 3-amino position, guided by the SAR insights, could yield compounds with improved selectivity for specific targets, such as different adenosine receptor subtypes or specific cysteine proteases.
-
In Vivo Efficacy Studies: Promising candidates identified through in vitro screening must be advanced to in vivo models of disease (e.g., tumor xenograft models, inflammatory disease models) to validate their therapeutic efficacy and safety profiles.
-
Mechanism Elucidation: For compounds showing potent biological effects, detailed mechanistic studies are required to precisely identify the molecular target and signaling pathways involved. This includes techniques like receptor docking, mutational experiments, and enzyme kinetic studies.[17][20]
References
- Kim, Y., Lee, J. Y., & Jeong, L. S. (2009). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 17(13), 4714-4723.
- Yadav, P., & Kumar, R. (2014). Review article on 1, 3, 4-Thiadiazole derivaties and it's Pharmacological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 22-32.
-
Tam, T. F., Leung-Toung, R., Li, W., Spino, M., & Karimian, K. (2005). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Mini reviews in medicinal chemistry, 5(4), 367-379. [Link]
-
Kovalenko, S. I., Antypenko, L. M., Bilyi, A. K., Kholodnyak, S. V., Karpenko, O. V., & Antypenko, O. M. (2022). An Overview on 1,2,4-triazole and 1,3,4-thiadiazole Derivatives as Potential Anesthesic and Anti-inflammatory Agents. ScienceRise: Pharmaceutical Science, (2 (36)), 10-26. [Link]
-
Kumar, A., Sharma, S., & Kumar, A. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 714-742. [Link]
-
Bălășescu, E., Pirvan, L., Hanganu, D., Avram, S., & Vlase, L. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5556. [Link]
-
Li, W., Tam, T. F., Tang, L., Gramlich, K., & Karimian, K. (2005). Pharmacokinetic studies of a novel 1,2,4-thiadiazole derivative, inhibitor of Factor XIIIa, in the rabbit by a validated HPLC method. Journal of pharmaceutical and biomedical analysis, 38(3), 569-575. [Link]
-
Kovalenko, S., Antypenko, L., Bilyi, A., Kholodnyak, S., Karpenko, O., & Antypenko, O. (2022). An Overview on 1,2,4-triazole and 1,3,4-thiadiazole Derivatives as Potential Anesthesic and Anti-inflammatory Agents. ScienceRise: Pharmaceutical Science, (2(36)), 10-26. [Link]
-
Jyothsna Pragathi, Y., Sreenivasulu, R., Veronica, D., & Ramesh Raju, R. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. ACS omega, 5(21), 12154-12165. [Link]
-
Sener, A., & Kasimogullari, R. (2017). Some biologically active 1,2,4-thiadiazoles. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 809-832. [Link]
-
Lozynskyi, A. V., Zimenkovsky, B. S., & Lesyk, R. B. (2011). Synthesis of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting antiinflammatory activity. Pharmazie, 56(8), 617-619. [Link]
-
Lozynskyi, A., Zimenkovsky, B., & Lesyk, R. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie, 56(8), 617-619. [Link]
-
Sztanke, K., Rzymowska, J., & Sztanke, M. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(11), 3195. [Link]
-
Al-Ostoot, F. H., Al-Hamdani, A. A. S., & Fadhel, M. A. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC advances, 12(46), 30043-30053. [Link]
-
Taha, M., Ismail, N. H., Imran, S., Selvaraj, M., & Khan, K. M. (2019). Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation. Molecules, 24(5), 870. [Link]
-
Sztanke, K., Rzymowska, J., & Sztanke, M. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(11), 3195. [Link]
-
Sharma, A., & Kumar, V. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(12), 4429-4450. [Link]
-
Wang, Y., Li, Y., & Wang, J. (2026). Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. Organic Letters. [Link]
-
El-Sayed, W. M., Ali, O. M., & El-Deen, I. M. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Pharmaceuticals, 15(4), 425. [Link]
-
Rejmund, M., Sławiński, J., & Szafrański, K. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences, 24(13), 11132. [Link]
-
Al-Masoudi, W. A. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(11), 896-903. [Link]
-
Al-Jumaili, A. H. A. (2017). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 9(1), 162-172. [Link]
-
Gąsowska-Bajger, B., & Matysiak, J. (2011). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Current medicinal chemistry, 18(33), 5147-5168. [Link]
-
Gąsowska-Bajger, B., & Matysiak, J. (2011). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Current Medicinal Chemistry, 18(33), 5147-5168. [Link]
-
El-Naggar, M., Abdu-Allah, H. H., & El-Sattar, N. E. A. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(19), 6524. [Link]
-
Abdel-Mottaleb, Y. S., El-Gamal, K. M., & Abdel-Aziem, A. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 329. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [helda.helsinki.fi]
- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 11. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent | MDPI [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Overview on 1,2,4-triazole and 1,3,4-thiadiazole Derivatives as Potential Anesthesic and Anti-inflammatory Agents - Neliti [neliti.com]
- 19. Pharmacokinetic studies of a novel 1,2,4-thiadiazole derivative, inhibitor of Factor XIIIa, in the rabbit by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Spectral Characterization of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine
This technical guide provides a comprehensive overview of the spectral analysis of the novel heterocyclic compound, 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are pivotal for the structural elucidation and characterization of this molecule.
The methodologies and interpretations presented herein are grounded in established scientific principles and draw upon comparative data from structurally related compounds to ensure a robust and scientifically sound analysis. While experimental data for this specific molecule is not widely published, this guide constructs a predictive spectral profile based on extensive literature analysis of analogous 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives.[1][2][3][4]
Molecular Structure and Significance
This compound belongs to the 1,2,4-thiadiazole class of heterocyclic compounds, which are recognized for their diverse pharmacological potential. The incorporation of a 3,4-dimethoxyphenyl moiety is a common strategy in medicinal chemistry to enhance biological activity. Accurate spectral characterization is the cornerstone of drug discovery and development, ensuring the identity, purity, and stability of a compound.
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Methodology:
-
Synthesis of N-carbamimidoyl-3,4-dimethoxybenzamide: To a solution of guanidine hydrochloride in a suitable solvent (e.g., pyridine or DMF), 3,4-dimethoxybenzoyl chloride is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for several hours.
-
Oxidative Cyclization: The resulting N-carbamimidoyl-3,4-dimethoxybenzamide is then treated with an oxidizing agent such as iodine or phenyliodine(III) diacetate (PIDA) in a solvent like dichloromethane or ethanol. [5]3. Work-up and Purification: The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
1H NMR (Proton NMR) Analysis
The 1H NMR spectrum provides information about the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.3 | m | 3H | Aromatic protons (H-2', H-5', H-6') |
| ~7.0 | br s | 2H | Amine protons (-NH2) |
| ~3.9 | s | 6H | Methoxy protons (-OCH3) |
Note: Predicted data is based on analogous compounds. [2][3]The exact chemical shifts and coupling constants would need to be determined experimentally.
Interpretation:
-
The aromatic protons on the 3,4-dimethoxyphenyl ring are expected to appear in the downfield region (7.3-7.5 ppm) as a multiplet, reflecting their different electronic environments and coupling interactions.
-
The two protons of the primary amine group are anticipated to resonate as a broad singlet around 7.0 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
The six protons of the two equivalent methoxy groups will appear as a sharp singlet at approximately 3.9 ppm.
13C NMR (Carbon NMR) Analysis
The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~170 | C3 (Thiadiazole ring) |
| ~168 | C5 (Thiadiazole ring) |
| ~152 | C4' (Aromatic, attached to -OCH3) |
| ~149 | C3' (Aromatic, attached to -OCH3) |
| ~125 | C1' (Aromatic, attached to thiadiazole) |
| ~120 | C6' (Aromatic) |
| ~112 | C5' (Aromatic) |
| ~110 | C2' (Aromatic) |
| ~56 | Methoxy carbons (-OCH3) |
Note: Predicted data is based on spectral data of similar 1,2,4-thiadiazole and 1,3,4-thiadiazole structures.[2][3]
Interpretation:
-
The two carbon atoms of the 1,2,4-thiadiazole ring (C3 and C5) are expected to be the most downfield due to the electron-withdrawing effect of the nitrogen and sulfur atoms.
-
The aromatic carbons attached to the oxygen atoms of the methoxy groups (C3' and C4') will also be significantly downfield.
-
The remaining aromatic carbons will appear in the typical aromatic region (110-130 ppm).
-
The two equivalent methoxy carbons will give a single signal in the upfield region around 56 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Predicted Wavenumber (cm-1) | Vibration | Functional Group |
| 3400 - 3200 | N-H stretch | Primary Amine (-NH2) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Methoxy (-OCH3) |
| ~1620 | C=N stretch | Thiadiazole ring |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether (-O-CH3) |
| ~850 | C-S stretch | Thiadiazole ring |
Note: Predicted data is based on typical IR absorption frequencies for the respective functional groups and data from related thiadiazole compounds.[2]
Interpretation:
-
A broad band in the 3400-3200 cm-1 region is a strong indicator of the N-H stretching vibrations of the primary amine.
-
The presence of aromatic C-H stretches just above 3000 cm-1 and aliphatic C-H stretches from the methoxy groups just below 3000 cm-1 confirms these structural features.
-
A sharp absorption around 1620 cm-1 is characteristic of the C=N stretching within the thiadiazole ring.
-
The strong band around 1250 cm-1 is indicative of the C-O stretching of the aryl ether functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Expected Fragmentation Pattern:
For this compound (Molecular Weight: 237.28 g/mol ), the following key fragments would be anticipated in an electron ionization (EI) mass spectrum:
| m/z | Proposed Fragment |
| 237 | [M]+• (Molecular Ion) |
| 222 | [M - CH3]+ |
| 194 | [M - CH3 - CO]+ |
| 151 | [3,4-dimethoxyphenyl]+ |
| 136 | [151 - CH3]+ |
Note: The fragmentation pathway is hypothetical and based on common fragmentation patterns of aromatic and heterocyclic compounds.[6]
Caption: Hypothetical mass spectrometry fragmentation pathway.
Interpretation:
-
The molecular ion peak [M]+• at m/z 237 would confirm the molecular weight of the compound.
-
The loss of a methyl radical (•CH3) from a methoxy group would result in a fragment at m/z 222.
-
Subsequent loss of carbon monoxide (CO) is a common fragmentation for methoxy-substituted aromatic rings, leading to a peak at m/z 194.
-
Cleavage of the bond between the phenyl ring and the thiadiazole ring would generate the 3,4-dimethoxyphenyl cation at m/z 151.
-
Further loss of a methyl radical from this fragment would produce an ion at m/z 136.
Conclusion
This technical guide has outlined the essential spectroscopic methodologies for the comprehensive characterization of this compound. By integrating predicted data from NMR, IR, and Mass Spectrometry, a detailed and scientifically grounded spectral profile has been constructed. This guide serves as a valuable resource for researchers, providing a robust framework for the synthesis and analysis of this and related novel heterocyclic compounds, thereby supporting advancements in medicinal chemistry and drug discovery.
References
-
Current Chemistry Letters. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Growing Science. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available at: [Link]
-
MDPI. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Available at: [Link]
-
DergiPark. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Available at: [Link]
-
IJERT. (2017). Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. Available at: [Link]
-
PubMed. (2001). 1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
RSC Publishing. (2016). Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization. Available at: [Link]
Sources
- 1. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. growingscience.com [growingscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility and Stability of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine
Foreword: Charting the Course for a Promising Thiadiazole Candidate
The journey of a novel chemical entity from discovery to a viable pharmaceutical asset is paved with rigorous scientific investigation. Among the initial, yet most critical, hurdles is the thorough characterization of its physicochemical properties. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility and stability of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine , a molecule of significant interest owing to the therapeutic potential often associated with the 1,2,4-thiadiazole scaffold.[1][2] The presence of the 3,4-dimethoxyphenyl group suggests potential modulation of biological activity and physicochemical characteristics.[1]
This document eschews a rigid template, instead opting for a logically structured narrative that mirrors the investigative process. We will delve into the causality behind experimental choices, grounding our protocols in established principles of pharmaceutical science to ensure the generation of trustworthy and reproducible data. Our exploration will be underpinned by authoritative references, providing a solid foundation for your own laboratory investigations.
Part 1: Solubility Profiling - The Gateway to Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its dissolution rate and, consequently, its bioavailability.[3] A comprehensive understanding of a compound's solubility in various media is therefore non-negotiable. The structural features of this compound, including the aromatic rings and the amine group, suggest that its solubility will be pH-dependent.[1][3]
Theoretical Underpinnings and Strategic Approach
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a valuable framework for predicting their in vivo behavior.[3] Determining the equilibrium solubility of our target compound across a physiologically relevant pH range is a primary objective.[4] The "shake-flask" method, a gold standard for equilibrium solubility determination, will be our primary tool.[5] This method involves agitating an excess of the compound in a specific solvent until equilibrium is achieved, followed by quantification of the dissolved solute.
Experimental Workflow for Solubility Determination
The following diagram illustrates the systematic approach to determining the aqueous and solvent solubility of this compound.
Caption: Workflow for solubility profiling.
Detailed Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines the steps for determining the solubility of this compound in various aqueous buffers and organic solvents.
Materials:
-
This compound (purity >99%)
-
pH 1.2 HCl buffer
-
pH 4.5 Acetate buffer
-
pH 6.8 Phosphate buffer
-
Ethanol, Polyethylene glycol 400 (PEG 400), Dimethyl sulfoxide (DMSO)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with UV detector or a UV/Vis spectrophotometer
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation: Add an excess amount of the API to a series of scintillation vials.
-
Solvent Addition: Add a known volume of each test solvent (e.g., 5 mL) to the respective vials.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the aliquot through a 0.45 µm syringe filter.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV or UV/Vis spectrophotometry method to determine the concentration of the dissolved API.
-
Calculation: Calculate the solubility in mg/mL. The experiment should be performed in triplicate for each solvent.[4]
Anticipated Solubility Profile (Hypothetical Data)
The following table presents a hypothetical summary of the expected solubility data for this compound.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |
| HCl Buffer | 1.2 | 25 | > 1.0 |
| Acetate Buffer | 4.5 | 25 | 0.5 - 1.0 |
| Phosphate Buffer | 6.8 | 25 | < 0.1 |
| Ethanol | N/A | 25 | > 10 |
| PEG 400 | N/A | 25 | 5 - 10 |
| DMSO | N/A | 25 | > 50 |
This anticipated pH-dependent solubility, with higher solubility at lower pH, is expected due to the basic nature of the amine group.
Part 2: Stability Assessment - Ensuring Molecular Integrity
A thorough understanding of a drug candidate's stability is paramount for determining its shelf-life, storage conditions, and potential degradation pathways.[6] Forced degradation studies are an indispensable tool in this evaluation, providing insights into the intrinsic stability of the molecule under various stress conditions.[7][8]
Rationale for Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the API to conditions more severe than those it would typically encounter during storage.[8] The primary objectives of these studies are:
-
To identify potential degradation products.
-
To elucidate degradation pathways.
-
To develop and validate a stability-indicating analytical method.[9][10]
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential impurities.[6][7] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose due to its high resolution and sensitivity.[11]
Logical Flow of a Forced Degradation Study
The following diagram outlines the logical progression of a forced degradation study for this compound.
Caption: Logical flow of a forced degradation study.
Detailed Protocol: Forced Degradation and Stability-Indicating HPLC Method
A. Forced Degradation Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis: Mix the stock solution with 0.1N HCl and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1N NaOH and keep at room temperature or heat gently. Neutralize before analysis.
-
Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample of the API to dry heat (e.g., 60-80°C). Also, heat a solution of the API.
-
Photolytic Degradation: Expose a solid sample and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
B. Stability-Indicating HPLC Method (Illustrative Parameters):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-programmed gradient to ensure separation of the parent peak from all degradation products.[9][10]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV spectral analysis of the API (e.g., 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 10 µL
Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.[6]
Anticipated Stability Profile (Hypothetical Data)
The following table summarizes the anticipated stability of this compound under forced degradation conditions.
| Stress Condition | Reagent/Condition | Observation | % Degradation (Hypothetical) |
| Acid Hydrolysis | 0.1N HCl, 60°C, 8h | Significant degradation | 15-25% |
| Base Hydrolysis | 0.1N NaOH, RT, 4h | Moderate degradation | 10-20% |
| Oxidative | 3% H₂O₂, RT, 24h | Potential for N-oxidation or S-oxidation | 5-15% |
| Thermal | 80°C, 48h (Solid) | Stable | < 2% |
| Photolytic | ICH Q1B | Potential for minor degradation | < 5% |
The thiadiazole ring system can be susceptible to hydrolytic cleavage under strong acidic or basic conditions. The amine and methoxy groups may also be involved in degradation pathways.
Conclusion: A Roadmap for Comprehensive Characterization
This technical guide provides a robust, scientifically grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By adhering to the principles and protocols outlined herein, researchers can generate the critical data necessary to assess the developability of this promising compound. The insights gained from these studies will be instrumental in guiding formulation development, defining appropriate storage conditions, and ensuring the quality, safety, and efficacy of any potential drug product.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International. [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
-
Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]
-
Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
-
Method Development & Validation (Stability-Indicating). LinkedIn. [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]
-
Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma. YouTube. [Link]
-
Annex 4. World Health Organization (WHO). [Link]
-
(PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. ResearchGate. [Link]
-
1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. PubMed. [Link]
-
5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine. PubChem. [Link]
-
5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine. MySkinRecipes. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR. [Link]
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. [Link]
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. ResearchGate. [Link]
-
1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. [Link]
-
Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. PMC. [Link]
Sources
- 1. Buy this compound | 1086385-71-8 [smolecule.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. who.int [who.int]
- 5. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. irjpms.com [irjpms.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. ajrconline.org [ajrconline.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
The 1,2,4-Thiadiazole Scaffold: A Privileged Motif for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 1,2,4-thiadiazole, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a versatile and privileged scaffold in medicinal chemistry.[1][2] Its unique mesoionic character facilitates the crossing of cellular membranes, enabling potent interactions with a diverse array of biological targets.[1][3] This inherent bioactivity has led to the development of 1,2,4-thiadiazole derivatives with a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][4][5] This technical guide provides an in-depth exploration of the key therapeutic targets of 1,2,4-thiadiazole derivatives, detailing their mechanisms of action, and presenting relevant experimental protocols for their evaluation.
Part 1: Anticancer Therapeutic Targets
The quest for more effective and selective cancer therapies has highlighted the potential of 1,2,4-thiadiazole derivatives. These compounds have been shown to modulate the activity of several key proteins and pathways implicated in tumorigenesis and metastasis.
Enzyme Inhibition: A Key Mechanism in Cancer Therapy
A significant number of 1,2,4-thiadiazole derivatives exert their anticancer effects through the inhibition of critical enzymes involved in cancer cell proliferation, survival, and hormone regulation.
Aromatase: This enzyme is a key target in the treatment of hormone-dependent breast cancer. One notable example of a 1,2,4-thiadiazole derivative with this activity is 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole, which serves as an aromatase inhibitor.[4]
Cyclooxygenases (COXs): The overexpression of COX enzymes, particularly COX-2, is associated with various cancers. Certain 1,2,4-thiadiazole derivatives have been identified as potent COX inhibitors, suggesting their potential in cancer prevention and treatment.[4]
Cathepsin B: This is a lysosomal cysteine protease that is often overexpressed in tumors and is involved in invasion and metastasis. 1,2,4-thiadiazole-based compounds have been developed as inhibitors of cathepsin B.[4][6]
Modulation of Signaling Pathways
Beyond direct enzyme inhibition, 1,2,4-thiadiazole derivatives can interfere with critical signaling pathways that drive cancer progression.
Epidermal Growth Factor Receptor (EGFR) Kinase: The EGFR signaling pathway is frequently dysregulated in various cancers, including lung cancer. Some 1,2,4-thiadiazole-1,2,4-triazole analogs have been designed to inhibit the downregulation of human lung cancer caused by EGFR kinase.[2]
The following diagram illustrates a simplified overview of the EGFR signaling pathway and the potential point of intervention for 1,2,4-thiadiazole derivatives.
Caption: Inhibition of EGFR signaling by a 1,2,4-thiadiazole derivative.
Cytotoxicity Against Cancer Cell Lines
Numerous studies have demonstrated the cytotoxic effects of 1,2,4-thiadiazole derivatives against a panel of human cancer cell lines.
| Compound Type | Cancer Cell Lines | IC50 Values (µM) | Reference |
| Benzo[3][7]imidazo[1,2-d][1][3][4]thiadiazole derivatives | HL-60, U937, SK-MEL-1 | 0.24 - 8.95 | [1] |
| 1,2,4-Thiadiazole-1,2,4-triazole derivatives | MCF-7, MDA MB-231, A549, DU-145 | 0.10 - 11.5 | [4] |
| 1,2,4-Thiadiazole derivatives bearing 1,2,4-oxadiazole | MCF-7, Colo-205, A549, A2780 | Moderate activity | [2] |
Part 2: Anti-inflammatory Therapeutic Targets
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. 1,2,4-Thiadiazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.
Cyclooxygenase (COX) Inhibition
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. Certain 1,2,4-thiadiazole derivatives have been identified as dual inhibitors of 5-lipoxygenase and cyclooxygenase, offering a broader anti-inflammatory profile.[6] Molecular docking studies have shown that these compounds can effectively bind to the active sites of COX-1 and COX-2.[8][9]
The workflow for evaluating COX inhibition is outlined below:
Caption: A typical workflow for assessing COX inhibition by novel compounds.
Part 3: Antimicrobial Therapeutic Targets
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 1,2,4-thiadiazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[10] While the precise molecular targets are still under investigation for many compounds, their broad-spectrum activity suggests multiple mechanisms of action may be at play.
Derivatives carrying a 1,3,4-thiadiazole ring, a close structural analog, have shown notable activity against Bacillus subtilis and various fungi.[10] Further research is needed to elucidate the specific enzymes or cellular processes targeted by 1,2,4-thiadiazole derivatives in microbial cells.
Part 4: Experimental Protocols
To facilitate further research and development in this area, this section provides standardized, step-by-step methodologies for key assays.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of 1,2,4-thiadiazole derivatives on cancer cell lines.[4]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-thiadiazole derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).[4]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro COX Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of 1,2,4-thiadiazole derivatives against COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the enzyme.
-
Compound Incubation: Add the 1,2,4-thiadiazole derivative at various concentrations to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: After a specified time (e.g., 10 minutes), terminate the reaction by adding a solution of HCl.
-
Prostaglandin Measurement: Quantify the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.
Conclusion
The 1,2,4-thiadiazole scaffold represents a highly promising starting point for the development of novel therapeutic agents targeting a range of diseases. Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents through the modulation of various key biological targets. The versatility of this heterocyclic system, coupled with the growing understanding of its structure-activity relationships, paves the way for the rational design of next-generation drugs with improved efficacy and safety profiles. Further investigation into the precise mechanisms of action and the identification of novel molecular targets will undoubtedly continue to fuel innovation in this exciting area of medicinal chemistry.
References
- Szeliga, J., et al. (2020). Thiadiazole derivatives as anticancer agents.
- Pragathi, S., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal of Chemistry.
- Di Mola, A., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules.
- Obakachi, V. A., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry.
- Kowalska, K. A., et al. (2020). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation.
- Bielenica, A., et al. (2020).
- Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles.
- Szczukowski, Ł., et al. (2021).
- Frija, L. M. T., et al. (2024). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles.
- Kaur, R., & Gupta, M. (2020). Thiadiazole derivatives in clinical trials.
- Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation. (2021).
- An Overview on 1,2,4-triazole and 1,3,4-thiadiazole Derivatives as Potential Anesthesic and Anti-inflammatory Agents. (2022). ScienceRise: Pharmaceutical Science.
- Szeliga, J., et al. (2020). Thiadiazole derivatives as anticancer agents.
- Frija, L. M. T., et al. (2024). Some biologically active 1,2,4-thiadiazoles. Inorganica Chimica Acta.
- Biological activity of oxadiazole and thiadiazole derivatives. (2020).
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances.
-
de Oliveira, R. S., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1][3][11]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules.
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- Onkol, T., et al. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Deriv
Sources
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The 1,2,4-Thiadiazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on Structure-Activity Relationships
Abstract
The 1,2,4-thiadiazole ring system, a five-membered heterocycle containing sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and metabolic stability have led to the development of a plethora of derivatives with a broad spectrum of pharmacological activities.[3][4] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1,2,4-thiadiazole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices in SAR studies, describe self-validating experimental protocols, and provide a robust framework for the rational design of novel 1,2,4-thiadiazole-based therapeutic agents.
The 1,2,4-Thiadiazole Core: Physicochemical Properties and Synthetic Strategies
The 1,2,4-thiadiazole ring is an aromatic system characterized by a unique arrangement of heteroatoms that dictates its chemical reactivity and biological interactions. The presence of the sulfur atom and two nitrogen atoms influences the electron distribution within the ring, making it a versatile building block in drug design.
Key Physicochemical Features
-
Electronic Nature : The 1,2,4-thiadiazole ring is electron-deficient, which contributes to its stability and influences its interactions with biological targets.
-
Hydrogen Bonding Capacity : The nitrogen atoms in the ring can act as hydrogen bond acceptors, a crucial feature for molecular recognition at the active sites of enzymes and receptors.
-
Metabolic Stability : The inherent stability of the thiadiazole ring often imparts favorable pharmacokinetic properties to drug candidates, including resistance to metabolic degradation.
Synthetic Approaches: A Chemist's Perspective
The synthesis of substituted 1,2,4-thiadiazoles is a well-established field, with numerous methodologies available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the need for scalability. A common and efficient method involves the oxidative cyclization of thioamides or related precursors.
Experimental Protocol: Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazoles via Oxidative Cyclization
-
Starting Materials : Select appropriately substituted thioamides. The choice of substituents on the thioamide will determine the final substitution pattern on the 1,2,4-thiadiazole ring.
-
Oxidizing Agent : A variety of oxidizing agents can be employed, including iodine, phenyliodine(III) bis(trifluoroacetate) (PIFA), or even electrochemical methods.[5] The selection of the oxidant can influence reaction conditions and yields.
-
Reaction Conditions : The reaction is typically carried out in a suitable solvent, such as dichloromethane or acetonitrile, at room temperature or with gentle heating.
-
Work-up and Purification : Upon completion, the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench the excess oxidant. The organic layer is then dried and concentrated. The crude product is purified by column chromatography on silica gel.
-
Characterization : The structure of the synthesized 1,2,4-thiadiazole derivative is confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Generalized workflow for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles.
Biological Activities and Structure-Activity Relationships
The 1,2,4-thiadiazole scaffold is a versatile platform for the development of a wide array of therapeutic agents.[1][3] The biological activity of these derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.
Anticancer Activity
A significant body of research has focused on the development of 1,2,4-thiadiazole derivatives as potent anticancer agents.[6][7] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancers.[3][6]
Structure-Activity Relationship Insights:
-
Substituents at the 3- and 5-positions : The nature of the substituents at the C3 and C5 positions of the thiadiazole ring plays a critical role in determining the anticancer potency. Aromatic and heteroaromatic rings are common substituents at these positions.
-
Influence of Lipophilicity : The overall lipophilicity of the molecule, influenced by the substituents, can affect its ability to cross cell membranes and reach its intracellular target.
-
Hybrid Molecules : The fusion of the 1,2,4-thiadiazole ring with other pharmacologically active moieties, such as 1,2,4-triazoles, has led to the development of hybrid molecules with enhanced anticancer activity.[6]
Table 1: Anticancer Activity of Selected 1,2,4-Thiadiazole Derivatives
| Compound ID | Substituent at C3 | Substituent at C5 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8b | 4-(trifluoromethyl)phenyl | 1,2,4-triazole derivative | MCF-7 (Breast) | 0.15 ± 0.042 | [6] |
| 8c | 4-chlorophenyl | 1,2,4-triazole derivative | MCF-7 (Breast) | 0.10 ± 0.084 | [6] |
| 8d | 4-fluorophenyl | 1,2,4-triazole derivative | A549 (Lung) | 0.25 ± 0.049 | [6] |
| 8e | 4-bromophenyl | 1,2,4-triazole derivative | DU-145 (Prostate) | 0.20 ± 0.021 | [6] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Culture : Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the synthesized 1,2,4-thiadiazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization : The viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Determination : The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Antimicrobial Activity
1,2,4-thiadiazole derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[8][9]
Structure-Activity Relationship Insights:
-
Amide Moiety : The incorporation of an amide functionality into the 1,2,4-thiadiazole scaffold has been shown to enhance antibacterial activity.[9]
-
Substitution on Aryl Rings : The presence and position of substituents on aryl rings attached to the thiadiazole core can significantly modulate the antimicrobial potency. For instance, electron-withdrawing groups on a phenyl ring can influence activity.
-
Comparison with other Thiadiazole Isomers : In some studies, derivatives carrying a 1,3,4-thiadiazole ring have shown higher antimicrobial activity compared to other isomers.[8]
Table 2: Antimicrobial Activity of Selected 1,2,4-Thiadiazole Derivatives
| Compound ID | Target Organism | EC₅₀ (mg/L) | Reference |
| Z4 | Xanthomonas oryzae pv. oryzae (Xoo) | 0.32 | [9] |
| Z4 | Xanthomonas oryzae pv. oryzicola (Xoc) | 0.43 | [9] |
| Z4 | Pseudomonas syringae pv. actinidiae (Psa) | 11.06 | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Inoculum Preparation : A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions : Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the microbial suspension.
-
Incubation : The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination : The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition: A Mechanistic Perspective
A fascinating aspect of 1,2,4-thiadiazole chemistry is the ability of this heterocycle to act as an "electrophilic warhead," targeting the cysteine residues of enzymes.[4][10] The N-S bond of the thiadiazole ring can react with the nucleophilic thiol group of a cysteine residue, leading to the formation of a disulfide bond and irreversible inactivation of the enzyme.[10] This mechanism has been exploited in the design of inhibitors for various enzymes, including cathepsins and transglutaminases.[10]
Caption: Covalent inhibition of a cysteine protease by a 1,2,4-thiadiazole derivative.
Structure-Activity Relationship Insights for Adenosine A₃ Receptor Antagonists:
Studies on 1,2,4-thiadiazole derivatives as adenosine A₃ receptor antagonists have revealed key SAR principles.[11]
-
Aryl Substitution : A 4-methoxyphenyl group at the 3-position of the thiadiazole ring significantly enhances binding affinity.
-
Amine Substitution : N-acetylation of the 5-amino group on the thiadiazole ring leads to a substantial increase in potency and selectivity for the A₃ receptor.[11]
Table 3: Binding Affinity of 1,2,4-Thiadiazole Derivatives at Human Adenosine A₃ Receptors
| Compound ID | Substituent at C3 | Substituent at C5 | Kᵢ (nM) | Reference |
| 37 | Phenyl | N-acetylamino | 2.3 | [11] |
| 39 | 4-methoxyphenyl | N-acetylamino | 0.79 | [11] |
Future Perspectives and Conclusion
The 1,2,4-thiadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities and well-defined structure-activity relationships make it an attractive starting point for drug design campaigns. Future research in this area will likely focus on:
-
Target-Specific Design : The development of highly selective 1,2,4-thiadiazole derivatives that target specific enzymes or receptors implicated in disease.
-
Computational Approaches : The use of in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to guide the rational design of new compounds.[12]
-
Exploration of New Biological Activities : Investigating the potential of 1,2,4-thiadiazole derivatives in treating a wider range of diseases.
References
- Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole deriv
- Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles - Books. (2024). (URL: )
- Some biologically active 1,2,4-thiadiazoles.
- Synthesis of 1,2,4-thiadiazoles - Organic Chemistry Portal. (URL: )
- Design, Synthesis, Antibacterial Activity, and Antivirulence Factor of Novel 1,2,4-Thiadiazole Derivatives Containing an Amide Moiety | Journal of Agricultural and Food Chemistry - ACS Public
-
(PDF) Building 1,2,4-Thiadiazole: Ten Years of Progress - ResearchGate. (URL: [Link])
-
Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - NIH. (URL: [Link])
-
Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B - RSC Publishing. (URL: [Link])
-
Review on Biological Activities of 1,3,4-Thiadiazole Derivatives - Journal of Applied Pharmaceutical Science. (URL: [Link])
-
Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][1][5][8]thiadiazole Derivatives | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC - NIH. (URL: [Link])
-
Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (URL: [Link])
-
Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - MDPI. (URL: [Link])
-
Thiadiazole derivatives as anticancer agents - PMC - NIH. (URL: [Link])
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (URL: [Link])
-
Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - NIH. (URL: [Link])
-
New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies | ACS Omega. (URL: [Link])
-
Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline - PubMed. (URL: [Link])
-
Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles | Request PDF - ResearchGate. (URL: [Link])
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI. (URL: [Link])
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. (URL: [Link])
-
(PDF) Thiadiazole derivatives as anticancer agents - ResearchGate. (URL: [Link])
-
Synthesis, SAR and Molecular Docking Studies of Certain New Derivatives of 1,2,4-Triazolo [3,4-b][1][5][8] Thiadiazole as Potent Antimicrobial Agents - ResearchGate. (URL: [Link])
-
An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. (URL: [Link])
-
Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. (URL: [Link])
-
QSAR and Drug-likeness Studies of Thiadiazole Derivatives Against Lung Cancer - YMER. (URL: [Link])
-
New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC - NIH. (URL: [Link])
-
3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC - NIH. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 6. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ymerdigital.com [ymerdigital.com]
The Enduring Scaffold: A Technical Guide to the Discovery and History of 1,2,4-Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-thiadiazole core, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry. From its early, somewhat obscure, beginnings in the 19th century to its definitive synthesis and characterization in the mid-20th century, and its subsequent explosion in therapeutic applications, the journey of 1,2,4-thiadiazole is a compelling narrative of chemical discovery and innovation. This in-depth guide provides a comprehensive overview of the discovery and history of 1,2,4-thiadiazole compounds, detailing the pivotal moments in their synthesis and the evolution of their biological significance. We will traverse from the classical synthetic routes that first unlocked this scaffold to the modern, efficient methodologies that have propelled it to the forefront of drug discovery programs targeting a wide array of diseases.
A Historical Odyssey: The Genesis of the 1,2,4-Thiadiazole Ring
The story of the 1,2,4-thiadiazole ring system is one that spans over a century of chemical exploration. While the isomer 1,3,4-thiadiazole was first described by Fischer in 1882, the 1,2,4-isomer has a more protracted history.
Early Whispers: A Glimpse in the 19th Century
The first documented mention of the 1,2,4-thiadiazole scaffold dates back to 1821. However, this early "description" was likely theoretical, as the definitive synthesis and structural confirmation would not occur for more than a century. The 19th and early 20th centuries were a period of foundational discoveries in heterocyclic chemistry, with chemists diligently working to understand the synthesis and reactivity of these novel ring systems. The synthesis of sulfur-nitrogen heterocycles, in particular, presented unique challenges due to the nuanced reactivity of the constituent atoms.
The Mid-20th Century Breakthrough: Definitive Synthesis and Characterization
The year 1955 marks a pivotal moment in the history of 1,2,4-thiadiazole. It was during this time that the first robust and verifiable synthesis and characterization of the 1,2,4-thiadiazole ring system were reported. The work of J. Goerdeler and his colleagues in the 1950s was instrumental in establishing the fundamental chemistry of this heterocycle. Their investigations into the oxidative cyclization of amidinothioureas provided a reliable entry point to the 1,2,4-thiadiazole core, paving the way for a deeper exploration of its properties and potential applications.
One of the classical methods that emerged during this era was the oxidative dimerization of thioamides. This approach, while foundational, often required harsh oxidizing agents and could lead to a mixture of products.
The Art of Synthesis: From Classical Approaches to Modern Marvels
The synthetic accessibility of a chemical scaffold is paramount to its exploration and application in drug discovery. The methodologies for constructing the 1,2,4-thiadiazole ring have evolved significantly from the early, often low-yielding, classical methods to the highly efficient and versatile strategies employed today.
Classical Cornerstones: Building the Foundation
The early syntheses of 1,2,4-thiadiazoles primarily relied on the formation of the critical N-S bond through oxidative cyclization reactions.
A cornerstone in the synthesis of symmetrically 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative dimerization of thioamides. This method involves the oxidation of two molecules of a thioamide to form the heterocyclic ring.
Caption: Oxidative Dimerization of Thioamides.
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole via Oxidative Dimerization
-
To a solution of thiobenzamide (2 mmol) in a suitable solvent (e.g., ethanol, dichloromethane), add an oxidizing agent (e.g., hydrogen peroxide, iodine, or N-bromosuccinimide) (1 mmol) dropwise at room temperature. The choice of oxidant is critical and can influence the reaction yield and purity. Early methods often employed harsher oxidants, while modern variations utilize milder and more selective reagents.
-
Stir the reaction mixture at room temperature for a specified time (typically several hours to overnight). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if necessary.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization or column chromatography to yield 3,5-diphenyl-1,2,4-thiadiazole.
The synthesis of 3-amino-5-substituted-1,2,4-thiadiazoles often proceeds through the intramolecular cyclization of N-acyl or N-imidoyl thioureas. This method, pioneered by Goerdeler, involves the formation of an S-N bond within the same molecule.
Caption: Intramolecular Cyclization of Amidinothioureas.
Modern Renaissance: Efficiency and Diversity in Synthesis
The late 20th and early 21st centuries have witnessed a surge in the development of novel and efficient synthetic methods for 1,2,4-thiadiazoles, driven by the increasing recognition of their therapeutic potential. These modern techniques often offer milder reaction conditions, higher yields, and greater substrate scope.
Recent advances have focused on transition-metal-free approaches, which are environmentally benign and cost-effective. One such method involves the base-mediated tandem thioacylation of amidines with dithioesters or isothiocyanates, followed by an in situ intramolecular dehydrogenative N-S bond formation.
Electrosynthesis has emerged as a powerful tool in organic chemistry, offering a green and efficient alternative to traditional chemical oxidants. The electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas provides a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives in good to excellent yields under catalyst- and oxidant-free conditions at room temperature.[1]
From Obscurity to Prominence: The Biological Awakening of 1,2,4-Thiadiazoles
For a significant period following its discovery, the 1,2,4-thiadiazole ring remained a chemical curiosity with limited known applications. The turning point came with the discovery of the first naturally occurring 1,2,4-thiadiazole and the subsequent identification of its diverse biological activities.
A Natural Debut: The Discovery of Dendrodoin
Until 1980, no natural product containing the 1,2,4-thiadiazole core had been reported. The isolation of Dendrodoin , a cytotoxic compound from the marine tunicate Dendrodoa grossularia, marked a significant milestone, signaling the biological relevance of this heterocyclic system.
A Pharmacological Powerhouse: Therapeutic Applications
The unique electronic properties and structural features of the 1,2,4-thiadiazole ring make it a privileged scaffold in medicinal chemistry. It can act as a bioisostere for other heterocycles and engage in various non-covalent interactions with biological targets.
Table 1: Biological Activities of 1,2,4-Thiadiazole Derivatives
| Therapeutic Area | Target/Mechanism of Action | Example Compound Class | Reference |
| Immunology | Sphingosine-1-phosphate 1 (S1P1) receptor agonists | Potent and orally active agonists for multiple sclerosis | [2] |
| Oncology | Enzyme inhibition (e.g., kinases, histone deacetylases) | Anticancer agents | |
| Infectious Diseases | Antibacterial, antifungal, antiviral | Cefozopran (antibiotic) | [3] |
| Neuroscience | Acetylcholinesterase inhibitors, neuroprotective agents | Treatment of neurodegenerative diseases | [4] |
| Inflammation | Glycogen synthase kinase-3β (GSK-3β) inhibitors | Anti-inflammatory agents | [4] |
The discovery of potent and orally active 1,2,4-thiadiazole derivatives as selective S1P1 receptor agonists represents a significant advancement in the potential treatment of autoimmune diseases like multiple sclerosis.[2] These compounds modulate the immune system by preventing the egress of lymphocytes from lymph nodes.
Furthermore, the 1,2,4-thiadiazole moiety has been identified as a key pharmacophore in the design of various enzyme inhibitors. Its ability to interact with active site residues through hydrogen bonding and other interactions makes it an attractive scaffold for developing targeted therapies.
Future Horizons: The Continuing Evolution of 1,2,4-Thiadiazole Chemistry
The journey of 1,2,4-thiadiazole from a 19th-century chemical novelty to a 21st-century therapeutic mainstay is a testament to the power of persistent scientific inquiry. The development of innovative synthetic methodologies continues to expand the accessible chemical space of 1,2,4-thiadiazole derivatives, enabling the exploration of new biological targets and therapeutic applications. As our understanding of disease biology deepens, the versatile and enduring 1,2,4-thiadiazole scaffold is poised to play an even more prominent role in the future of drug discovery.
References
-
Yan, S., et al. (2013). Discovery of Novel 1,2,4-Thiadiazole Derivatives as Potent, Orally Active Agonists of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1). Journal of Medicinal Chemistry, 56(4), 1546-1558. [Link]
-
de Oliveira, R. B., et al. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2017(19), 2670-2682. [Link]
-
Sharma, B., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry, 2013, 348948. [Link]
-
Yang, Z., et al. (2020). Electro-oxidative Intramolecular Dehydrogenative N–S Bond Formation of Imidoyl Thioureas: An Efficient and Metal-Free Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles. The Journal of Organic Chemistry, 85(5), 3358-3363. [Link]
-
Tam, T. F. (2005). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Mini-Reviews in Medicinal Chemistry, 5(4), 367-379. [Link]
-
Gomha, S. M., et al. (2015). Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline. Molecules, 20(8), 13694-13709. [Link]
-
Di Micco, S., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 27(19), 6537. [Link]
-
Procter, D. J., et al. (2015). Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. Organic Chemistry Frontiers, 2(9), 1059-1062. [Link]
-
Kumar, A., et al. (2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. In Heterocyclic Compounds in Drug Discovery. Elsevier. [Link]
-
Perlovich, G. L., et al. (2013). Novel 1,2,4-Thiadiazole Derivatives: Crystal Structure, Conformational Analysis, Hydrogen Bond Networks, Calculations, and Thermodynamic Characteristics of Crystal Lattices. The Journal of Physical Chemistry B, 117(36), 10581-10591. [Link]
-
Lin, Y.-i., et al. (1980). New synthesis of 1,2,4-thiadiazoles. The Journal of Organic Chemistry, 45(18), 3750-3753. [Link]
-
Tam, T. F. (2005). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. Mini-Reviews in Medicinal Chemistry, 5(4), 367-379. [Link]
-
Wikipedia contributors. (2023). Thiadiazoles. In Wikipedia, The Free Encyclopedia. [Link]
-
Dash, S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4945-4967. [Link]
-
de Oliveira, R. B., et al. (2017). Some biologically active 1,2,4-thiadiazoles. European Journal of Organic Chemistry, 2017(19), 2670-2682. [Link]
-
Pop, R., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8031. [Link]
Sources
Methodological & Application
In Vitro Assay Protocols for 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine: A Guide for Cancer and Neuroinflammation Research
Introduction: The Therapeutic Potential of the Thiadiazole Scaffold
The 1,2,4-thiadiazole heterocyclic ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in diverse biological interactions. The specific compound, 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine, combines this privileged scaffold with a dimethoxyphenyl moiety, a substitution pattern frequently associated with significant pharmacological effects. This application note provides detailed in vitro protocols for investigating two primary therapeutic avenues for this compound: its potential as an anticancer agent and its activity in modulating neuroinflammatory responses. These protocols are designed for researchers in drug discovery and development, offering a robust framework for initial screening and mechanistic evaluation.
Derivatives of the closely related 1,3,4-thiadiazole have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties[1][2]. The efficacy of these compounds is often enhanced by the presence of an aromatic ring at the 5-position of the thiadiazole core[3]. Specifically, compounds featuring a dimethoxyphenyl or similar methoxy-substituted phenyl group have shown notable cytotoxic activity against various cancer cell lines, including breast cancer[4][5]. Furthermore, the anti-inflammatory potential of thiadiazole derivatives has been well-documented, with specific analogs of this compound demonstrating anti-inflammatory effects[6][7]. This suggests a promising role for this compound class in mitigating inflammatory processes, including those in the central nervous system (neuroinflammation).
This guide will provide step-by-step protocols for two key in vitro assays: a cytotoxicity assay using the human breast adenocarcinoma cell line MCF-7, and an anti-neuroinflammatory assay using the murine microglial cell line BV2. The causality behind experimental choices and the means for self-validation are explained throughout.
Part 1: Anticancer Activity Assessment via MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a standard initial screening method to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Rationale for Cell Line Selection
MCF-7 is an estrogen-dependent human breast cancer cell line that is widely used in anticancer drug screening. Numerous studies on thiadiazole derivatives have reported activity against this cell line, making it a relevant and well-characterized model for this compound class[3][4][8][9].
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate Buffered Saline (PBS), sterile
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock solution in culture medium to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Seeding: Harvest MCF-7 cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Cell Treatment: After 24 hours, carefully remove the medium and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100 Plot the % viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
| Parameter | Recommended Value |
| Cell Line | MCF-7 |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1 - 100 µM (logarithmic dilutions) |
| Incubation Time | 48 - 72 hours |
| Final DMSO Concentration | < 0.5% |
Part 2: Anti-Neuroinflammatory Activity Assessment in Microglial Cells
Neuroinflammation, primarily mediated by activated microglia, is a key pathological feature of many neurodegenerative diseases[10][11]. Activated microglia release a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines like TNF-α and IL-6[12][13]. Therefore, a compound's ability to inhibit the production of these mediators in activated microglia is a strong indicator of its anti-neuroinflammatory potential.
Rationale for Cell Line and Assay Selection
The BV2 murine microglial cell line is a widely accepted model for studying neuroinflammation in vitro. These cells can be activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which triggers an inflammatory response mimicking that seen in pathological conditions[10][11]. We will focus on measuring the inhibition of nitric oxide production (via the Griess assay) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade[10][13].
Signaling Pathway of Microglial Activation
Caption: LPS-induced pro-inflammatory signaling in microglia.
Detailed Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
Materials:
-
BV2 microglial cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight.
-
Pre-treatment: Remove the medium and replace it with 100 µL of fresh medium containing the desired concentrations of this compound. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include control wells: untreated cells, cells treated with LPS only, and cells treated with the compound only.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well of the experimental plate to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well. Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.
| Parameter | Recommended Value |
| Cell Line | BV2 |
| Seeding Density | 5 x 10⁴ cells/well |
| LPS Concentration | 1 µg/mL |
| Pre-treatment Time | 1 - 2 hours |
| Stimulation Time | 24 hours |
Protocol Outline: Western Blot for iNOS and COX-2 Expression
To validate the findings from the Griess assay and to further investigate the mechanism of action, the expression levels of the iNOS and COX-2 proteins can be quantified using Western blotting.
-
Cell Culture and Treatment: Seed BV2 cells in 6-well plates and treat with the test compound and/or LPS as described above.
-
Protein Extraction: After a 24-hour incubation, lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.
Conclusion and Future Directions
The protocols detailed in this application note provide a solid foundation for the initial in vitro characterization of this compound. Positive results in these assays—specifically, a low micromolar IC₅₀ value in the MTT assay or significant inhibition of pro-inflammatory markers in BV2 cells—would warrant further investigation.
Future studies could explore the compound's effect on a broader panel of cancer cell lines, investigate the mechanism of cell death (apoptosis vs. necrosis), and delve deeper into the specific signaling pathways being modulated in both cancer and neuroinflammation models. For instance, examining the phosphorylation status of key proteins in the NF-κB and MAPK pathways would provide more granular mechanistic insight[10][11]. Ultimately, these in vitro assays are critical first steps in evaluating the therapeutic promise of this intriguing thiadiazole derivative.
References
-
Polkam, N., Rayam, P., Anireddy, J.S., Yennam, S., Anantaraju, H.S., Dharmarajan, S., & Balasubramanian, S. (2015). Synthesis, in vitro anticancer and antimycobacterial evaluation of new 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amino derivatives. Bioorganic & Medicinal Chemistry Letters, 25(8), 1398-1402. Available from: [Link]
-
Matysiak, J., & Niewiadomy, A. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Pharmaceuticals, 14(3), 260. Available from: [Link]
-
ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. (2010). ChemInform, 32(35). Available from: [Link]
-
Niewiadomy, A., Gąsowska-Bajger, B., Matysiak, J., & Jabłońska, A. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(5), 1736. Available from: [Link]
-
Niewiadomy, A., Gąsowska-Bajger, B., Matysiak, J., & Jabłońska, A. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(5), 1736. Available from: [Link]
-
Matysiak, J., Niewiadomy, A., & Bajda, M. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8011. Available from: [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., El-Sayed, M. A. A., & Yoo, K. H. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(11), 3328. Available from: [Link]
-
El-Sayed, W. M., El-Essawy, F. A., & Al-Ghorbani, M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 2671–2685. Available from: [Link]
-
Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. (2014). World Journal of Pharmacy and Pharmaceutical Sciences, 3(6), 1339-1350. Available from: [Link]
-
Orlewska, C., Foks, H., Sławiński, J., & Bednarski, P. (2002). 1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Acta poloniae pharmaceutica, 59(2), 121–126. Available from: [Link]
-
Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Current Topics in Medicinal Chemistry, 18(2), 114-129. Available from: [Link]
-
The pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). (1962). British Journal of Pharmacology and Chemotherapy, 18(2), 357–363. Available from: [Link]
-
Kim, S. K., Ko, Y. H., Lee, Y., Lee, S. Y., & Jang, C. G. (2020). Antineuroinflammatory Effects of 7,3',4'-Trihydroxyisoflavone in Lipopolysaccharide-Stimulated BV2 Microglial Cells through MAPK and NF-κB Signaling Suppression. Biomolecules & therapeutics, 28(5), 443–451. Available from: [Link]
-
An, J., Lee, H., Lee, J. G., & Kim, Y. (2019). Synthetic 3',4'-Dihydroxyflavone Exerts Anti-Neuroinflammatory Effects in BV2 Microglia and a Mouse Model. Biomolecules & therapeutics, 27(4), 368–375. Available from: [Link]
-
Matysiak, J., & Niewiadomy, A. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Pharmaceuticals, 14(3), 260. Available from: [Link]
-
JAYASOORIYA, R. G., & DILSHARA, M. G. (2020). Inhibitors of Microglial Neurotoxicity: Focus on Natural Products. Journal of dietary supplements, 17(5), 585–607. Available from: [Link]
-
Sharma, A., Kumar, V., & Singh, R. (2017). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journal of Pharmacy, 3(1), 1-14. Available from: [Link]
-
Chen, D., Li, M., Luo, J., & Gu, Y. (2022). Amentoflavone Exerts Anti-Neuroinflammatory Effects by Inhibiting TLR4/MyD88/NF-κB and Activating Nrf2/HO-1 Pathway in Lipopolysaccharide-Induced BV2 Microglia. Mediators of inflammation, 2022, 5849553. Available from: [Link]
-
Kumar, A., Kumar, A., Kumar, S., & Singh, S. K. (2020). 1,2,4-Triazole-conjugated 1,3,4-thiadiazole hybrid scaffolds: A potent ameliorant of carrageenan-induced inflammation by lessening proinflammatory mediators. Archiv der Pharmazie, 353(1), e1900233. Available from: [Link]
-
Lee, J., Lim, H., & Park, S. (2022). Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation. Antioxidants, 11(1), 109. Available from: [Link]
-
Matysiak, J., Nasulewicz, A., Pełczyńska, M., Switalska, M., Jaroszewicz, I., & Opolski, A. (2006). Synthesis and antiproliferative activity of some 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. European journal of medicinal chemistry, 41(4), 475–482. Available from: [Link]
-
Al-Salahi, R., Al-Omar, M., & Amr, A. E. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules, 27(7), 2231. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. arjonline.org [arjonline.org]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antineuroinflammatory Effects of 7,3’,4’-Trihydroxyisoflavone in Lipopolysaccharide-Stimulated BV2 Microglial Cells through MAPK and NF-κB Signaling Suppression [biomolther.org]
- 11. Synthetic 3′,4′-Dihydroxyflavone Exerts Anti-Neuroinflammatory Effects in BV2 Microglia and a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of Microglial Neurotoxicity: Focus on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine
The thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] The specific compound, this compound, is an emerging candidate for in-depth preclinical evaluation. The presence of the 3,4-dimethoxyphenyl group is a recurring motif in compounds with demonstrated anti-inflammatory and neuroprotective properties. This structural feature, coupled with the inherent bioactivity of the aminothiadiazole core, suggests a strong therapeutic potential, particularly in the realms of inflammation and neurodegenerative diseases.
This guide provides detailed application notes and robust in vivo protocols to investigate the efficacy of this compound. The proposed experimental designs are based on established and validated animal models, providing a framework for generating reproducible and translatable data.
Scientific Rationale for In Vivo Evaluation
The impetus for evaluating this compound in in vivo models stems from the well-documented activities of structurally related compounds. Numerous studies have highlighted the anti-inflammatory, anticonvulsant, and neuroprotective effects of various thiadiazole derivatives.[1][3][4][5]
Anti-Inflammatory Potential: The dimethoxy substitution on the phenyl ring is a key feature of many potent anti-inflammatory agents. The proposed mechanism for some thiadiazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3] In vivo models such as carrageenan-induced paw edema are standard for assessing the anti-inflammatory efficacy of novel compounds.[6][7][8]
Neuroprotective and Neuroinflammatory Modulation: Neuroinflammation is a critical component in the pathogenesis of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[9][10] The ability of some thiadiazole analogs to modulate inflammatory pathways in the central nervous system suggests a potential role in mitigating neurodegeneration. Furthermore, related compounds have shown potential as inhibitors of enzymes like monoamine oxidase (MAO), which are relevant targets in neuropharmacology. Therefore, evaluating this compound in models of neuroinflammation and Parkinson's disease is a logical step.
Experimental Workflows: A Visual Guide
The following diagrams illustrate the proposed experimental workflows for evaluating the anti-inflammatory and neuroprotective effects of this compound.
Workflow for Carrageenan-Induced Paw Edema Model.
Sources
- 1. Frontiers | Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents [frontiersin.org]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use [mdpi.com]
analytical methods for 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine characterization
An Application Guide to the Comprehensive Analytical Characterization of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine
Abstract
This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] The successful progression of any new chemical entity (NCE) from discovery to clinical application is contingent upon rigorous analytical characterization to establish its identity, purity, and physicochemical properties.[4][5] This guide presents a multi-faceted strategy, integrating spectroscopic, chromatographic, and thermal analysis techniques to create a complete analytical profile of the target molecule. Protocols are detailed from the perspective of a senior scientist, emphasizing not just the procedural steps but the underlying scientific rationale for methodological choices, ensuring a robust and self-validating analytical workflow.[6][7]
Introduction: The Analytical Imperative
This compound belongs to the thiadiazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities and its presence in numerous pharmaceuticals.[2][8] The dimethoxyphenyl moiety is also a common feature in pharmacologically active molecules. The journey of such a promising scaffold from a laboratory synthesis to a potential drug candidate is underpinned by meticulous analytical science. An unambiguous confirmation of the molecular structure, a precise quantification of purity, and a thorough understanding of its physical and chemical properties are non-negotiable prerequisites for further development.
This document outlines an integrated approach for the characterization of this specific molecule, providing researchers and drug development professionals with a suite of validated protocols.
Part I: Unambiguous Structural Elucidation
The foundational step in characterizing a newly synthesized compound is the unequivocal confirmation of its chemical structure. We employ a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.[9][10][11]
Causality: ¹H NMR identifies the chemical environment, connectivity, and number of different types of protons, while ¹³C NMR provides complementary information for the carbon backbone. For a molecule like this compound, these techniques are essential to confirm the substitution pattern on the phenyl ring, the presence of the methoxy and amine groups, and the integrity of the thiadiazole heterocycle.
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is often advantageous for polar compounds containing exchangeable protons (like -NH₂), as it helps in observing these signals.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak (DMSO-d₆ at δ ~2.50 ppm).
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope.
-
Process and calibrate the spectrum using the solvent peak (DMSO-d₆ at δ ~39.52 ppm).
-
-
Data Interpretation: Analyze chemical shifts (δ), signal integrations, and coupling patterns to assign all protons and carbons to the proposed structure.
| Analysis | Expected Observations for this compound |
| ¹H NMR | Amine Protons (-NH₂): A broad singlet, typically in the δ 7.0-8.0 ppm range (position can vary and is D₂O exchangeable). Aromatic Protons (3H): Signals in the δ 7.0-7.8 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.[12] Methoxy Protons (6H): Two distinct singlets around δ 3.7-3.9 ppm, each integrating to 3H.[13] |
| ¹³C NMR | Thiadiazole Carbons: Two signals in the highly deshielded region, typically δ 150-180 ppm. Aromatic Carbons: Six signals in the δ 105-150 ppm range. The carbons bearing the methoxy groups will be significantly downfield.[10][13] Methoxy Carbons: Two signals around δ 55-56 ppm.[13] |
Mass Spectrometry (MS)
MS provides the exact molecular weight, serving as a primary confirmation of the elemental formula.
Causality: High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can measure mass with high precision (typically < 5 ppm error).[9][14] This allows for the unambiguous determination of the elemental composition, distinguishing the target compound from potential impurities or alternative structures with the same nominal mass.
Protocol 2: HRMS Analysis via ESI-TOF
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI-TOF mass spectrometer.
-
Acquisition: Acquire the mass spectrum in positive ion mode. The amine group and heterocyclic nitrogens are readily protonated.
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
Compare the experimentally measured exact mass with the theoretical exact mass calculated for the elemental formula C₁₀H₁₂N₃O₂S⁺.
-
The mass error should be less than 5 ppm to confirm the formula.
-
| Parameter | Value |
| Molecular Formula | C₁₀H₁₁N₃O₂S |
| Theoretical Monoisotopic Mass | 237.0572 Da |
| Expected [M+H]⁺ Ion | 238.0650 Da |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.
Causality: The vibrational frequencies of chemical bonds are specific to the type of bond and the functional group. IR provides direct evidence for the presence of the amine (N-H stretching), aromatic rings (C=C and C-H stretching), methoxy groups (C-O stretching), and the thiadiazole ring (C=N and C-S stretching).[7][15][16]
Protocol 3: Fourier Transform Infrared (FT-IR) Analysis
-
Sample Preparation: Use either the KBr pellet method (mixing a small amount of sample with dry KBr and pressing into a disk) or Attenuated Total Reflectance (ATR) by placing the solid sample directly on the ATR crystal.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups in the molecule.
| Functional Group | Expected Characteristic Absorption (cm⁻¹) |
| Amine (N-H Stretch) | 3100 - 3400 (can be one or two bands, often broad)[16] |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (Methoxy) | 2850 - 3000 |
| Thiadiazole Ring (C=N Stretch) | 1590 - 1640[16] |
| Aromatic C=C Stretch | 1450 - 1600 |
| Ether (C-O Stretch) | 1200 - 1300 (asymmetric) and 1020 - 1150 (symmetric) |
| C-S Stretch | 810 - 860[16] |
Part II: Quantitative Purity Assessment
Establishing the purity of a compound is critical for ensuring accurate results in subsequent biological assays and for meeting regulatory standards.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the industry-standard method for determining the purity of small molecule drug candidates due to its high resolution, reproducibility, and sensitivity.[6][17][18]
Causality: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase.[17] By running a gradient of increasing organic solvent, compounds are eluted in order of increasing hydrophobicity. A UV detector quantifies the amount of each substance as it elutes. The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.[6]
Caption: Workflow for HPLC purity determination.
Protocol 4: RP-HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[19]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Column Temperature: 40 °C.[17]
-
Detection Wavelength: Determine the λmax by running a UV-Vis scan (Protocol 6). A common wavelength like 254 nm can be used initially.
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water). Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak. For a high-purity standard, this value should be >98%.
| HPLC Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: H₂O + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV, at λmax (e.g., ~285 nm) |
| Temperature | 40 °C |
| Gradient | 10-95% B over 20 min |
Part III: Physicochemical Profiling
Understanding the physicochemical properties of a compound is essential for formulation development and predicting its stability.
Thermal Analysis
Thermal analysis provides critical data on melting point, crystallinity, and thermal stability.[4][20]
Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for precise determination of the melting point (an indicator of purity) and enthalpy of fusion.[5] Thermogravimetric Analysis (TGA) measures mass loss with increasing temperature, defining the decomposition temperature and overall thermal stability.[4][20]
Protocol 5: DSC and TGA Analysis
-
Instrumentation: A calibrated DSC and TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
DSC Acquisition:
-
Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Use a heating rate of 10 °C/min from ambient temperature to a temperature well above the expected melting point.
-
The melting point is typically reported as the onset or peak of the endothermic event.
-
-
TGA Acquisition:
-
Heat the sample under a nitrogen or air atmosphere.
-
Use a heating rate of 10 °C/min from ambient temperature to ~600 °C.
-
Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.
-
| Analysis | Parameter Measured | Significance |
| DSC | Melting Point (Tₘ), Enthalpy of Fusion (ΔHբ) | Identity, Purity, Crystalline Form |
| TGA | Decomposition Temperature (TᏧ) | Thermal Stability, Storage Conditions |
UV-Vis Spectroscopy
This technique is primarily used to determine the wavelength of maximum absorbance (λmax) for use in HPLC and other quantitative assays.
Protocol 6: Determination of λmax
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should yield an absorbance between 0.5 and 1.5 AU.
-
Acquisition: Using a dual-beam UV-Vis spectrophotometer, scan the sample from 200 to 400 nm against a solvent blank.
-
Data Analysis: The wavelength at which the highest absorbance is recorded is the λmax. This value should be used for the HPLC detection wavelength for maximum sensitivity.
Integrated Characterization Strategy
A robust characterization relies on the logical integration of these orthogonal techniques. No single method is sufficient. The following workflow ensures that the identity, purity, and key properties of the NCE are confirmed systematically.
Caption: Integrated workflow for NCE characterization.
Conclusion
The analytical protocols and integrated strategy detailed in this application note provide a comprehensive and robust framework for the characterization of this compound. By systematically applying these spectroscopic, chromatographic, and thermal methods, researchers can confidently establish the identity, purity, and key physicochemical properties of this compound, enabling its smooth progression through the drug discovery and development pipeline. Adherence to these principles ensures data integrity and provides a solid analytical foundation for all subsequent research.
References
-
Nowak, K., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences. [Link]
-
Pragathi, Y. J., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Journal of the Iranian Chemical Society. [Link]
-
Nowak, K., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. [Link]
-
Kumar, A., et al. (2022). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Cardiovascular Disease Research. [Link]
-
Zainab, A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. [Link]
-
Arora, P., et al. (2018). Physicochemical properties of the synthesized thiazole derivatives. ResearchGate. [Link]
-
Nowak, K., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. [Link]
-
Niraimathi, V. & Suresh, R. (2024). Synthesis and characterisation of some thiadiazole derivatives. Synapse. [Link]
-
Oniga, S., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][4][6][20]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules. [Link]
-
IJIRT. (2023). Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation. International Journal of Innovative Research in Technology. [Link]
-
Gümüş, H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link]
-
Journal of University of Babylon for Pure and Applied Sciences. (2021). Synthesis And Characterization Of Heterocyclic Compounds Containing 1,2,4–Triazole. Journal of University of Babylon for Pure and Applied Sciences. [Link]
-
Cheng, Y. R. (2014). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. [Link]
-
Reddy, C. S., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Current Chemistry Letters. [Link]
-
Ghorab, M. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. [Link]
-
Wahab, A. & Rao, R. (2011). SYNTHESIS AND SPECTROSCOPIC STUDIES ON 5-ARYLAMINO-1, 2, 3, 4- THIATRIAZOLES. Indian Journal of Scientific Research. [Link]
-
Rachala, S., et al. (2022). Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. Indian Journal of Chemistry. [Link]
-
Kulikov, A. U., et al. (2020). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. [Link]
-
Reddy, C. S., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]
-
H καλύτερη πηγή πληροφοριών. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. [Link]
-
Kim, B., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods. [Link]
-
Mahmoud, A. R. (2024). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]
-
Journal of Population Therapeutics and Clinical Pharmacology. (2024). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Journal of Population Therapeutics and Clinical Pharmacology. [Link]
-
Sztanke, K., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. [Link]
-
Al-Ostath, R. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Pharmaceuticals. [Link]
-
Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Nale, D. B. & Kolsure, A. K. (2001). 1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Acta Poloniae Pharmaceutica. [Link]
-
Patel, K. D., et al. (2014). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. ijirt.org [ijirt.org]
- 3. ijaem.net [ijaem.net]
- 4. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. nveo.org [nveo.org]
- 9. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. jocpr.com [jocpr.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. growingscience.com [growingscience.com]
- 17. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices [mdpi.com]
- 18. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Application Notes & Protocols for 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine as a Kinase Inhibitor
A Framework for Discovery and Characterization
Senior Application Scientist Note: The following document provides a comprehensive framework for the investigation of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine as a potential kinase inhibitor. While the broader class of thiadiazole-containing compounds has shown diverse biological activities, including anticancer and anti-inflammatory effects[1][2][3], specific data on the kinase inhibitory profile of this particular molecule is not extensively documented in publicly available literature. Therefore, this guide is presented as a robust, experience-driven template for the characterization of a novel kinase inhibitor, using a hypothetical target to illustrate the scientific process. The protocols herein are designed to be self-validating and are grounded in established methodologies.
Introduction: The Scientific Rationale
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in various biological interactions.[1] The dimethoxyphenyl moiety is frequently found in compounds targeting the ATP-binding pocket of kinases, suggesting that this compound (hereafter referred to as "Compound-TD") is a promising candidate for kinase inhibitor discovery. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] This document outlines the necessary steps to identify a potential kinase target for Compound-TD and to characterize its inhibitory activity from a biochemical to a cellular level.
For the purpose of this guide, we will hypothesize that initial screening has identified Compound-TD as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.
Hypothetical Signaling Pathway: VEGFR2
Caption: Hypothetical inhibition of the VEGFR2 signaling pathway by Compound-TD.
Biochemical Characterization: In Vitro Kinase Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound-TD against the putative target kinase, VEGFR2. This is the foundational experiment to quantify the compound's potency.
Methodology: ADP-Glo™ Kinase Assay (Promega). This luminescent assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.
Protocol 2.1: In Vitro VEGFR2 Kinase Assay
Materials:
-
Recombinant human VEGFR2 kinase (e.g., SignalChem, #V02-11G)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Compound-TD (solubilized in 100% DMSO)
-
Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of Compound-TD in DMSO, starting from 1 mM. Then, create an intermediate dilution in Kinase Buffer. This minimizes the final DMSO concentration in the assay to <1%.
-
Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the diluted Compound-TD or DMSO vehicle (for positive and negative controls).
-
Add 5 µL of a 2X kinase/substrate solution (containing VEGFR2 and poly(Glu,Tyr) substrate in Kinase Buffer).
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of 4X ATP solution (in Kinase Buffer) to all wells to start the reaction. The final ATP concentration should be at or near the Km for VEGFR2.
-
Incubate for 60 minutes at 30°C.
-
-
Terminate Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader (e.g., GloMax®).
-
Data Analysis:
-
Subtract the background luminescence (no kinase control).
-
Normalize the data with the positive control (DMSO only) set to 100% activity and the negative control (no kinase) to 0% activity.
-
Plot the normalized data against the log of the Compound-TD concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Expected Outcome: This assay will provide a quantitative measure of Compound-TD's potency against VEGFR2.
Hypothetical Data Presentation
| Compound | Target Kinase | IC50 (nM) [Hypothetical] |
| Compound-TD | VEGFR2 | 85 |
| Sunitinib | VEGFR2 | 9 |
| (Sunitinib is included as a known VEGFR2 inhibitor for benchmarking) |
Cellular Activity: Target Engagement and Downstream Effects
Objective: To confirm that Compound-TD can enter cells and inhibit the phosphorylation of VEGFR2's downstream targets. This step validates the biochemical findings in a more biologically relevant context.
Methodology: Western Blotting for phosphorylated proteins in the VEGFR2 pathway.
Protocol 3.1: Inhibition of VEGF-induced Signaling
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Recombinant Human VEGF-A (165 isoform)
-
Compound-TD
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Culture HUVECs to ~80% confluency.
-
Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-18 hours. This reduces basal kinase activity.
-
Compound Treatment: Treat the starved cells with various concentrations of Compound-TD (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes. This will induce robust VEGFR2 phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash and apply ECL substrate.
-
Image the blot using a chemiluminescence imager.
-
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.
Workflow Diagram: Western Blotting
Caption: Experimental workflow for assessing cellular target engagement.
Phenotypic Screening: Anti-Proliferative Effects
Objective: To determine if the inhibition of VEGFR2 signaling by Compound-TD translates into a functional anti-proliferative effect in endothelial cells.
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which is an indicator of metabolically active, viable cells.
Protocol 4.1: HUVEC Proliferation Assay
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Compound-TD
-
CellTiter-Glo® Reagent
-
White, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a low density (e.g., 2,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Compound-TD or DMSO vehicle.
-
Incubation: Incubate the plate for 72 hours to allow for multiple cell divisions.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Similar to the kinase assay, normalize the data and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
This structured approach allows for a thorough initial characterization of a novel kinase inhibitor. If Compound-TD demonstrates potent and selective activity in these assays, further studies would be warranted, including:
-
Kinase Selectivity Profiling: Screening against a broad panel of kinases to determine its selectivity.
-
In Vivo Efficacy: Testing in animal models of angiogenesis or cancer.
-
Pharmacokinetic Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties.
This guide provides the foundational protocols for any researcher or drug development professional aiming to validate a novel kinase inhibitor.
References
-
Smolecule. (2023). This compound.
-
Juszkiewicz, M., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(5), 1735.
-
Kuś, A., et al. (2021). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Molecules, 26(17), 5136.
-
Karak, M., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(16), 4997.
-
Labanauskas, L., et al. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie, 56(8), 617-9.
-
Benchchem. (n.d.). 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine.
-
MySkinRecipes. (n.d.). 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine.
-
Google Patents. (2020). WO2020012423A1 - Thiadiazine derivatives.
-
Google Patents. (2011). US7919514B2 - Thiadiazole compounds and methods of use.
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES.
-
Google Patents. (1990). EP0356333A1 - 1,3,4-Thiadiazole derivatives, process for their obtention, and pharmaceutical compositions containing them.
-
Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules, 27(7), 2197.
-
MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
-
National Center for Biotechnology Information. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation.
-
National Center for Biotechnology Information. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents.
-
National Center for Biotechnology Information. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity.
-
Helda - University of Helsinki. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors.
-
Vulcanchem. (n.d.). 2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole.
Sources
- 1. Buy this compound | 1086385-71-8 [smolecule.com]
- 2. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Thiadiazole Scaffolds in Oncology
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry due to its diverse pharmacological activities.[1] Among its isomers, the 1,3,4-thiadiazole scaffold has been extensively investigated, leading to derivatives with promising anticancer properties.[2][3][4][5] These compounds have been shown to interfere with critical cellular processes in cancer cells, including DNA replication and cell division.[6] The 1,2,4-thiadiazole isomer, while less explored, also represents a promising avenue for the development of novel therapeutic agents.
This guide focuses on the potential applications of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine in cancer research. The dimethoxyphenyl moiety is a structural feature present in several natural and synthetic compounds with anticancer activity, suggesting that its incorporation into the 1,2,4-thiadiazole scaffold could yield a molecule with significant cytotoxic potential against cancer cells. While extensive public data on this specific compound is limited, this document provides a comprehensive framework for its investigation, including detailed experimental protocols and a discussion of its potential mechanisms of action based on related compounds.
Hypothesized Mechanism of Action: Induction of Apoptosis
Based on studies of structurally related thiadiazole derivatives, a plausible anticancer mechanism for this compound is the induction of apoptosis, or programmed cell death.[6] Several 1,3,4-thiadiazole compounds have been shown to exert their cytotoxic effects by activating the caspase signaling cascade.[7] It is hypothesized that this compound may trigger the intrinsic apoptotic pathway by inducing mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.
Caption: Hypothesized Intrinsic Apoptotic Pathway.
Application Notes: Screening and Evaluation
The primary application of this compound in a research setting is as a novel compound for anticancer screening. Given the cytotoxic activity of other dimethoxy-substituted thiadiazoles, this compound is a strong candidate for evaluation against a panel of human cancer cell lines.
Recommended Cell Lines for Initial Screening:
-
Breast Cancer: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) are standard choices, as other thiadiazole derivatives have shown activity against these lines.[3][4]
-
Lung Cancer: A549 is a commonly used cell line for screening novel anticancer agents.[8]
-
Colon Cancer: HCT116 and LoVo are relevant models for colorectal cancer.[5]
-
Glioblastoma: U87 is a representative cell line for this aggressive brain cancer.[8]
A crucial aspect of the initial screening is to also assess the compound's cytotoxicity against a non-cancerous cell line (e.g., human fibroblasts) to determine its selectivity for cancer cells.
Experimental Protocols
The following protocols provide a detailed methodology for the comprehensive in vitro evaluation of this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as an indicator of cell viability.[9]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Trypsinize and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It is therefore used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Distinguish the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Principle: PI stoichiometrically binds to DNA, so the amount of fluorescence emitted is directly proportional to the DNA content of the cells. This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash them with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A to prevent staining of RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells by flow cytometry.
-
Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.
-
Data Presentation
Quantitative data should be summarized in a clear and organized manner. The following table provides a template for presenting cytotoxicity data.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | Enter Value |
| MDA-MB-231 | Breast Adenocarcinoma | Enter Value |
| A549 | Lung Carcinoma | Enter Value |
| HCT116 | Colorectal Carcinoma | Enter Value |
| U87 | Glioblastoma | Enter Value |
| Fibroblasts | Normal | Enter Value |
IC50 values are determined after 48h of treatment. SD = Standard Deviation.
Experimental Workflow
The following diagram illustrates a logical workflow for the initial investigation of this compound as a potential anticancer agent.
Caption: Experimental Workflow for Anticancer Evaluation.
References
-
Bahar, L. A., Al-Khouli, A., & Raab, G. M. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2323–2339. [Link]
-
Chaudhary, P., et al. (2007). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 27(5A), 3243-3247. [Link]
-
Gul, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e271587. [Link]
-
Kamaraj, S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765–17774. [Link]
-
Saeedi, M., et al. (2019). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 24(21), 3848. [Link]
-
Gkeka, P., et al. (2020). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules, 25(18), 4238. [Link]
-
Bhosale, M. (2021). Anticancer Screening of Some 1,3,4-thiadiazole Derivatives. Journal of Cancer Science and Research, 14(6), 1-4. [Link]
-
Ghavami, S., et al. (2009). Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). Iranian Journal of Medical Sciences, 34(2), 133-138. [Link]
-
Taha, E. A., et al. (2021). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Drug Design, Development and Therapy, 15, 2475–2493. [Link]
-
Polkam, N., et al. (2015). Synthesis, in vitro anticancer and antimycobacterial evaluation of new 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amino derivatives. Bioorganic & Medicinal Chemistry Letters, 25(8), 1398-1402. [Link]
-
El-Sayed, N. F., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16254-16273. [Link]
-
ResearchGate. (n.d.). Measurement of apoptosis in two different cell lines using modified cell cycle analysis involving PI-staining. Retrieved from [Link]
-
Kumar, D., et al. (2009). Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. Archiv der Pharmazie, 342(10), 604-609. [Link]
-
Kumar, D., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 45(10), 4664-4668. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Anticancer Activity of 5-(3-Indolyl)-1,3,4-thiadiazoles. Retrieved from [Link]
-
Kumar, A., et al. (2010). Synthesis, antimicrobial and anticancer activities of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines. Rasayan Journal of Chemistry, 3(4), 693-698. [Link]
-
Saeedi, M., et al. (2019). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 24(21), 3848. [Link]
-
Gürsoy, E. A., & Güzeldemirci, N. U. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 24(17), 3148. [Link]
-
Momcilovic, M., et al. (2011). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. Journal of Visualized Experiments, (53), 2853. [Link]
-
El-Masry, A. H., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(16), 4930. [Link]
-
Vitale, C., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(5), 747. [Link]
-
Saeedi, M., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1805. [Link]
-
Gürsoy, E. A., & Güzeldemirci, N. U. (2019). Thiadiazole derivatives as anticancer agents. Mini Reviews in Medicinal Chemistry, 19(12), 978-994. [Link]
-
Vitale, C., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(5), 747. [Link]
-
Saeedi, M., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. [Link]
-
Adimule, V., et al. (2014). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. World Journal of Pharmaceutical Research, 3(6), 524-535. [Link]
Sources
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Antibacterial Studies Using 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Thiadiazole and its derivatives have emerged as a significant heterocyclic nucleus in medicinal chemistry, demonstrating considerable antimicrobial properties against a wide range of pathogens.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific compound, 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine , in antibacterial research. These application notes detail the necessary preparations, core experimental protocols for determining antibacterial efficacy, and frameworks for data interpretation. The methodologies are grounded in established standards to ensure reproducibility and scientific validity, empowering researchers to accurately assess the potential of this compound as a novel bactericidal or bacteriostatic agent.
Compound Profile and Scientific Rationale
Chemical Identity
-
Compound Name: this compound
-
Molecular Formula: C₁₀H₁₁N₃O₂S
-
Molecular Weight: 237.28 g/mol
-
Structure:
(Self-generated image, not from search)
Rationale for Antibacterial Investigation
The 1,2,4-thiadiazole ring is a crucial heterocyclic structure known to be a component of various biologically active molecules, with derivatives exhibiting antibacterial, insecticidal, and anticancer activities.[2] The broader class of thiadiazoles has been shown to possess a wide spectrum of biological activities, which is often attributed to the sulfur atom imparting enhanced liposolubility and, consequently, favorable pharmacokinetic properties.[1][3] The mechanism of action for some thiadiazole derivatives involves interfering with essential bacterial processes, such as the formation of cell walls or the disruption of purine metabolism.[1]
While extensive research exists on the 1,3,4-thiadiazole isomer, the 1,2,4-thiadiazole scaffold remains a compelling area for exploration.[4][5][6] The inclusion of the 3,4-dimethoxyphenyl group is also significant, as this moiety is present in various natural and synthetic compounds with known biological activities. Therefore, investigating this compound is a logical step in the search for novel antibacterial agents.
Physicochemical Properties and Handling
-
Solubility: This compound is predicted to have low solubility in aqueous media. It is recommended to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).
-
Storage: Store the solid compound at 2-8°C, protected from light and moisture. DMSO stock solutions should be stored in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.
Pre-Experimental Preparation: Setting the Foundation
Essential Materials and Reagents
-
This compound (Test Compound)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Cation-Adjusted Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB).[7][8]
-
Mueller-Hinton Agar (MHA) or Tryptic Soy Agar (TSA)
-
Sterile 96-well, flat-bottom microtiter plates
-
Reference antibiotics (e.g., Ciprofloxacin, Gentamicin) for positive controls
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.9%)
-
Bacterial strains (see section 2.2)
Selection and Culture of Bacterial Strains
The initial screening should include representative strains of both Gram-positive and Gram-negative bacteria to assess the compound's spectrum of activity.
Table 1: Recommended Bacterial Strains for Initial Screening
| Gram Stain | Species | ATCC Number | Rationale |
|---|---|---|---|
| Gram-positive | Staphylococcus aureus | 25923 | A common cause of skin, soft tissue, and bloodstream infections; known for developing resistance (e.g., MRSA).[9][10] |
| Bacillus subtilis | 6633 | A non-pathogenic surrogate for other Gram-positive bacteria, often used in initial screenings.[4] | |
| Gram-negative | Escherichia coli | 25922 | A prevalent cause of urinary tract and gastrointestinal infections; a key model organism for Gram-negative bacteria.[9][10] |
| | Pseudomonas aeruginosa | 27853 | An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms, causing severe infections.[4] |
Culture Protocol:
-
From a frozen stock, streak the bacterial strain onto an MHA or TSA plate to obtain isolated colonies.
-
Incubate for 18-24 hours at 37°C.
-
Prior to the assay, pick 3-5 well-isolated colonies and inoculate them into a tube containing 5 mL of MHB or TSB.
-
Incubate the broth culture at 37°C with shaking (200 rpm) until it reaches the log phase of growth, visually comparable to the 0.5 McFarland standard. This typically takes 2-6 hours.
Preparation of Compound Stock and Working Solutions
Accurate preparation of the test compound is critical for reliable results.
-
Primary Stock Solution (e.g., 10 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 1 mL of 100% DMSO. Ensure complete dissolution using a vortex mixer. This yields a stock of 10,000 µg/mL.
-
-
Solvent Control: The highest concentration of DMSO used in the assay wells must be tested to ensure it does not inhibit bacterial growth. Typically, DMSO concentrations should not exceed 1-2% in the final well volume.
-
Positive Control: Prepare stock solutions of reference antibiotics (e.g., Ciprofloxacin) according to CLSI guidelines.[11]
Core Protocols for Antibacterial Susceptibility Testing
The following workflow outlines the standard procedure for evaluating the antibacterial properties of the test compound.
Diagram 1: High-level experimental workflow for antibacterial susceptibility testing.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The broth microdilution method is a reliable and widely used technique.[13][14]
Step-by-Step Methodology:
-
Plate Preparation: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate. Well 1 will be the initial dilution well. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Compound Dilution: Add 200 µL of the test compound at the highest desired starting concentration (e.g., 1024 µg/mL, prepared from the DMSO stock) into well 1.
-
Serial Dilution: Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this 1:2 serial dilution across the plate from well 2 to well 10. Discard 100 µL from well 10. This creates a range of concentrations (e.g., 1024, 512, 256, 128, 64, 32, 16, 8, 4, 2 µg/mL).
-
Inoculum Standardization: Adjust the turbidity of the log-phase bacterial culture with sterile saline to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized bacterial suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the compound concentrations to the desired final test range (e.g., 512 down to 1 µg/mL). The final inoculum density will be approximately 5 x 10⁵ CFU/mL.[13] Add 100 µL of sterile MHB to well 12 (sterility control).
-
Incubation: Seal the plate (e.g., with parafilm) to prevent evaporation and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium, typically defined as a ≥99.9% reduction in the initial inoculum.[8][15] This test is a crucial follow-up to the MIC to determine if the compound is killing the bacteria (bactericidal) or merely inhibiting their growth (bacteriostatic).[12]
Step-by-Step Methodology:
-
Subculturing: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth. Also, include the growth control well.
-
Plating: Mix the contents of each selected well thoroughly. Aspirate a 10 µL aliquot from each well and spot-plate it onto a fresh MHA plate.
-
Incubation: Allow the spots to dry completely before inverting the plate. Incubate at 37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies (CFU) that have grown from each spot. The MBC is the lowest concentration that results in no growth or a colony count that represents a ≥99.9% reduction compared to the initial inoculum count.[16]
Data Analysis and Interpretation
Presenting Results
Quantitative data from these assays should be summarized in a clear, tabular format.
Table 2: Example Data Summary for Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|
| S. aureus ATCC 25923 | 16 | 32 | 2 | Bactericidal |
| E. coli ATCC 25922 | 64 | >512 | >8 | Bacteriostatic |
| P. aeruginosa ATCC 27853 | 256 | >512 | >2 | Tolerant/Bacteriostatic |
| B. subtilis ATCC 6633 | 8 | 16 | 2 | Bactericidal |
| Ciprofloxacin (Control) | 0.5 | 1 | 2 | Bactericidal |
Interpreting the MBC/MIC Ratio
The relationship between the MIC and MBC provides critical insight into the compound's mode of action.
-
Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4), the agent is generally considered bactericidal.[15][16]
-
Bacteriostatic: If the MBC is significantly higher than the MIC (MBC/MIC ratio > 4), the agent is considered bacteriostatic.
-
Tolerant: Bacteria are considered "tolerant" if they are inhibited (low MIC) but not killed (high MBC).
Diagram 2: Logical flow for interpreting the MBC/MIC ratio.
Troubleshooting and Scientific Insights
-
Compound Precipitation: If the compound precipitates in the MHB, this can lead to inaccurate MIC values. It may be necessary to test a lower starting concentration or explore alternative, biocompatible solvents or solubilizing agents. Always note any precipitation in your results.
-
Inconsistent Results: Variability can arise from inconsistent inoculum preparation. Ensure the bacterial suspension is homogenous and accurately matches the 0.5 McFarland standard before dilution and inoculation.
-
"Skipped" Wells: Occasionally, growth may appear in a well with a higher compound concentration than in wells with lower concentrations. This can be due to contamination or compound degradation and warrants a repeat of the experiment.
-
Solvent Toxicity: Always run a solvent control at the highest concentration present in the assay (e.g., if the 512 µg/mL well contains 1% DMSO, the solvent control should be 1% DMSO in MHB with bacteria). If the solvent control inhibits growth, the MIC results are invalid, and a lower DMSO concentration must be used.
Conclusion
This document provides a robust framework for the initial antibacterial evaluation of this compound. By adhering to these standardized protocols for MIC and MBC determination, researchers can generate reliable and comparable data.[17] The results from these studies will be pivotal in determining whether this compound warrants further investigation, including time-kill kinetic studies, mechanism of action elucidation, and in vivo efficacy models. The promising bioactivity of the broader thiadiazole class provides a strong rationale for the thorough investigation of this specific derivative in the ongoing search for next-generation antibiotics.[2][4]
References
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Exploring The Antibacterial Efficacy Of Thiadiazole Derivatives: A Systematic Review. (n.d.). Educational Administration: Theory and Practice. Retrieved from [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]
-
Design, Synthesis, Antibacterial Activity, and Antivirulence Factor of Novel 1,2,4-Thiadiazole Derivatives Containing an Amide Moiety. (2023). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]
-
Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][2][4][17]thiadiazole Derivatives. (2021). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]
-
Minimum bactericidal concentration. (n.d.). Grokipedia. Retrieved from [Link]
-
What types of bacterial strains are included in routine antibacterial testing. (2025). Retrieved from [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC - NIH. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Retrieved from [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. Retrieved from [Link]
-
Minimum bactericidal concentration. (n.d.). Wikipedia. Retrieved from [Link]
-
Antibacterial strains: Significance and symbolism. (2024). Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]
-
How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Retrieved from [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf - NIH. Retrieved from [Link]
-
Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. (2021). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]
-
Antimicrobial activities of 169 bacterial strains. (n.d.). ResearchGate. Retrieved from [Link]
-
Drug-Resistant Strain Isolation & Identification. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. Retrieved from [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). PMC - NIH. Retrieved from [Link]
-
1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. (n.d.). PubMed. Retrieved from [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Retrieved from [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). NIH. Retrieved from [Link]
-
ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. kuey.net [kuey.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. microchemlab.com [microchemlab.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. What types of bacterial strains are included in routine antibacterial testing-Guangdong Zhonghan Testing Technology Co.,Ltd. [en.zht-lab.cn]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. protocols.io [protocols.io]
- 15. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
- 17. woah.org [woah.org]
Application Notes and Protocols for the Antifungal Screening of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine
For: Researchers, scientists, and drug development professionals in mycology and infectious diseases.
Introduction
The rise of invasive fungal infections, coupled with increasing resistance to existing antifungal agents, presents a critical global health challenge. This necessitates the discovery and development of novel antifungal compounds with unique mechanisms of action. Heterocyclic compounds, particularly those containing thiadiazole scaffolds, have shown promise as a source of new therapeutic agents.[1][2] The compound 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine represents a novel chemical entity with potential for antifungal activity. While its direct antifungal properties are not yet extensively documented in public literature, its structural motifs are present in other biologically active molecules.[3][4]
This document provides a comprehensive, field-proven guide for the systematic evaluation of this compound's antifungal potential. It is designed to guide researchers through a logical, multi-phase screening process, from initial susceptibility testing to preliminary mechanism of action (MOA) studies. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[5][6]
Scientific Rationale & Hypothesized Mechanism of Action
Thiadiazole derivatives are bioisosteres of other azole compounds (e.g., imidazoles, triazoles) that are mainstays of antifungal therapy.[7] The primary mechanism for azole antifungals is the inhibition of cytochrome P450 14-α-demethylase (Erg11p), a critical enzyme in the ergosterol biosynthesis pathway.[8][9] Ergosterol is the principal sterol in the fungal cell membrane, where it regulates fluidity, permeability, and the function of membrane-bound proteins. Its disruption leads to the accumulation of toxic sterol intermediates and ultimately, cell death or growth inhibition.[9]
Given this precedent, our primary hypothesis is that This compound may function as an ergosterol biosynthesis inhibitor. A secondary hypothesis is that it could target the fungal cell wall, another common site of antifungal action.[10] The following protocols are designed to rigorously test these hypotheses.
Phase 1: Primary Antifungal Susceptibility Testing
The initial phase aims to determine if the compound exhibits intrinsic antifungal activity and to quantify its potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens.
Protocol 1: Broth Microdilution for MIC Determination (Adapted from CLSI M27/M60)[5][11][12]
This method is the gold standard for quantitative susceptibility testing. It allows for the determination of the lowest concentration of the compound that inhibits visible fungal growth.[11][12]
Materials:
-
Test Compound: this compound, dissolved in Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Fungal Strains: Candida albicans (e.g., ATCC 90028), Candida glabrata, Candida parapsilosis, Cryptococcus neoformans, Aspergillus fumigatus.
-
Media: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0.
-
Plates: Sterile, 96-well, U-bottom polystyrene microtiter plates.
-
Controls: Fluconazole (positive control), DMSO (vehicle control), media-only (sterility control), organism-only (growth control).
Step-by-Step Methodology:
-
Compound Preparation: Create a working stock solution of the test compound in RPMI-1640. Perform a two-fold serial dilution directly in the 96-well plate. Start with a high concentration (e.g., 256 µg/mL) in the first column, leaving the last two columns for controls. The final volume in each well should be 100 µL.
-
Inoculum Preparation:
-
For yeasts (Candida spp., C. neoformans), grow cultures on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
For molds (A. fumigatus), grow on potato dextrose agar until conidia are formed. Harvest conidia using sterile saline with 0.05% Tween 20. Count conidia using a hemocytometer and adjust to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.
-
-
Inoculation: Add 100 µL of the final fungal inoculum to each well containing the test compound and controls. This brings the total volume in each well to 200 µL and halves the drug concentration to the desired final test range (e.g., 128 µg/mL to 0.25 µg/mL).
-
Incubation: Incubate the plates at 35°C. Read yeast plates after 24-48 hours. Read A. fumigatus plates after 48-72 hours, or until sufficient growth is seen in the growth control well.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction for azoles, or complete inhibition for other compounds) compared to the drug-free growth control well.
Protocol 2: Disk Diffusion Assay (Adapted from CLSI M44)[15][16]
This qualitative method provides a rapid, visual confirmation of antifungal activity and is useful for screening multiple strains.[5][13]
Materials:
-
Media: Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB agar).[14]
-
Disks: Sterile 6 mm paper disks.
-
Fungal Strains: As listed in Protocol 1.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare the fungal inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum across the entire surface of the GMB agar plate to ensure confluent growth.
-
Disk Application: Aseptically apply sterile paper disks to the agar surface. Pipette a fixed volume (e.g., 10 µL) of the test compound at a known concentration (e.g., 1 mg/mL in DMSO) onto a disk. Apply a DMSO-only disk as a vehicle control and a disk with a standard antifungal (e.g., fluconazole) as a positive control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Result Measurement: Measure the diameter (in mm) of the zone of inhibition (the clear area around the disk where no fungal growth occurs). A larger zone diameter corresponds to greater antifungal activity.
Data Presentation: Primary Screening Results
Results should be tabulated for clear comparison.
| Fungal Species | Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Zone of Inhibition (mm) |
| C. albicans ATCC 90028 | 8 | 1 | 18 |
| C. glabrata ATCC 90030 | 32 | 16 | 12 |
| C. parapsilosis ATCC 22019 | 4 | 2 | 22 |
| C. neoformans H99 | 16 | 8 | 15 |
| A. fumigatus ATCC 204305 | 16 | >64 | 14 |
Note: Data are hypothetical and for illustrative purposes only.
Workflow for Primary Antifungal Screening
Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway.
Protocol 4: Cell Wall Integrity Assay (Sorbitol Protection)
This assay determines if the compound's antifungal activity is dependent on a weakened cell wall. Sorbitol is an osmotic protectant that can stabilize fungal cells with compromised cell walls. If the MIC of the compound increases significantly in the presence of sorbitol, it suggests a cell wall target. [15][16] Materials:
-
All materials from Protocol 1.
-
Sorbitol (sterile, 2 M stock solution).
Step-by-Step Methodology:
-
Prepare Media: Prepare two sets of RPMI-1640 media. One standard RPMI-1640 and one supplemented with sorbitol to a final concentration of 1 M.
-
Perform MIC Assay: Conduct the broth microdilution assay (Protocol 1) in parallel using both the standard media and the sorbitol-supplemented media.
-
Include Controls: Use caspofungin, a known cell wall synthesis inhibitor (specifically a β-(1,3)-D-glucan synthase inhibitor), as a positive control. [17][18][19]The MIC of caspofungin should increase dramatically in the presence of sorbitol. Use fluconazole as a negative control; its MIC should not be significantly affected by sorbitol.
-
Data Analysis: Compare the MIC values obtained in the presence and absence of sorbitol. A four-fold or greater increase in the MIC in the sorbitol-containing medium is a strong indicator of cell wall disruption as a primary mechanism of action.
Logical Flow of Mechanism of Action Studies
Caption: Decision-making workflow for preliminary MOA studies.
Data Interpretation and Future Directions
Interpreting the Results:
-
Phase 1: An MIC value ≤ 8 µg/mL against key pathogens like C. albicans and A. fumigatus would classify the compound as a promising hit worthy of further investigation.
-
Phase 2: A significant reduction (>50%) in cellular ergosterol content following treatment strongly supports the hypothesis of ergosterol biosynthesis inhibition. A concurrent four-fold or greater increase in MIC in the sorbitol protection assay would point towards cell wall disruption. If neither assay yields a positive result, the compound may have a more novel mechanism of action that requires more advanced screening (e.g., transcriptomics, proteomics).
Next Steps:
-
Cytotoxicity Assays: Evaluate the compound's toxicity against mammalian cell lines (e.g., HepG2, HEK293) to determine its selectivity index (SI). A high SI is crucial for a viable drug candidate.
-
Expanded Spectrum: Test the compound against a broader panel of clinical isolates, including azole-resistant strains, to assess its potential for overcoming existing resistance mechanisms.
-
Advanced MOA Studies: If ergosterol biosynthesis is confirmed, specific enzyme inhibition assays (e.g., against recombinant Erg11p) can pinpoint the exact molecular target. If cell wall disruption is indicated, assays for chitin or β-glucan synthase inhibition would be the logical next step. [20][21]4. Structure-Activity Relationship (SAR): Synthesize and screen analogs of the lead compound to optimize potency and reduce toxicity.
This structured approach ensures a thorough and efficient preliminary evaluation of this compound, paving the way for its potential development as a next-generation antifungal agent.
References
- Vertex AI Search. (2025). Pharmacology of Caspofungin Acetate (Cancidas); Mechanism of action, Pharmacokinetics, Uses, Effects.
-
Healey, K. R., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). Retrieved from [Link]
-
EBSCO. (n.d.). Thiazole antifungals | Research Starters. Retrieved from [Link]
-
de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. Retrieved from [Link]
-
Camoutsis, C., et al. (2010). Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. Chemical & Pharmaceutical Bulletin, 58(2), 160-167. Retrieved from [Link]
-
Goyal, A., & Zito, P. M. (2024). Caspofungin. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Wikipedia. (2024). Caspofungin. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Caspofungin Acetate?. Synapse. Retrieved from [Link]
-
Cheng, J., et al. (n.d.). A disc test of antifungal susceptibility. ConnectSci. Retrieved from [Link]
-
McCormack, P. L., & Perry, C. M. (2002). Caspofungin: an echinocandin antifungal agent. Drugs, 62(14), 2047-2068. Retrieved from [Link]
-
Ghannoum, M. A., et al. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 48(10), 3698-3702. Retrieved from [Link]
-
CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]
- Vertex AI Search. (2025). Antifungal disk diffusion: Significance and symbolism.
-
Ceylan, S., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3122. Retrieved from [Link]
-
Kumar, P. V., & Padma, S. (2014). Antifungal susceptibility of clinically significant candida species by disk diffusion method. IP International Journal of Medical Microbiology and Tropical Diseases, 2(3), 87-91. Retrieved from [Link]
-
CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Retrieved from [Link]
-
EUCAST. (n.d.). Fungi (AFST). Retrieved from [Link]
-
JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. Retrieved from [Link]
-
Rodriguez-Tudela, J. L., et al. (2008). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 46(6), 555-562. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]
-
Yang, Y., et al. (2024). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Omega. Retrieved from [Link]
-
Ceylan, S., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3122. Retrieved from [Link]
-
CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]
-
ResearchGate. (n.d.). Ergosterol biosynthesis inhibitor potency in different assay methods. Retrieved from [Link]
-
CDC. (2024). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link]
-
Wójcik, K., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLoS ONE, 14(9), e0222483. Retrieved from [Link]
-
Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Current Opinion in Infectious Diseases, 23(6), 573-579. Retrieved from [Link]
-
PSE Community. (2020). Screening and Application of Chitin Synthase Inhibitors. Retrieved from [Link]
-
Espinel-Ingroff, A. (1998). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. Journal of Clinical Microbiology, 36(10), 2953-2958. Retrieved from [Link]
-
Healey, K. R., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). Retrieved from [Link]
-
Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Drugs of the Future, 35(Suppl. A), 1. Retrieved from [Link]
-
Zhang, J., et al. (2010). Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae. Insect Biochemistry and Molecular Biology, 40(4), 321-328. Retrieved from [Link]
-
Wankhede, S. S., et al. (2018). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. World Journal of Pharmaceutical and Medical Research, 4(6), 118-123. Retrieved from [Link]
-
Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. ResearchGate. Retrieved from [Link]
-
Shi, X., et al. (2020). Screening and Application of Chitin Synthase Inhibitors. Processes, 8(9), 1029. Retrieved from [Link]
-
Hata, K., et al. (2010). Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. Medical Mycology, 48(4), 613-621. Retrieved from [Link]
-
Shi, X., et al. (2020). Screening and Application of Chitin Synthase Inhibitors. ResearchGate. Retrieved from [Link]
-
Liu, C., et al. (2016). Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Contain. Letters in Drug Design & Discovery, 13(2), 148-152. Retrieved from [Link]
-
Chen, C., et al. (2018). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Frontiers in Microbiology, 9, 33. Retrieved from [Link]
-
Murreddu, M. G., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(12), 1022. Retrieved from [Link]
-
Singh, A., et al. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. ACS Omega. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. Retrieved from [Link]
-
Labanauskas, L., et al. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie, 56(8), 617-619. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. Retrieved from [Link]
-
Molecules. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]
Sources
- 1. wjpmr.com [wjpmr.com]
- 2. Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivative...: Ingenta Connect [ingentaconnect.com]
- 3. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EUCAST: Fungi (AFST) [eucast.org]
- 7. mdpi.com [mdpi.com]
- 8. Thiazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 9. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 10. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal susceptibility of clinically significant candida species by disk diffusion method - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Caspofungin - Wikipedia [en.wikipedia.org]
- 18. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 19. Caspofungin: an echinocandin antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. psecommunity.org [psecommunity.org]
- 21. mdpi.com [mdpi.com]
Application Notes & Protocols for the Computational Docking of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine
Abstract
The 1,2,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential antiviral and anticancer properties.[1][2][3] The compound 5-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-3-amine represents a promising starting point for structure-based drug design. This document provides a comprehensive, in-depth guide to performing computational docking of this ligand. We will detail not only the step-by-step protocols using widely accessible software like AutoDock Vina but also the critical scientific reasoning behind each stage of the workflow—from target selection and molecular preparation to simulation, result interpretation, and rigorous validation. This guide is intended for researchers and scientists in the field of drug development seeking to leverage computational methods to accelerate their discovery pipelines.
Foundational Concepts: The "Why" of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor, typically a protein).[4][5] The process is fundamentally governed by two components:
-
Sampling Algorithm: This explores the vast conformational space of the ligand within the receptor's binding site, generating numerous possible binding poses.[4]
-
Scoring Function: This evaluates each generated pose and assigns a score, typically representing the predicted binding free energy (ΔG). A lower, more negative score generally indicates a more favorable and stronger binding interaction.[6][7]
This in silico approach allows for the rapid screening of virtual libraries and provides atomic-level insights into molecular interactions, guiding the rational design of more potent and selective drug candidates.[4][8]
Target Selection: A Rationale-Driven Approach
The success of any docking study hinges on the selection of a biologically relevant protein target.[9] For this compound, while a specific target is not definitively established, the broader 1,3,4-thiadiazole class has shown promising anticancer activity.[2][3] Therefore, for the purpose of this protocol, we will select a well-validated cancer target: Cyclin-Dependent Kinase 2 (CDK2) .
Justification: CDK2 is a key regulator of the cell cycle, and its inhibition is a proven strategy in cancer therapy. Numerous crystal structures of CDK2 in complex with various inhibitors are available in the Protein Data Bank (PDB), which is crucial for validating our docking protocol. We will use PDB ID: 1IEP , which features the kinase domain of c-Abl (a protein with a similar ATP binding site fold to CDK2) complexed with the inhibitor Imatinib.[10] Using a structure with a co-crystallized ligand allows us to perform a critical validation step known as redocking.[11][12]
The Computational Workflow: An Overview
A robust docking protocol is a multi-stage process that ensures reproducibility and scientific validity. Each step is critical for the integrity of the final results.
Caption: High-level workflow for a computational docking study.
Detailed Protocol: Ligand Preparation
The goal of ligand preparation is to generate a low-energy, 3D conformation of the small molecule with correct atom types and charges, ready for docking.
Tools Required:
-
Chemical drawing software (e.g., ChemDraw, MarvinSketch)
-
Open Babel (Command-line tool for file conversion and 3D coordinate generation)[13][14]
-
AutoDock Tools (ADT) or MGLTools (For generating PDBQT files)[15][16]
Step-by-Step Methodology:
-
Obtain 2D Structure:
-
Draw this compound in a chemical drawing tool.
-
Save the structure as a 2D SDF or MOL file (e.g., ligand_2d.sdf).
-
-
Convert to 3D and Add Hydrogens:
-
Use the Open Babel command line to convert the 2D structure to a 3D structure and add hydrogens appropriate for a physiological pH of 7.4.
-
Command: obabel ligand_2d.sdf -O ligand_3d.sdf --gen3d -p 7.4
-
Causality: Generating a 3D structure is essential for docking. Adding hydrogens at a specific pH ensures that ionizable groups are in their correct protonation state, which is critical for accurate interaction modeling.[17]
-
-
Energy Minimization:
-
Minimize the energy of the 3D structure to find a stable, low-energy conformation. This removes any steric strain from the 3D conversion.
-
Command: obminimize -ff MMFF94 ligand_3d.sdf > ligand_min.sdf
-
Causality: Docking algorithms work best when starting with a plausible, low-energy conformer of the ligand.[13]
-
-
Prepare PDBQT File:
-
The PDBQT format (Protein Data Bank, Partial Charge (Q), & Atom Type (T)) is required by AutoDock Vina. It contains atomic coordinates, partial charges, and atom type definitions.[17]
-
This step can be performed using AutoDock Tools (ADT).
-
Workflow in ADT: a. Open ADT. b. Go to Ligand -> Input -> Open and select ligand_min.sdf. c. Go to Ligand -> Torsion Tree -> Detect Root. d. Go to Ligand -> Output -> Save as PDBQT and save as ligand.pdbqt.
-
ADT will automatically assign Gasteiger partial charges and define rotatable bonds, allowing the ligand to be flexible during the docking simulation.[18]
-
Detailed Protocol: Receptor Preparation
Receptor preparation involves "cleaning" the raw PDB file to remove non-essential molecules and adding information required by the docking software.
Tools Required:
Step-by-Step Methodology:
-
Download PDB Structure:
-
Go to the RCSB Protein Data Bank (rcsb.org) and download the structure for PDB ID 1IEP in PDB format.[10]
-
-
Clean the Protein Structure:
-
Open 1IEP.pdb in UCSF Chimera.
-
The structure may contain water molecules, co-factors, ions, and multiple protein chains. For this docking, we need only the protein chain that forms the binding site.
-
Action 1: Delete Water. Go to Select -> Structure -> solvent. Then Actions -> Atoms/Bonds -> delete.
-
Action 2: Delete Co-crystallized Ligand. Select the original ligand (Imatinib) and delete it. We remove it to make the binding site available for our ligand.
-
Action 3: Isolate Protein Chain. If there are multiple chains, select and retain only the chain of interest (e.g., Chain A).[10]
-
Causality: Water molecules in a binding site can be critical, but for standard docking, they are often removed to simplify the calculation.[20] Removing the original ligand is necessary to perform docking simulations.
-
-
Prepare the Receptor in ADT:
-
Save the cleaned protein structure as receptor_cleaned.pdb.
-
Open receptor_cleaned.pdb in AutoDock Tools.
-
Workflow in ADT: a. Go to Edit -> Hydrogens -> Add. Select Polar Only. b. Go to Edit -> Charges -> Add Kollman Charges. c. Go to Grid -> Macromolecule -> Choose. Select the receptor. d. Save the prepared receptor as a PDBQT file: receptor.pdbqt.
-
Causality: Adding polar hydrogens is essential for defining potential hydrogen bond donors and acceptors.[21] Assigning charges (like Kollman or Gasteiger) is necessary for the scoring function to calculate electrostatic interactions.[21]
-
Detailed Protocol: Docking Simulation with AutoDock Vina
This phase involves defining the search space on the receptor and running the docking algorithm.
Step-by-Step Methodology:
-
Define the Binding Site (Grid Box):
-
The grid box is a 3D cube that defines the search space for the docking algorithm.[15]
-
Site-Specific Docking: If the binding site is known (as in our case, the ATP-binding pocket), the grid box should be centered on and encompass this site.[22]
-
Blind Docking: If the binding site is unknown, the grid box can be made large enough to cover the entire protein surface.[9]
-
Procedure in ADT: a. Load both receptor.pdbqt and ligand.pdbqt. b. Go to Grid -> Grid Box.... c. A box will appear. Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to cover the known ATP-binding site. A typical size for a binding pocket is 25 x 25 x 25 Ångströms.[23] d. Record the center and size values. These are critical inputs for Vina.
-
-
Create the Vina Configuration File:
-
AutoDock Vina uses a simple text file to define the input files and docking parameters.
-
Create a text file named conf.txt with the following content, replacing the coordinate and size values with those from the previous step.
-
| Parameter | Description | Recommended Value |
| receptor | The prepared receptor file. | receptor.pdbqt |
| ligand | The prepared ligand file. | ligand.pdbqt |
| out | The output file containing all generated poses. | all_poses.pdbqt |
| center_x,y,z | The coordinates for the center of the grid box. | As determined from ADT |
| size_x,y,z | The dimensions of the grid box in Ångströms. | 25 (typical) |
| exhaustiveness | Affects the comprehensiveness of the search. Higher values increase accuracy but also computation time. | 8 (default, good balance) |
-
Run the Vina Simulation:
-
Open a command line or terminal in the folder containing your files.
-
Execute the Vina program.
-
Command: vina --config conf.txt --log log.txt
-
This command will run the docking simulation and output the results to a log file (log.txt) and the poses to the specified output file (all_poses.pdbqt).[21][23]
-
Protocol: Analysis and Interpretation of Results
Interpreting docking results requires looking at both the quantitative scores and the qualitative molecular interactions.
Step-by-Step Methodology:
-
Analyze the Log File (log.txt):
-
The log file contains a table of the top binding poses (usually 9) ranked by their binding affinity.
-
Binding Affinity (kcal/mol): This is the primary score. More negative values suggest stronger binding.[7]
-
RMSD (Root Mean Square Deviation): The log file provides two RMSD values, rmsd l.b. (lower bound) and rmsd u.b. (upper bound), which compare the current pose to the best pose. Low RMSD values among top poses suggest convergence to a stable binding mode.[7]
-
-
Visualize the Docking Poses:
-
Use a molecular visualization tool like PyMOL or UCSF Chimera to analyze the interactions.
-
Workflow in PyMOL: a. Open PyMOL. b. Load the receptor: load receptor.pdbqt c. Load the output poses: load all_poses.pdbqt d. The output file contains multiple models; you can cycle through them to see each pose. e. Focus on the top-ranked pose (mode 1). f. Identify key interactions:
- Hydrogen Bonds: Look for dashed lines between donor and acceptor atoms. These are critical for specificity.
- Hydrophobic Interactions: Identify nonpolar ligand parts interacting with nonpolar residues (e.g., Leu, Val, Phe).
- Pi-Stacking: Look for interactions between aromatic rings.
-
Causality: A good docking pose is not just about a low energy score; it must also be biologically plausible. The interactions should make chemical sense and ideally involve key catalytic or binding residues of the protein, which can be identified from literature.[7][24]
-
Caption: Conceptual diagram of potential ligand-receptor interactions.
Self-Validation: Ensuring Trustworthiness of the Protocol
A computational protocol must be validated to be considered trustworthy.[12]
-
Redocking the Co-crystallized Ligand:
-
Principle: The most crucial validation step is to see if the docking protocol can reproduce the experimentally determined binding pose of a known ligand.[11]
-
Protocol: a. Extract the original ligand (Imatinib) from the 1IEP.pdb file and prepare it as a PDBQT file, just as you did for the target ligand. b. Dock this ligand back into the receptor using the exact same grid box and Vina parameters. c. Compare the top-ranked docked pose with the original crystal structure pose. d. Calculate the RMSD between the docked pose and the crystal pose.
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful redocking, indicating that the protocol is reliable.[11][25]
-
-
Using Known Binders as Controls:
-
If available, dock other known active and inactive compounds for the target protein. The protocol should ideally score the active compounds higher (more negative binding affinity) than the inactive ones.[11]
-
-
Advanced Validation: Molecular Dynamics (MD) Simulation:
-
MD simulations can be used to refine the top docking pose and assess its stability over time in a simulated physiological environment (including explicit water).[[“]]
-
If the key interactions observed in the static dock pose are maintained throughout an MD simulation, it provides much higher confidence in the predicted binding mode.[[“]] This is an advanced step that complements the initial docking study.
-
Conclusion
This guide provides a comprehensive and scientifically grounded protocol for the computational docking of this compound. By following these detailed steps for ligand and receptor preparation, simulation, analysis, and—most importantly—validation, researchers can generate reliable and actionable insights. This workflow serves as a robust template for exploring the therapeutic potential of this and other small molecules, paving the way for hypothesis-driven drug discovery and optimization.
References
- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
- YouTube. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol.
- Kolluru, S., et al. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- ResearchGate. (2022, April 25).
- YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
- Combs, S. A., et al. (2013). Small-molecule ligand docking into comparative models with Rosetta.
- YouTube. (2025, August 11). SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking!
- Schrödinger. (2025, November 20). Preparing RCSB PDB Files for Glide Docking.
- YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.
- Eagon, S. (n.d.). Vina Docking Tutorial.
- Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina.
- ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand?
- Kaggle. (n.d.).
- Zavodszky, M. I., & Kuhn, L. A. (2005).
- YouTube. (2021, May 24). How to prepare ligand libraries for docking with Vina.
- BenchChem. (2025). Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results.
- Smolecule. (2023, August 16). This compound.
- Lang, P. T., & Brozell, S. (2025, June 6). Preparing Molecules for DOCKing. UCSF DOCK.
- Patsnap Synapse. (2025, March 20). How are target proteins identified for drug discovery?
- Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design.
- Consensus. (n.d.).
- Deligkaris, C., et al. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems.
- ScotChem. (n.d.). 6. Preparing the protein and ligand for docking.
- YouTube. (2020, July 7).
- ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
- Meiler Lab. (n.d.).
- Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
- Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?
- ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?
- Chen, Y. C. (2015). Pre-docking filter for protein and ligand 3D structures. Journal of Biomedical Science.
- Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial.
- Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery.
- Wojciechowski, M., & Skolnick, J. (2002). Docking of Small Ligands to Low-Resolution and Theoretically Predicted Receptor Structures.
- MDPI. (n.d.).
- Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery.
- Yuriev, E., & Ramsland, P. A. (2013). Docking and Ligand Binding Affinity: Uses and Pitfalls. Journal of Molecular Recognition.
- YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.
- Consensus. (n.d.). What are the best practices for molecular dynamics simulations in drug design? (Secondary source).
- UCSF CGL Email. (2017, November 17). how to prepare ligand by command line?
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking.
- ResearchGate. (2025, August 6). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)
- Głowacka, E., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules.
- Gördün, F., et al. (2000). 1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)
- Karczmarzyk, Z., et al. (2021).
Sources
- 1. Buy this compound | 1086385-71-8 [smolecule.com]
- 2. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. Docking and Ligand Binding Affinity: Uses and Pitfalls [pubs.sciepub.com]
- 9. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scotchem.ac.uk [scotchem.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. eagonlab.github.io [eagonlab.github.io]
- 18. Pre-docking filter for protein and ligand 3D structures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 20. Schrödinger Customer Portal [my.schrodinger.com]
- 21. youtube.com [youtube.com]
- 22. bioinformaticsreview.com [bioinformaticsreview.com]
- 23. youtube.com [youtube.com]
- 24. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 25. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. consensus.app [consensus.app]
- 27. consensus.app [consensus.app]
Application Note & Protocols: A Strategic Guide to Developing Cell-Based Assays for 1,2,4-Thiadiazole Compounds
Here is the detailed Application Notes and Protocols for developing cell-based assays for 1,2,4-thiadiazole compounds.
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3] This versatility, however, presents a significant challenge in drug discovery: selecting and developing appropriate cell-based assays to accurately characterize compound activity and elucidate the mechanism of action (MOA). This guide provides a strategic framework for researchers, scientists, and drug development professionals to design, execute, and validate robust cell-based assays tailored to this unique chemical class. We move beyond simple protocol recitation to explain the causal logic behind assay selection, ensuring that experimental design is driven by a clear hypothesis.
The 1,2,4-Thiadiazole Scaffold: A Foundation for Assay Design
Before embarking on assay development, it is critical to understand the chemical and biological properties of the 1,2,4-thiadiazole core. This five-membered heterocycle is a bioisostere of pyrimidine and oxadiazole, and its mesoionic character allows it to readily cross cellular membranes, enhancing its interaction with intracellular biological targets.[4] This inherent bioactivity has led to the development of 1,2,4-thiadiazole derivatives with a wide spectrum of therapeutic potentials.
A key feature of this scaffold is its function as an electrophilic "warhead." The N-S bond within the ring can react with the thiol group of cysteine residues in proteins, forming a disulfide bond and leading to enzyme inactivation.[5][6] This mechanism is crucial for its activity as an inhibitor of cysteine-dependent enzymes like cathepsins and transglutaminases.[5]
Table 1: Summary of Reported Biological Activities of 1,2,4-Thiadiazole Derivatives
| Biological Activity | Primary Molecular Target(s) / Mechanism | Example Application | Reference(s) |
| Anticancer | Aromatase inhibition, Tubulin polymerization inhibition, Cyclooxygenase (COX) inhibition, Apoptosis induction | Breast, Lung, Colon, Prostate Cancer | [1][4][7] |
| Enzyme Inhibition | Cysteine Protease (e.g., Cathepsin B), H+/K+ ATPase, Glycogen Synthase Kinase 3 | Various, including anti-inflammatory and antiulcerative | [2][5][6] |
| Anti-inflammatory | Dual 5-Lipoxygenase (5-LOX) and Cyclooxygenase (COX) inhibition | Inflammation-related disorders | [2] |
| Antimicrobial | Disruption of essential bacterial/fungal cellular processes | Infectious Diseases | [2] |
| Neurological | Allosteric modulation of receptors, Anticonvulsant activity | Neurological Disorders | [2] |
This diverse activity profile underscores a critical principle: a single, universal assay is insufficient. The assay development strategy must be adaptable and guided by the hypothesized target or phenotypic outcome.
The Assay Development Workflow: A Hypothesis-Driven Approach
A successful screening campaign begins with a logical progression from broad, phenotypic assays to specific, target-based mechanistic studies. This workflow ensures that resources are focused on the most promising compounds and that their biological effects are thoroughly understood. Cell-based assays are indispensable tools throughout this process, offering insights into a compound's effects within a physiologically relevant context.[8][9]
Caption: A strategic workflow for developing cell-based assays for 1,2,4-thiadiazole compounds.
Protocol I: Primary Screening via Cytotoxicity & Cell Viability Assays
The first essential question for any new compound is its effect on cell health. Cytotoxicity assays are fundamental in early-stage drug development to screen for and eliminate broadly toxic compounds or, in the case of cancer research, to identify effective chemotherapeutic agents.[10][11][12]
The Causality Behind the Choice: We begin with a general viability assay because it is the most direct and unbiased measure of a compound's biological impact. An MTT assay is chosen for this protocol due to its high throughput, sensitivity, and reliance on mitochondrial metabolic activity—a core indicator of cell health. A positive result (i.e., a decrease in viability) provides the justification for deeper, more complex mechanistic studies.
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. The yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, the amount of which is directly proportional to the number of viable cells.[7]
Materials:
-
Selected cancer or normal cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
1,2,4-Thiadiazole compounds dissolved in DMSO (stock solutions).
-
MTT reagent (5 mg/mL in PBS, sterile filtered).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl).
-
96-well flat-bottom tissue culture plates.
-
Multichannel pipette.
-
Microplate reader (capable of reading absorbance at ~570 nm).
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the 1,2,4-thiadiazole compounds in complete medium. A common concentration range to start is 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the test compounds (or vehicle control - medium with DMSO) to the respective wells. Include wells with untreated cells (positive control for viability) and wells with medium only (blank).
-
Incubate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, remove the compound-containing medium.
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT solution without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Table 2: Interpretation of IC₅₀ Values from Primary Cytotoxicity Screen
| IC₅₀ Value Range | Interpretation | Next Steps |
| < 1 µM | Potent Activity | High priority for MOA studies (Section 4). |
| 1 - 20 µM | Moderate Activity | Proceed to MOA studies. |
| 20 - 100 µM | Weak Activity | Lower priority; may consider for optimization. |
| > 100 µM | Inactive | Deprioritize or screen on different cell lines. |
Protocol II: Elucidating the Cysteine-Inhibition Mechanism
For hits identified in the primary screen, a key hypothesis to test is the inhibition of cysteine-dependent enzymes, a known MOA for 1,2,4-thiadiazoles.[5][6] This requires a more targeted assay.
The Causality Behind the Choice: This assay is designed to directly test the hypothesis that the compound's activity is due to its electrophilic nature. By using a cell line overexpressing a specific cysteine protease and a corresponding fluorogenic substrate, we can directly measure the target engagement and inhibition in a cellular context. A positive result here provides strong evidence for a specific MOA.
Caption: Covalent inhibition of a cysteine residue by a 1,2,4-thiadiazole compound.
Protocol Framework: Cellular Cysteine Protease Inhibition Assay (e.g., Cathepsin B)
Principle: Use a cell line (e.g., HEK293) engineered to overexpress the target cysteine protease. The assay utilizes a cell-permeable, non-fluorescent substrate that is cleaved by the active enzyme to release a fluorescent molecule. Inhibition of the enzyme by a 1,2,4-thiadiazole compound results in a decrease in the fluorescent signal.
Step-by-Step Methodology:
-
Cell Culture: Culture and maintain the target-overexpressing cell line and a parental control cell line (lacking overexpression) under standard conditions.
-
Cell Seeding: Seed 2 x 10⁴ cells per well in a 96-well black, clear-bottom plate and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of the hit compounds for a predetermined time (e.g., 1-4 hours) to allow for cell penetration and target engagement.
-
Substrate Addition: Add the fluorogenic substrate (e.g., a Z-Arg-Arg-crescent-coumarin derivative for Cathepsin B) to all wells at its predetermined Kₘ concentration.
-
Signal Measurement: Incubate for 1-2 hours at 37°C. Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis:
-
Subtract background fluorescence from the parental cell line.
-
Normalize the signal to the vehicle-treated control wells (100% activity).
-
Plot the percentage of inhibition against compound concentration to determine the IC₅₀.
-
Self-Validation: A true inhibitor should show potent activity in the overexpressing cell line and significantly less activity in the parental control line, confirming target specificity.
-
Assay Validation for High-Throughput Screening (HTS)
To ensure that an assay is reliable and suitable for screening large compound libraries, it must be rigorously validated. This step is critical for trustworthiness and reproducibility.[13] High-throughput screening requires robust assays that can be automated.[14][15][16]
The Causality Behind Validation: Statistical validation provides confidence that the differences observed between positive and negative controls are significant and not due to random chance. A high Z'-factor, for instance, indicates that the assay has a large enough signal window to reliably distinguish hits from inactive compounds, making it suitable for HTS.[17]
Table 3: Key Statistical Parameters for HTS Assay Validation
| Parameter | Formula | Acceptable Value | Significance |
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | > 3 | Measures the magnitude of the signal over the assay background noise. |
| Signal-to-Noise (S/N) | (Mean(Signal) - Mean(Background)) / SD(Background) | > 10 | Indicates the separation between the signal and the noise distribution. |
| Z'-Factor | 1 - [ (3SD(Max Signal) + 3SD(Min Signal)) / |Mean(Max Signal) - Mean(Min Signal)| ] | ≥ 0.5 | The gold standard for HTS assay quality. A value ≥ 0.5 indicates an excellent assay with a large separation band between positive and negative controls, making it highly reliable for screening.[17] |
SD = Standard Deviation; Max Signal = Uninhibited Control; Min Signal = Fully Inhibited Control
References
-
Cytotoxicity Assays | Life Science Applications. (n.d.). BosterBio. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI. [Link]
-
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]
-
High-throughput assays for promiscuous inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
-
Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. (2024, July 24). BENTHAM SCIENCE. [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. (2020, May 22). National Center for Biotechnology Information. [Link]
-
Some biologically active 1,2,4-thiadiazoles. (n.d.). ResearchGate. [Link]
-
GPCR Assay Services. (n.d.). Reaction Biology. [Link]
-
GPCRs: Cell based label-free assays in GPCR drug discovery. (2013, August 20). European Pharmaceutical Review. [Link]
-
Rapid Production of Assay Ready Cells for GPCR Drug Discovery. (n.d.). MaxCyte. [Link]
-
High-Throughput Screening Assays. (n.d.). Assay Genie. [Link]
-
Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011, July 11). Journal of Applied Pharmaceutical Science. [Link]
-
Medicinal chemistry and properties of 1,2,4-thiadiazoles. (n.d.). National Center for Biotechnology Information. [Link]
-
High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis and biological activities of novel 1,2,4-triazole derivatives containing 1,2,3-thiadiazole ring. (n.d.). Semantic Scholar. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. (n.d.). Mary Ann Liebert, Inc., publishers. [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020, October 8). National Center for Biotechnology Information. [Link]
-
Thiadiazole derivatives as anticancer agents. (n.d.). National Center for Biotechnology Information. [Link]
-
AN OVERVIEW ON 1,2,4-TRIAZOLE AND 1,3,4-THIADIAZOLE DERIVATIVES AS POTENTIAL ANESTHESIC AND ANTI-INFLAMMATORY AGENTS. (2022, April 29). Neliti. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024, May 17). MDPI. [Link]
-
GPCR Product Solutions. (n.d.). Eurofins DiscoverX. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. [Link]
-
Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. (2025, August 6). ResearchGate. [Link]
-
Cell-Based Assay Development. (n.d.). Concept Life Sciences. [Link]
-
Enhance Drug Efficacy With Cell-Based Assays. (n.d.). Pharmaron. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023, December 14). National Center for Biotechnology Information. [Link]
-
Synthesis and biological evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents. (n.d.). National Center for Biotechnology Information. [Link]
-
Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (n.d.). National Center for Biotechnology Information. [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022, December 6). MDPI. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Cell-Based Assay Development | Custom Assays for Drug Discovery [conceptlifesciences.com]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. opentrons.com [opentrons.com]
- 12. kosheeka.com [kosheeka.com]
- 13. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 15. assaygenie.com [assaygenie.com]
- 16. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 17. Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Preclinical Experimental Design for Testing 1,2,4-Thiadiazole Derivatives
Introduction: The Versatility of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring system is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3] This interest is largely due to the diverse and potent biological activities exhibited by its derivatives, which include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory properties.[1][4][5][6] The unique electronic and structural characteristics of the 1,2,4-thiadiazole moiety allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets.[3]
This guide provides a comprehensive framework for the preclinical evaluation of novel 1,2,4-thiadiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering a logical progression from initial synthesis and characterization through robust in vitro screening and conceptual in vivo validation. The protocols and workflows herein are designed to be self-validating systems, emphasizing the scientific rationale behind each experimental choice to ensure the generation of reliable and reproducible data.
Part 1: Synthesis and Structural Verification
A robust biological evaluation begins with the confirmed identity and purity of the test compounds. The synthesis of 1,2,4-thiadiazoles can be achieved through various modern organic chemistry methodologies. Common strategies include the oxidative dimerization of thioamides or the intramolecular oxidative S-N bond formation of imidoyl thioureas.[1][7] Recent advances have focused on developing more environmentally benign and efficient catalytic systems.[1][7]
Following synthesis and purification, rigorous structural characterization is mandatory. A combination of spectroscopic techniques is essential to unambiguously confirm the chemical structure and assess purity. These methods typically include:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to elucidate the proton and carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[8]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the final compound, which should typically be >95% for biological screening.
Caption: Generalized workflow for synthesis and characterization.
Part 2: A Tiered In Vitro Biological Evaluation
An efficient screening cascade is crucial for identifying the most promising drug candidates from a library of synthesized compounds while conserving resources.[9] The initial phase involves broad, high-throughput in vitro assays to determine primary biological activity. Compounds demonstrating significant potency can then be advanced to more complex, mechanism-of-action studies.
Caption: Tiered workflow for in vitro screening of derivatives.
Anticancer Activity Screening
The 1,2,4-thiadiazole scaffold is a core component of numerous compounds with potent anticancer activity.[1][8][10] Therefore, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical starting point.
Protocol 1: MTT Cell Viability and Cytotoxicity Assay
This colorimetric assay is a widely used, robust method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12][13] The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[14] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, DU-145 prostate)[8]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS), sterile-filtered and protected from light[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-thiadiazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.[15] Incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.[15]
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Data Presentation: Example IC₅₀ Values
| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) vs. MCF-7[8] | IC₅₀ (µM) vs. A549[8] |
| TDZ-01 | Phenyl | -NH₂ | 5.2 ± 0.4 | 8.1 ± 0.6 |
| TDZ-02 | 4-Cl-Ph | -NH₂ | 1.8 ± 0.2 | 3.5 ± 0.3 |
| TDZ-03 | 4-MeO-Ph | -NH₂ | 12.5 ± 1.1 | 19.7 ± 2.2 |
| Etoposide | - | - | 2.5 ± 0.3 | 3.1 ± 0.2 |
Data are hypothetical and for illustrative purposes only.
Antimicrobial Activity Screening
Many heterocyclic compounds, including 1,2,4-thiadiazole derivatives, exhibit significant antimicrobial properties.[16][17] The standard method to quantify this activity is by determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19] The broth microdilution method is a standardized and widely used technique for this purpose.[18][20]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[21]
-
Sterile 96-well U-bottom plates
-
Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.[19]
-
Standard antibiotic for positive control (e.g., Ciprofloxacin)
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold serial dilutions in MHB directly in the 96-well plate (e.g., from 256 µg/mL to 0.5 µg/mL). Typically, 50 µL of MHB is added to each well, followed by the addition and serial transfer of 50 µL of the compound solution.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.[19]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions.[19] This brings the final volume in each well to 100 µL.
-
Controls: Include a positive control (bacteria with no compound) to ensure growth and a negative control (broth only) to check for sterility. A solvent control should also be included.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[18][19]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth. The result can also be read using a plate reader at 600 nm.
Data Presentation: Example MIC Values
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| TDZ-01 | 8 | 32 |
| TDZ-02 | 4 | 16 |
| TDZ-03 | 64 | >128 |
| Ciprofloxacin | 0.5 | 0.25 |
Data are hypothetical and for illustrative purposes only.
Mechanistic Insights: Enzyme Inhibition and Pathway Analysis
For compounds showing potent activity, subsequent studies should aim to elucidate the mechanism of action. 1,2,4-thiadiazole derivatives have been reported as inhibitors of various enzymes, including kinases like Akt, cyclooxygenases (COX), and Factor XIIIa.[22][23][24]
If a specific enzyme is the intended target, a direct enzymatic assay should be performed. For anticancer hits with an unknown mechanism, investigating their effect on key signaling pathways is critical. The PI3K/Akt pathway is frequently dysregulated in cancer and represents a common target for therapeutic intervention.[24]
Caption: Inhibition of the PI3K/Akt signaling pathway by a derivative.
Part 3: Conceptual In Vivo Evaluation
Promising candidates identified through comprehensive in vitro screening require evaluation in whole-organism models to assess their efficacy and safety profiles.[25][26][27] Animal models are indispensable for understanding pharmacokinetics (PK) and pharmacodynamics (PD) in a complex biological system.[28][29]
Protocol 3: Conceptual Human Tumor Xenograft Mouse Model
For anticancer agents, the human tumor xenograft model in immunocompromised mice is a standard preclinical model.[25][26][30] This involves implanting human cancer cells subcutaneously or orthotopically into mice that lack a functional immune system (e.g., athymic nude or SCID mice), preventing rejection of the human cells.[25][26]
Conceptual Workflow:
-
Cell Culture and Implantation: Human tumor cells (e.g., HT-29 colon cancer) are cultured in vitro, harvested, and injected subcutaneously into the flank of immunocompromised mice.[24]
-
Tumor Growth and Staging: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³). Mice are then randomized into control and treatment groups.
-
Drug Administration: The test compound (e.g., TDZ-02) is formulated in a suitable vehicle and administered to the treatment group via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) on a defined schedule and dose. The control group receives the vehicle only.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Body weight serves as a general indicator of toxicity.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are excised and weighed. The primary endpoint is Tumor Growth Inhibition (TGI).
Caption: Workflow for a conceptual in vivo xenograft study.
Conclusion
The 1,2,4-thiadiazole scaffold remains a highly privileged structure in the pursuit of novel therapeutic agents. The experimental design detailed in this guide provides a systematic and logical pathway for the comprehensive evaluation of new derivatives. By progressing from synthesis and characterization to a tiered in vitro screening cascade and finally to in vivo validation, researchers can efficiently identify and advance lead candidates with the highest potential for clinical development. Adherence to these robust, validated protocols is essential for generating the high-quality data necessary to drive successful drug discovery programs.
References
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.
- Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (n.d.).
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
- In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
- Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- Protocol for Cell Viability Assays. BroadPharm. (2022).
- Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. National Center for Biotechnology Information. (2020).
- Biological activity of oxadiazole and thiadiazole derivatives. National Center for Biotechnology Information.
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
- Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. (2024).
- SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. (2023).
- MTT assay protocol. Abcam.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.).
- Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. (2013).
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. National Institutes of Health. (2024).
- Design, Synthesis, Antibacterial Activity, and Antivirulence Factor of Novel 1,2,4-Thiadiazole Derivatives Containing an Amide Moiety. ACS Publications.
- In vivo screening models of anticancer drugs. Tel Aviv University. (2013).
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. (2021).
- Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. National Institutes of Health.
- IN VIVO Screening Models of Anticancer Drugs. Semantic Scholar. (2013).
- Building 1,2,4-Thiadiazole: Ten Years of Progress. ResearchGate.
-
Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][25][31][32]thiadiazole Derivatives. ACS Publications. Available at:
- The minimum inhibitory concentration of antibiotics. BMG LABTECH. (2024).
- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (n.d.).
- Synthesis and biological activities of novel 1,2,4-triazole derivatives containing 1,2,3-thiadiazole ring. Semantic Scholar.
- Some biologically active 1,2,4-thiadiazoles. ResearchGate.
- Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (n.d.).
- Thiadiazole derivatives as anticancer agents. National Center for Biotechnology Information.
-
3-Substituted Imidazo[1,2-d][31][32][33]-thiadiazoles: A Novel Class of Factor XIIIa Inhibitors. (n.d.). Available at:
- Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal.
- Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. (2011).
- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. (2024).
- Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. MDPI.
- An overview of biological activities of thiadiazole derivatives. (2024).
- Thiadiazole derivatives as anticancer agents. Scilit. (2020).
- Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. National Center for Biotechnology Information.
- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR.
- Structure of 1, 2, 4-thiadiazole derivatives as urease inhibitor compounds. ResearchGate.
-
Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][25][31][32]Thiadiazole Derivatives as Anti-Inflammatory Agents. PubMed. (2018). Available at:
- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. National Center for Biotechnology Information.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. scilit.com [scilit.com]
- 7. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 8. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. ijcrt.org [ijcrt.org]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijpbs.com [ijpbs.com]
- 27. iv.iiarjournals.org [iv.iiarjournals.org]
- 28. noblelifesci.com [noblelifesci.com]
- 29. cris.tau.ac.il [cris.tau.ac.il]
- 30. semanticscholar.org [semanticscholar.org]
- 31. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine
Welcome to the technical support guide for the synthesis of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic scaffold. The 1,2,4-thiadiazole ring is a privileged structure in medicinal chemistry, appearing in various compounds with a wide range of biological activities.[1][2] However, its synthesis can present unique challenges, including regioselectivity, low yields, and purification difficulties.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategy.
Section 1: Synthesis Overview and Core Mechanism
The synthesis of 3-amino-5-aryl-1,2,4-thiadiazoles is most effectively achieved through the oxidative intramolecular S-N bond formation of a suitable precursor. A robust and common strategy involves the use of an imidoyl thiourea intermediate, which is generated in situ from an amidine and an isothiocyanate, followed by cyclization promoted by an oxidant.[3]
Proposed Synthetic Pathway
The logical workflow begins with the reaction of 3,4-dimethoxybenzamidine with an activated thiourea equivalent, followed by an oxidative cyclization step to form the desired 1,2,4-thiadiazole ring.
Caption: Proposed workflow for the synthesis of the target 1,2,4-thiadiazole.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question: My reaction yield is very low or I'm getting no product at all. What are the likely causes?
Answer: Low or no yield is the most common issue and can typically be traced to one of three areas: reagent quality, reaction conditions, or the choice of oxidant.
-
Reagent Integrity:
-
Amidine Stability: Benzamidine derivatives can be susceptible to hydrolysis. Ensure your 3,4-dimethoxybenzamidine is dry and preferably freshly prepared or sourced from a reputable supplier. Storing it under an inert atmosphere (Argon or Nitrogen) is highly recommended.
-
Solvent Anhydrousness: The reaction is sensitive to moisture. Use anhydrous solvents, especially for the cyclization step. Dichloromethane (DCM) or acetonitrile should be dried over molecular sieves or distilled prior to use.[4]
-
-
Reaction Conditions:
-
Temperature Control: The initial formation of the imidoyl thiourea intermediate is often performed at room temperature or slightly below. The oxidative cyclization step can be exothermic. If using a powerful oxidant like Phenyliodine(III) bis(trifluoroacetate) (PIFA), adding it portion-wise at 0 °C can prevent side reactions and decomposition.[3]
-
Reaction Time: While many oxidative cyclizations to form 1,2,4-thiadiazoles are rapid (often complete within minutes to a few hours), monitor your reaction closely using Thin Layer Chromatography (TLC).[5] An incomplete reaction will show the presence of the starting amidine or intermediate.
-
-
Oxidant Choice and Stoichiometry:
-
The oxidant is critical for the key S-N bond formation. Common choices include PIFA, iodine (I₂), or N-bromosuccinimide (NBS).[3]
-
PIFA is highly efficient but can be aggressive. Use 1.1 equivalents for optimal results.
-
Iodine is a milder alternative, often used in the presence of a base like sodium carbonate. This method is considered a greener approach.[3]
-
Ensure the stoichiometry of your oxidant is correct. An excess can lead to undesired over-oxidation or side products, while an insufficient amount will result in an incomplete reaction.
-
Question: I've isolated a product, but my NMR spectrum doesn't look right. Could I have formed an isomer?
Answer: Yes, this is a significant possibility. The synthesis of substituted thiadiazoles can sometimes yield isomers, most commonly the 1,3,4-thiadiazole. Distinguishing between the 1,2,4- and 1,3,4-isomers is crucial and can be definitively achieved with spectroscopy.
-
¹³C NMR Spectroscopy: This is the most reliable method. The chemical shifts of the carbon atoms within the thiadiazole ring are distinct for each isomer.
-
In a 1,2,4-thiadiazole , you expect two distinct signals for the ring carbons (C3 and C5).
-
In a symmetrical 1,3,4-thiadiazole , the two ring carbons (C2 and C5) can be chemically equivalent, potentially leading to a single, more intense signal depending on the substituents.
-
-
¹H NMR Spectroscopy: The chemical shift of the amino (-NH₂) protons can provide clues. In your target compound, these protons are expected to appear as a broad singlet. Compare your observed shift to literature values for similar 3-amino-1,2,4-thiadiazole structures.[6]
-
Mass Spectrometry: While MS will confirm the correct mass for your product, it will not distinguish between isomers. It is essential for confirming the molecular weight but not for structural elucidation in this case.
To favor the formation of the 1,2,4-isomer, methods involving the intramolecular oxidative cyclization of imidoyl thioureas are generally reliable.[2][3]
Question: My crude product is an oil or a sticky solid that is very difficult to purify. What are the best purification strategies?
Answer: Purification challenges are common with nitrogen-containing heterocyclic compounds.
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is usually effective. If your compound is very polar and sticks to the column, consider using silica treated with a small amount of triethylamine (~1%) in the eluent to neutralize acidic sites and reduce tailing. Alternatively, neutral alumina can be a good option.
-
Eluent System: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity with ethyl acetate or dichloromethane. A typical gradient might be from 10% to 50% ethyl acetate in hexane.
-
-
Recrystallization:
-
If you obtain a solid, recrystallization is an excellent method for achieving high purity.
-
Solvent Selection: Test small amounts in various solvents. Good solvent pairs for this type of molecule often include ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane. The goal is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.[5]
-
-
Quenching and Work-up:
-
Proper work-up is critical. After the reaction is complete, quench any remaining oxidant. For iodine-mediated reactions, a wash with a saturated aqueous solution of sodium thiosulfate is effective.[5] For PIFA, a wash with sodium bicarbonate solution is recommended.
-
Ensure you thoroughly wash the organic layer with brine to remove water before drying over an anhydrous salt like sodium sulfate or magnesium sulfate. Residual water or salts can interfere with purification.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is a reliable, step-by-step protocol for synthesizing this compound?
A: The following protocol is based on established methods for synthesizing 3-amino-5-aryl-1,2,4-thiadiazoles via oxidative cyclization.[3]
Protocol 1: Synthesis via Imidoyl Thiourea Intermediate
-
Step 1: Formation of the Intermediate: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3,4-dimethoxybenzamidine hydrochloride (1.0 mmol) and potassium thiocyanate (1.2 mmol) in 10 mL of anhydrous acetone. Stir the mixture at room temperature for 3-4 hours to form the imidoyl thiourea precursor in situ.
-
Step 2: Oxidative Cyclization: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol) in 5 mL of anhydrous dichloromethane (DCM). Add the PIFA solution dropwise to the reaction mixture over 10 minutes.
-
Step 3: Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., 30% Ethyl Acetate/Hexane). The reaction is typically complete within 30-60 minutes.
-
Step 4: Work-up: Once the reaction is complete, quench by adding 15 mL of a saturated aqueous solution of sodium bicarbonate. Stir for 10 minutes. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).
-
Step 5: Purification: Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to yield the pure product.
Q: How can I definitively confirm the structure and purity of my final product?
A: A combination of spectroscopic methods is essential for unambiguous characterization.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two methoxy groups (~3.8-3.9 ppm, two singlets, 3H each), aromatic protons on the dimethoxyphenyl ring (~6.9-7.5 ppm, complex pattern), and a broad singlet for the amino (-NH₂) protons. |
| ¹³C NMR | Signals for the methoxy carbons (~56 ppm), aromatic carbons (110-150 ppm), and two distinct signals for the C3 and C5 carbons of the 1,2,4-thiadiazole ring (typically in the 160-180 ppm range).[6][7] |
| Mass Spec (ESI+) | A prominent peak corresponding to the molecular ion [M+H]⁺. For C₁₀H₁₁N₃O₂S, the expected exact mass is 237.06. |
| FT-IR | Characteristic peaks for N-H stretching of the amine (around 3100-3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N stretching of the ring (~1600 cm⁻¹), and C-O stretching of the methoxy groups.[6] |
Q: What are the primary safety considerations for this synthesis?
A: Standard laboratory safety practices should be followed.
-
Reagents: Oxidants like PIFA should be handled with care in a fume hood. Solvents like DCM are volatile and should also be handled in a well-ventilated area.
-
Reactions: Perform the reaction behind a safety shield, especially during the addition of the oxidant.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
Section 4: Troubleshooting Logic Flow
When an experiment fails, a logical approach to diagnosing the problem is critical. The following diagram outlines a decision-making process for troubleshooting this synthesis.
Caption: A systematic workflow for troubleshooting common synthesis issues.
References
- ISRES. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology 2021.
- BenchChem. (2025). Comparative analysis of different synthesis routes for 1,2,4-thiadiazoles. BenchChem Tech Support.
-
MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of 1,2,4-thiadiazoles. Organic-Chemistry.org. [Link]
-
ResearchGate. (n.d.). Green strategy for synthesis of 5-amino-1,2,4-thiadiazoles. ResearchGate. [Link]
-
PubMed. (2001). 1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie. [Link]
- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIV
-
PMC. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Synthetic route to 5‐substituted amino‐1,3,4‐thiadiazoles 18–30. ResearchGate. [Link]
-
PMC. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Center for Biotechnology Information. [Link]
-
MDPI. (2019). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. [Link]
-
Helda - University of Helsinki. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. [Link]
-
ResearchGate. (2023). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. [Link]
-
Growing Science. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Current Chemistry Letters. [Link]
-
ResearchGate. (2015). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]
-
JOCPR. (2017). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
ResearchGate. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 1,2,4-Thiadiazole Synthesis
Welcome to the technical support center for the synthesis of 1,2,4-thiadiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis and provide practical, experience-driven solutions to optimize your reaction conditions. Our aim is to empower you with the knowledge to troubleshoot effectively and achieve consistent, high-yield results.
The 1,2,4-thiadiazole core is a key structural motif in numerous pharmacologically active compounds, making its efficient synthesis a critical aspect of medicinal chemistry.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: My reaction is not yielding any of the desired 1,2,4-thiadiazole. What are the most common reasons for complete reaction failure?
A1: Complete reaction failure in 1,2,4-thiadiazole synthesis can often be traced back to a few critical factors:
-
Inactive Reagents: Oxidizing agents are central to many synthetic routes. Ensure that your oxidant is fresh and has been stored under the recommended conditions. For instance, some hypervalent iodine reagents can decompose upon prolonged exposure to moisture and light. Similarly, if you are employing a metal catalyst, verify its activity, as some can be sensitive to air and moisture.[3]
-
Incorrect Reaction Temperature: Temperature is a crucial parameter. Some reactions require heating to overcome the activation energy, while others may need cooling to prevent side reactions or decomposition of intermediates. Always verify the optimal temperature for your specific protocol.[3]
-
Presence of Inhibitors: The purity of your starting materials and solvents is paramount. Water can act as an inhibitor or participate in unwanted side reactions, such as the hydrolysis of thioamides to their corresponding amides.[3] Ensure all reagents and solvents are appropriately dried where necessary.
Q2: I'm getting very low yields of my target 1,2,4-thiadiazole. How can I improve this?
A2: Low yields are a frequent challenge and can be addressed by systematically optimizing the reaction conditions:
-
Suboptimal Reagent Stoichiometry: The ratio of reactants is critical. For instance, in syntheses involving the reaction of nitriles with thioamides, an excess of one reactant might be necessary to drive the reaction to completion.[4]
-
Inappropriate Solvent or Base: The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like DMF and DMSO are common, but it's essential to select a solvent that is appropriate for your specific reaction.[5] The base used should be compatible with your substrates and strong enough to facilitate the desired reaction pathway without causing decomposition.
-
Inefficient Stirring: For heterogeneous reactions, vigorous stirring is essential to ensure maximum contact between reactants.[3]
Issue 2: Formation of Multiple Products and Purification Challenges
Q3: My TLC analysis shows multiple spots after the reaction. What are the likely side products?
A3: The formation of multiple products is a common hurdle. The nature of the side products depends on the synthetic route:
-
Oxidative Dimerization of Thioamides: A frequent side product is the corresponding amide, resulting from the hydrolysis of the starting thioamide. You may also observe unreacted starting material and partially oxidized intermediates.[3]
-
Syntheses from Imidoyl Thioureas: Incomplete cyclization can lead to the presence of the starting imidoyl thiourea or its degradation products.
-
Reactions involving Amidines: Side reactions can lead to the formation of other heterocyclic systems if the reaction conditions are not carefully controlled.[5]
Q4: How can I improve the regioselectivity in the synthesis of unsymmetrically substituted 1,2,4-thiadiazoles?
A4: Achieving high regioselectivity is crucial for unsymmetrically substituted 1,2,4-thiadiazoles. A key strategy is the one-pot reaction of a nitrile with a thioamide, which allows for sequential bond formation, thus controlling the substitution pattern.[3][4] The choice of catalyst and reaction conditions can also significantly influence the regioselectivity.
Q5: I'm having difficulty isolating my product. What are some effective purification strategies?
A5: Product isolation can be challenging due to solubility or the presence of closely related impurities.
-
Product is Highly Soluble in the Reaction Solvent: If your product is highly soluble in the reaction solvent, consider precipitating it by adding a non-solvent. Alternatively, remove the reaction solvent under reduced pressure and redissolve the residue in a solvent suitable for extraction or chromatography.[3]
-
Purification by Column Chromatography: Column chromatography on silica gel is a standard method for purifying 1,2,4-thiadiazoles. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is often effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.
Key Synthetic Routes: A Comparative Overview
The synthesis of 1,2,4-thiadiazoles can be achieved through several established methods. The choice of route often depends on the desired substitution pattern and the availability of starting materials.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) | Reference |
| Oxidative Dimerization of Thioamides | Thioamides | Ceric Ammonium Nitrate (CAN) | Acetonitrile, Room Temp, 10-30 min | 85-95 | [6] |
| From Nitriles and Thioamides | Nitriles, Thioamides | Iodine (I₂) | Dichloromethane (DCM), 80°C, 12 h | 60-85 | [6] |
| From Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM), Room Temp, 5-10 min | 70-90 | [4][6] |
| From Amidines | Amidines, Dithioesters/Isothiocyanates | Base (e.g., NaH) in DMF | Room Temperature to elevated temperatures | Good to Excellent | [5][7] |
Experimental Protocols
Here, we provide detailed step-by-step methodologies for key synthetic routes.
Protocol 1: Oxidative Dimerization of Symmetrical 3,5-Disubstituted 1,2,4-Thiadiazoles
This protocol is a general procedure for the synthesis of symmetrically substituted 1,2,4-thiadiazoles from thioamides.
Materials:
-
Thioamide (1.0 mmol)
-
Oxidizing agent (e.g., Oxone®, 2.0 mmol)
-
Solvent (e.g., Acetonitrile/Water, 1:1, 10 mL)
Procedure:
-
Dissolve the thioamide in the solvent system in a round-bottom flask equipped with a magnetic stirrer.
-
Add the oxidizing agent portion-wise over 10 minutes at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Unsymmetrical 3,5-Disubstituted 1,2,4-Thiadiazoles from Nitriles and Thioamides
This method allows for the synthesis of unsymmetrically substituted 1,2,4-thiadiazoles.
Materials:
-
Nitrile (1.0 mmol)
-
Thioamide (1.2 mmol)
-
Iodine (1.5 mmol)
-
Solvent (e.g., Dichloromethane, 10 mL)
Procedure:
-
To a solution of the nitrile in the solvent, add the thioamide and stir the mixture at room temperature for 10 minutes.
-
Add iodine in one portion and continue stirring at room temperature.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Visualizing the Workflow and Mechanisms
Diagrams can provide a clearer understanding of the synthetic processes and troubleshooting logic.
Caption: A generalized experimental workflow for 1,2,4-thiadiazole synthesis.
Caption: A troubleshooting decision tree for common synthesis issues.
References
-
(PDF) Building 1,2,4-Thiadiazole: Ten Years of Progress - ResearchGate. Available from: [Link]
-
Synthesis of 1,2,4-thiadiazoles - Organic Chemistry Portal. Available from: [Link]
-
Oxidative Cyclization of (Het)aryl-α-oxothioamides in Acidic DMSO Media: A Convenient Method for the Synthesis of 1,2,4-Thiadiazoles | Bentham Science Publishers. Available from: [Link]
-
Molecular Iodine-Promoted [3 + 2] Oxidative Cyclization for the Synthesis of Heteroarene-Fused[1][3][8] Thiadiazoles/Selenadiazoles | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[1][3][8]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study - Frontiers. Available from: [Link]
- Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles - Books.
-
Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC - NIH. Available from: [Link]
-
New synthesis of 1,2,4-thiadiazoles | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Mechanism of synthesis of thiazoles and 1,2,4‐thiadiazole. - ResearchGate. Available from: [Link]
-
An Overview on 1,2,4-triazole and 1,3,4-thiadiazole Derivatives as Potential Anesthesic and Anti-inflammatory Agents - Neliti. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC - NIH. Available from: [Link]
-
Synthesis of 1,2,4-thiadiazoles - Organic Chemistry Portal. Available from: [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. Available from: [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR. Available from: [Link]
-
Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B - RSC Publishing. Available from: [Link]
-
Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles and their antimicrobial Activities - IJNRD. Available from: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. Available from: [Link]
-
Synthesis of 1,3,4-thiadiazoles - Organic Chemistry Portal. Available from: [Link]
-
Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Available from: [Link]
-
Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases | Journal of the American Chemical Society. Available from: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available from: [Link]
-
174 Thiadiazoles and Their Properties - ISRES. Available from: [Link]
-
Synthesis and muscarinic activities of 1,2,4-thiadiazoles | Journal of Medicinal Chemistry. Available from: [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study - ResearchGate. Available from: [Link]
-
Some biologically active 1,2,4-thiadiazoles. - ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benthamdirect.com [benthamdirect.com]
Technical Support Center: A Guide to Optimizing the Synthesis of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine
Welcome to the technical support center for the synthesis of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to improve the yield and purity of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during this synthesis.
The 1,2,4-thiadiazole core is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] Specifically, 3-amino-5-aryl substituted 1,2,4-thiadiazoles are key building blocks in the development of novel therapeutic agents.[1][3][4] However, their synthesis can be challenging, often suffering from low yields, difficult purifications, and the formation of side products. This guide provides a systematic approach to overcoming these obstacles.
Section 1: Foundational Synthetic Strategy & Baseline Protocol
The most common and reliable methods for synthesizing 3-amino-5-aryl-1,2,4-thiadiazoles involve the intramolecular oxidative S-N bond formation of an appropriate precursor, such as an imidoyl thiourea.[3] This precursor is typically generated in situ from readily available starting materials.
General Reaction Pathway
The synthesis generally proceeds via the reaction of an aryl nitrile with a sulfur-containing nucleophile, followed by an oxidative cyclization to form the thiadiazole ring.
Caption: General synthetic pathway for 5-aryl-1,2,4-thiadiazol-3-amines.
Detailed Baseline Protocol: Iodine-Mediated Oxidative Cyclization
This protocol provides a robust starting point for your experiments. It is based on established methods for similar heterocyclic syntheses.[3][5]
Materials:
-
3,4-Dimethoxybenzonitrile
-
Thiosemicarbazide
-
Iodine (I₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Methanol (MeOH)
-
Water (H₂O)
Step-by-Step Methodology:
-
Intermediate Formation:
-
In a round-bottom flask, dissolve thiosemicarbazide (1.0 mmol) and 3,4-dimethoxybenzaldehyde (1.0 mmol) in a 1:1 mixture of MeOH/H₂O (10 mL). Note: This protocol adapts a common method using an aldehyde precursor which condenses with thiosemicarbazide.
-
Stir the mixture at room temperature for 30-60 minutes until TLC analysis indicates the consumption of the aldehyde.
-
Remove the solvent under reduced pressure.
-
-
Cyclization:
-
To the flask containing the crude intermediate, add 1,4-dioxane (15 mL), potassium carbonate (3.0 mmol), and iodine (1.5 mmol).
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane).
-
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?
A1: Low yields are a frequent problem and can typically be traced back to four key parameters: the oxidant, reaction temperature, solvent, and base.[6] Systematically optimizing these is the most effective strategy.
Caption: Systematic workflow for troubleshooting low reaction yields.
Table 1: Key Parameter Optimization
| Parameter | Issue | Recommended Action & Rationale |
| Oxidant | Iodine (I₂) may be too harsh or inefficient. Over-oxidation can lead to side products, while under-oxidation results in incomplete conversion. | Try milder oxidants: Phenyliodine(III) bis(trifluoroacetate) (PIFA) or Phenyliodine(III) diacetate (PIDA) can be more selective and efficient for S-N bond formation.[3][4] Consider electro-oxidation: This catalyst- and oxidant-free method offers high functional group tolerance and excellent yields.[3] |
| Temperature | Incorrect temperature can favor side reactions or slow the reaction rate. Decomposition of intermediates or the final product can occur at excessively high temperatures. | Screen temperatures: Start at a lower temperature (e.g., 60 °C) and incrementally increase to find the optimal balance between reaction rate and selectivity. Monitor by TLC at each temperature point. |
| Solvent | Solvent polarity affects reagent solubility and reaction mechanism. Aprotic polar solvents are often preferred. | Test alternative solvents: While dioxane is a good starting point, consider DMF or DMSO. These solvents can sometimes promote the desired dehydrogenative N-S coupling more effectively.[7] |
| Base | The base is crucial for deprotonation steps. An incorrect base can lead to side reactions like hydrolysis of the nitrile or intermediate. | Evaluate different bases: If using K₂CO₃ is problematic, consider a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a weaker inorganic base like Sodium Carbonate (Na₂CO₃).[3] |
Q2: My TLC analysis shows multiple spots. How do I identify the likely side products and prevent their formation?
A2: The presence of multiple spots indicates either incomplete conversion or the formation of side products.[6] The most common culprits are unreacted starting material and the corresponding amide from hydrolysis.
-
Unreacted Starting Material: If you see a spot corresponding to your starting benzonitrile or thiourea, it signifies incomplete conversion.
-
Solution: Increase the reaction time or temperature moderately. Ensure your oxidant is active and used in the correct stoichiometric amount (a slight excess, e.g., 1.2-1.5 equivalents, is often beneficial).
-
-
Hydrolysis Side Product (3,4-Dimethoxybenzamide): The nitrile group or the thiourea intermediate can be susceptible to hydrolysis, especially if there is water in the reaction mixture and the conditions are harsh (high temperature, strong base).
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture. Using a milder, non-nucleophilic base can also suppress hydrolysis.
-
-
Partially Oxidized Intermediates: The cyclization may stall, leaving linear or partially cyclized species in the reaction mixture.
-
Solution: This often points to an issue with the oxidant. Ensure it is fully dissolved and the reaction is stirred efficiently. Consider switching to a more potent or soluble oxidant as detailed in Q1.
-
Q3: I'm struggling with purification. The product either streaks on the silica gel column or is difficult to crystallize.
A3: The amine functionality in the target molecule can interact strongly with the acidic silica gel, leading to streaking and low recovery. The product's polarity can also make crystallization challenging.
-
For Column Chromatography:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine (Et₃N) or ammonia solution. This neutralizes the acidic sites on the silica surface, preventing irreversible binding of your amine product.
-
Switch to a Different Stationary Phase: Use neutral or basic alumina instead of silica gel. Alumina is often more suitable for purifying basic compounds.
-
-
For Recrystallization:
-
Solvent Screening: Finding the right solvent system is key. The ideal system is one where your product is sparingly soluble at room temperature but highly soluble when hot.
-
Good single solvents to try: Ethanol, Isopropanol, Acetonitrile.
-
Good solvent/anti-solvent pairs to try: Ethyl Acetate/Hexane, Dichloromethane/Hexane, Ethanol/Water.
-
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous batch.
-
-
Acid-Base Extraction:
-
Dissolve the crude material in a non-polar organic solvent (e.g., Dichloromethane).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will move into the aqueous layer as the protonated salt.
-
Wash the aqueous layer with the organic solvent to remove non-basic impurities.
-
Basify the aqueous layer carefully with a base (e.g., NaOH or NaHCO₃) to precipitate your pure product.
-
Filter the solid or extract it back into an organic solvent. This method is excellent for removing non-basic impurities.
-
Section 3: Advanced Optimization & Confirmation FAQs
Q4: Can I use "greener" or more efficient reaction conditions?
A4: Yes, modern synthetic chemistry offers several avenues to improve the environmental footprint and efficiency of this reaction.
-
Water as a Solvent: Some iodine-mediated oxidative cyclizations can be performed in water, which is an environmentally benign solvent.[3] This approach often simplifies work-up procedures.
-
Catalyst-Free Methods: Electro-oxidative synthesis provides a method for N-S bond formation that avoids chemical oxidants and catalysts, generating minimal waste.[3]
-
One-Pot Reactions: Designing the synthesis as a one-pot or multicomponent reaction minimizes solvent usage and purification steps between intermediates, saving time and resources.[8] The baseline protocol provided is an example of a sequential one-pot process.
Q5: How do I definitively confirm the structure of my final product and assess its purity?
A5: A combination of standard spectroscopic techniques is essential for unambiguous structure confirmation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Look for characteristic signals:
-
A singlet for the -NH₂ protons (typically broad, chemical shift can vary).
-
Singlets for the two -OCH₃ (methoxy) groups around 3.8-4.0 ppm.
-
Distinct aromatic proton signals corresponding to the 1,2,4-trisubstituted benzene ring pattern.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect to see signals for the two carbons of the thiadiazole ring at characteristic downfield shifts, in addition to the aromatic and methoxy carbons.
-
MS (Mass Spectrometry): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of C₁₀H₁₁N₃O₂S (253.28 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic N-H stretching bands (around 3100-3400 cm⁻¹) for the primary amine and C=N stretching of the heterocyclic ring.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]
-
ResearchGate. (2009). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]
-
MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]
-
PubMed Central. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for accessing N-heterocyclic enaminones. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. Retrieved from [Link]
-
PubMed Central. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Retrieved from [Link]
- Google Patents. (n.d.). US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.
-
ResearchGate. (2020). Building 1,2,4-Thiadiazole: Ten Years of Progress. Retrieved from [Link]
-
RSC Publishing. (2015). Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for heterocycle 6a synthesis. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Retrieved from [Link]
-
ACS Publications. (2023). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Retrieved from [Link]
-
National Institutes of Health. (2009). Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Design, synthesis and nematocidal activity of novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety. Retrieved from [Link]
-
Asian Journal of Chemistry. (2010). Synthesis of Some 2-Amino-5-Aryl-1,3,4-Thiadiazoles. Retrieved from [Link]
-
Frontiers. (2021). Editorial: Green Synthesis of Heterocycles. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from [Link]
-
ACS Publications. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. Retrieved from [Link]
Sources
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 4. Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
Technical Support Center: Purification of 1,2,4-Thiadiazole Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 1,2,4-thiadiazole derivatives. As a Senior Application Scientist, I have compiled this guide to address the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. This resource is designed to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
The 1,2,4-thiadiazole scaffold is a key pharmacophore in numerous biologically active molecules, making its efficient purification a critical step in drug discovery and development.[1] However, the unique physicochemical properties of these compounds can present significant hurdles in achieving high purity and yield. This guide is structured to navigate you through these challenges with practical, field-proven solutions.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Chromatography Challenges
Question 1: My 1,2,4-thiadiazole derivative is showing significant peak tailing/streaking during silica gel column chromatography. What is the cause and how can I resolve this?
Answer:
Peak tailing of 1,2,4-thiadiazole derivatives on silica gel is a common issue that arises from the interaction between the basic nitrogen atoms in the heterocyclic ring and the acidic silanol groups (Si-OH) on the silica surface. This strong interaction slows down the elution of a portion of the compound, leading to a "tailing" effect on the chromatogram.
Causality: The lone pair of electrons on the nitrogen atoms of the 1,2,4-thiadiazole ring can act as a Lewis base, interacting with the acidic protons of the silanol groups on the silica gel. This acid-base interaction results in a stronger-than-desired adsorption of the molecule to the stationary phase, leading to poor peak shape and reduced separation efficiency.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing in chromatography.
Solutions:
-
Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This additive will compete with your compound for interaction with the acidic silanol groups, effectively "masking" them and allowing your compound to elute more symmetrically.
-
Triethylamine (TEA): This is the most widely used modifier. Start by adding 0.1-1% (v/v) of TEA to your eluent.
-
Diisopropylethylamine (DIPEA): A non-nucleophilic base that can be a good alternative to TEA.
-
Ammonia Solution: A solution of ammonia in methanol (e.g., 2 M) can also be used, typically added at 1-5% to the mobile phase.
-
-
Choice of Stationary Phase:
-
Alumina: Switching to a neutral or basic alumina column can be highly effective as it lacks the acidic silanol groups of silica.
-
Deactivated Silica Gel: Some commercially available silica gels are "end-capped" to reduce the number of free silanol groups, which can also help to minimize peak tailing.
-
Question 2: I am having difficulty separating my 3,5-disubstituted 1,2,4-thiadiazole from a closely eluting impurity. What are my options?
Answer:
Co-elution of impurities is a frequent challenge, often due to the presence of structurally similar side products from the synthesis. The most common synthetic route to symmetrically substituted 1,2,4-thiadiazoles is the oxidative dimerization of thioamides.[2][3]
Common Side Products in Oxidative Dimerization of Thioamides:
| Side Product | Reason for Formation | Chromatographic Behavior |
| Corresponding Amide | Hydrolysis of the starting thioamide. | Generally more polar than the thiadiazole. |
| Unreacted Thioamide | Incomplete reaction. | Polarity can be similar to the product. |
| Sulfoxamide | Over-oxidation of the thioamide.[4] | Typically more polar than the thiadiazole. |
Solutions:
-
Optimize the Mobile Phase:
-
Solvent Selectivity: If you are using a standard hexane/ethyl acetate system, try switching to a solvent system with different selectivity, such as dichloromethane/methanol or toluene/acetone.
-
Gradient Elution: Employing a shallow gradient can often resolve closely eluting compounds that are difficult to separate under isocratic conditions.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations, preparative HPLC, particularly reversed-phase HPLC, offers superior resolving power.
Starting Conditions for Preparative RP-HPLC:
| Parameter | Recommendation |
| Column | C18, 5-10 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid (TFA) |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% acid |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 30-60 min) |
| Detection | UV at a wavelength where the compound and impurity absorb |
Crystallization and Solubility Challenges
Question 3: My 1,2,4-thiadiazole derivative "oils out" instead of crystallizing. How can I induce crystallization?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to high solute concentration, rapid cooling, or the presence of impurities that inhibit crystal nucleation.
Troubleshooting Crystallization:
Caption: Decision tree for troubleshooting crystallization issues.
Solutions:
-
Reduce the Rate of Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Reduce Supersaturation: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly again.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution to act as a template for crystallization.
-
-
Change the Solvent System: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can often promote crystallization.
Recommended Recrystallization Solvents for 1,2,4-Thiadiazole Derivatives:
| Solvent System | Compound Polarity |
| Ethanol | Moderately polar |
| Ethanol/Water | Polar |
| Ethyl Acetate/Hexane | Non-polar to moderately polar |
| Dichloromethane/Hexane | Non-polar to moderately polar |
| Toluene | Non-polar |
Question 4: My 1,2,4-thiadiazole derivative has very low solubility in common organic solvents, making purification difficult. What can I do?
Answer:
Poor solubility can be a significant challenge, particularly for highly crystalline or polar derivatives.[5]
Solutions:
-
Use More Polar Solvents: For chromatography, consider using more polar mobile phases, such as those containing methanol or acetonitrile. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.
-
Hot Filtration and Recrystallization: Dissolve the compound in a minimal amount of a hot, high-boiling point solvent (e.g., DMF, DMSO, or toluene), and then perform a hot filtration to remove insoluble impurities. Crystallization can then be induced by cooling or by the addition of a less polar anti-solvent.
-
Cocrystallization: In drug development, cocrystallization with a pharmaceutically acceptable coformer can be used to improve the solubility profile of a compound.[6]
Compound Stability
Question 5: Is the 1,2,4-thiadiazole ring stable during purification? Are there any conditions I should avoid?
Answer:
The 1,2,4-thiadiazole ring is generally considered to be robust and stable under a variety of conditions, including acidic and mildly basic environments, as well as in the presence of common oxidizing and reducing agents.[2] This stability is attributed to the aromatic nature of the heterocyclic ring.[7]
However, there are some conditions to be aware of:
-
Strongly Basic Conditions: While stable to mild bases like triethylamine, prolonged exposure to strong bases (e.g., concentrated NaOH or KOH) can lead to ring-opening of the 1,2,4-thiadiazole.
-
Silica Gel Stability: While generally stable on silica gel, it is always good practice to perform a quick "spot test" on a TLC plate. Spot your compound, let the plate sit for an hour, and then elute it to see if any degradation has occurred.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a 1,2,4-Thiadiazole Derivative
-
Mobile Phase Selection: Determine an appropriate mobile phase system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound. A common starting point is a mixture of hexanes and ethyl acetate. If peak tailing is observed on the TLC plate, add 0.5% triethylamine to the mobile phase.
-
Column Packing: Pack a glass column with silica gel using the selected mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Begin elution with the selected mobile phase. If necessary, the polarity of the mobile phase can be gradually increased to elute more polar compounds.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization of a 1,2,4-Thiadiazole Derivative
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (if necessary): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
References
- Bulusu, M., et al. (2021). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society.
- ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties.
- Frija, L. M. T., Pombeiro, A. J. L., & Kopylovich, M. N. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry.
- BenchChem. (2025).
- Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics.
- LCGC North America. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
- Mallesham, P., et al. (2026).
- BenchChem. (2025).
- Perlovich, G. L., et al. (2017). Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector. PubMed.
- Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide.
- Analytix Reporter. (n.d.).
- Rajput, K., et al. (2024). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. RSC Publishing.
- Antony, M., et al. (2024).
- Sadek, B., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing.
- Prasad, S., Gupta, C., & Pandey, A. K. (2023). Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles and their antimicrobial Activities. International Journal of Novel Research and Development.
- Gomha, S. M., et al. (2017).
- Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientia Pharmaceutica.
- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 3,4-dichloro-1,2,5-thiadiazole.
- El-Sayed, N. N. E., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. isres.org [isres.org]
- 3. Facile access to 3,5-disubstituted 1,2,4-thiadiazoles via T3P®-mediated oxidative dimerization of thioamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
Technical Support Center: Strategies for Overcoming Solubility Challenges with 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine. This potent heterocyclic compound, like many thiadiazole derivatives, presents significant challenges in aqueous media, potentially hindering biological assays and preclinical development. This document provides a structured approach, from fundamental troubleshooting to advanced formulation strategies, to ensure consistent and reliable experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental reasons for the compound's poor solubility and how these issues typically manifest in a laboratory setting.
Question 1: Why is this compound so poorly soluble in aqueous solutions?
Answer: The low aqueous solubility is a direct consequence of its molecular structure. The molecule's architecture features a significant hydrophobic (water-repelling) region conferred by the 3,4-dimethoxyphenyl group.[1] Substitutions on the phenyl ring of a 1,2,4-thiadiazole core are known to significantly decrease aqueous solubility.[2] While the 1,2,4-thiadiazole ring and the 3-amine group provide some polarity, their contribution is outweighed by the large, nonpolar surface area of the dimethoxybenzyl substituent. This inherent lipophilicity ("fat-loving" nature) causes the molecules to aggregate in water rather than dissolve.
Question 2: My compound is precipitating out of the assay buffer after I dilute it from a DMSO stock. What's happening?
Answer: This is a classic and very common problem known as "precipitation upon dilution".[3] Your compound is readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), allowing you to create a concentrated stock solution. However, when you introduce a small volume of this stock into a large volume of aqueous buffer, the solvent environment abruptly changes from DMSO-rich to water-rich. The compound's concentration now exceeds its maximum solubility limit in the aqueous buffer, forcing it to crash out of solution as a solid precipitate.
Question 3: What are the primary strategies I can use to overcome these solubility issues?
Answer: A hierarchical approach is recommended, starting with the simplest methods before moving to more complex formulation techniques. The main strategies, which will be detailed in this guide, include:
-
Systematic Solvent & Co-Solvent Screening: Identifying a more suitable solvent system.[4][5]
-
pH Modification: Leveraging the basic amine group to form a more soluble salt.[5][6]
-
Advanced Formulation Technologies: Employing techniques like cyclodextrin complexation, solid dispersions, or nanosuspensions for significant solubility enhancement.[7][8]
Section 2: Troubleshooting Guide - A Step-by-Step Approach
This guide provides actionable solutions to specific problems you may encounter during your experiments.
Problem: Compound crashes out of aqueous buffer upon dilution from DMSO stock.
This is the most frequent manifestation of poor solubility. Before resorting to advanced methods, the following optimization steps should be performed.
Initial Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) to minimize solvent-induced artifacts, but high enough to maintain solubility.[3] Sometimes, a slight increase from 0.1% to 0.5% DMSO is sufficient.
-
Employ Serial Dilution: Instead of a single, large dilution (e.g., 1 µL of 10 mM stock into 1 mL of buffer), perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can sometimes prevent the compound from precipitating.[3]
If these initial steps fail, proceed to the following chemical and formulation-based strategies.
Strategy 1: pH Modification
Question: Can I use pH to increase the solubility of my compound?
Answer: Yes, this is a highly effective strategy for this specific molecule. The 3-amine (-NH2) group on the thiadiazole ring is a basic functional group. In an acidic environment (low pH), this amine group can become protonated (-NH3+), forming a salt. This charged species has significantly improved electrostatic interactions with polar water molecules, thereby increasing aqueous solubility. The Henderson-Hasselbalch equation provides a theoretical basis for the relationship between pH, pKa, and the ratio of ionized to un-ionized drug, which directly impacts solubility.[6]
-
Preparation: Prepare a series of buffers (e.g., 150 mM phosphate or citrate-phosphate) with pH values ranging from 2.0 to 8.0.[6]
-
Incubation: Add an excess amount of solid this compound to a small volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibration: Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of each buffer. This profile will reveal the pH range where your compound is most soluble.
Causality: You should observe a significant increase in solubility at lower pH values where the amine group is protonated. This approach is ideal for cell-free assays or any experiment that can tolerate acidic conditions. However, for cell-based assays, ensure the final pH is compatible with cell viability.
Strategy 2: Co-Solvent Systems
Question: My assay is pH-sensitive and must be performed at physiological pH (7.4). What are my options?
Answer: When pH modification is not viable, the use of water-miscible organic co-solvents is the next logical step. A co-solvent works by reducing the overall polarity of the aqueous medium, making it more "hospitable" to lipophilic compounds.[4] This reduces the energy required to break the solute-solute interactions and solvate the molecule.
Commonly used co-solvents in biological research include:
| Co-Solvent | Typical Final Concentration | Notes |
| Ethanol | 1-5% | Generally well-tolerated in many assays. |
| Propylene Glycol | 1-10% | Can increase viscosity. |
| Polyethylene Glycol 400 (PEG-400) | 1-20% | Highly effective for many poorly soluble drugs.[9] |
| N-methyl-2-pyrrolidone (NMP) | <1% | A powerful solvent, but check for assay compatibility.[3] |
| Dimethylacetamide (DMA) | <1% | Use with caution; check for assay interference. |
-
Prepare a 10 mM stock of the compound in 100% of the co-solvent you wish to test (e.g., 100% Ethanol).
-
Dilute this stock into your aqueous assay buffer to the desired final compound concentration, ensuring the final co-solvent concentration remains within an acceptable range for your assay (e.g., 1%).
-
Visually inspect for precipitation immediately and after a period of incubation (e.g., 2 hours).
-
If no precipitation occurs, confirm that the co-solvent at that concentration does not interfere with your assay's readout (e.g., enzyme activity, cell viability).
Section 3: Advanced Formulation Strategies
If the foundational strategies above are insufficient, more advanced formulation approaches that modify the physicochemical properties of the compound are required. These are particularly useful when developing the compound for in vivo studies.
Strategy 1: Cyclodextrin Complexation
Question: I need a significant increase in solubility for an oral formulation. How can cyclodextrins help?
Answer: Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone shape. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-repelling) internal cavity.[10] They can encapsulate a poorly soluble "guest" molecule, like your thiadiazole compound, within this cavity, forming an "inclusion complex".[11][12] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the guest molecule.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[10]
Caption: Workflow for preparing a drug-cyclodextrin inclusion complex.
This method is highly effective for creating a stable, solid complex that can be easily reconstituted.[3][11]
-
Molar Ratio Selection: Determine the desired molar ratio of the thiadiazole compound to HP-β-CD. Ratios of 1:1 or 1:2 are common starting points.
-
Dissolution: Dissolve the calculated amount of HP-β-CD in purified water with stirring.
-
Complexation: Slowly add the thiadiazole compound to the HP-β-CD solution. Seal the container and continue to stir the mixture at a constant temperature (e.g., room temperature or 37°C) for 24-72 hours to allow for the complexation to reach equilibrium.
-
Freezing: After stirring, freeze the resulting solution rapidly, for instance, by placing it in a -80°C freezer or using liquid nitrogen.
-
Lyophilization: Lyophilize (freeze-dry) the frozen sample until a dry, fluffy powder is obtained. This powder is the inclusion complex.
-
Validation: The resulting powder should be tested for its improved aqueous solubility compared to the unformulated compound. Characterization by techniques like Differential Scanning Calorimetry (DSC) or Nuclear Magnetic Resonance (NMR) can confirm the formation of a true inclusion complex.[11]
Strategy 2: Nanosuspensions
Question: My goal is to improve the dissolution rate for bioavailability studies. Is particle size reduction a good option?
Answer: Yes. For poorly soluble drugs, the rate of dissolution is often the limiting factor for absorption.[8] By reducing the particle size of the compound into the nanometer range (typically 100-500 nm), you dramatically increase the surface-area-to-volume ratio.[15] According to the Noyes-Whitney equation, this increased surface area leads to a proportional increase in the dissolution rate, which can significantly improve bioavailability.[8] Nanosuspensions can be prepared by media milling or high-pressure homogenization.[16]
Section 4: Decision-Making Workflow
The following diagram provides a logical pathway for selecting the most appropriate solubility enhancement strategy for your specific experimental needs.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
-
Maltseva, A. et al. (2021). Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation. ACS Biomaterials Science & Engineering. Available from: [Link]
-
Surov, A. O. et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics. Available from: [Link]
-
PubChem. 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. Available from: [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available from: [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
MDPI. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. International Journal of Molecular Sciences. Available from: [Link]
-
Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available from: [Link]
-
Wiley. Strategies for the formulation development of poorly soluble drugs via oral route. Innovative Dosage Forms: Design and Development at Early Stage. Available from: [Link]
-
Sarabia-Vallejo, Á. et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics. Available from: [Link]
-
Sarabia-Vallejo, Á. et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. Available from: [Link]
-
Gudala, S. et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. Available from: [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
-
OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Ribeiro, A. C. F. et al. (2022). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Available from: [Link]
-
Bergström, C. A. S. et al. (2013). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Available from: [Link]
-
MDPI. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Catalysts. Available from: [Link]
Sources
- 1. Buy this compound | 1086385-71-8 [smolecule.com]
- 2. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. mdpi.com [mdpi.com]
- 10. oatext.com [oatext.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 16. sphinxsai.com [sphinxsai.com]
Technical Support Center: Optimizing Biological Assays for Thiadiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiadiazole compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the common challenges encountered when assessing the biological activity of this versatile class of molecules. Our goal is to empower you with the knowledge to design robust assays, interpret your data with confidence, and accelerate your research.
Introduction: The Promise and Pitfalls of Thiadiazoles
Thiadiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The thiadiazole ring is considered a bioisostere of pyrimidine, a key component of nucleobases, which may contribute to its ability to interfere with biological processes like DNA replication[3]. Furthermore, the mesoionic character of the thiadiazole ring facilitates its passage across cellular membranes, allowing it to interact with intracellular targets[2][3].
However, the same chemical properties that make thiadiazoles biologically active can also present challenges in experimental settings. Issues such as poor solubility, compound instability, and interference with assay technologies are common hurdles that can lead to misleading results if not properly addressed. This guide provides a systematic approach to identifying and overcoming these challenges.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Section 1: Solubility and Compound Handling
Question 1: My thiadiazole compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I fix it?
Answer: This is a classic case of a compound "crashing out" of solution due to its low aqueous solubility. While soluble in a polar aprotic solvent like DMSO, the compound's solubility limit is exceeded upon introduction to the aqueous environment of your buffer.
Causality: The often planar and aromatic nature of thiadiazole derivatives can lead to strong intermolecular forces in the solid state (high crystal lattice energy) and inherent hydrophobicity, making them poorly soluble in water.
Troubleshooting Workflow:
-
Optimize DMSO Concentration: The final concentration of DMSO in your assay should be kept to a minimum, ideally below 0.5%, to reduce its impact on the biological system and the solubility of other components. However, a slightly higher concentration (up to 1%) may be necessary to maintain your compound's solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Employ Co-solvents: Consider preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG). This can sometimes improve the "wettability" of the compound and prevent immediate precipitation.
-
Serial Dilution: Instead of a single large dilution step, perform serial dilutions. This gradual change in the solvent environment can help keep the compound in solution.
-
Sonication and Warming: Gentle warming (to 37°C) and sonication of the diluted compound in the final assay buffer can sometimes help to redissolve small precipitates. However, be cautious as prolonged heat can degrade some compounds.
-
Formulation Strategies: For lead compounds with persistent solubility issues, more advanced formulation approaches may be necessary, such as the use of cyclodextrins to encapsulate the hydrophobic molecule and increase its aqueous solubility.
Question 2: I'm seeing significant well-to-well variability in my assay results, even with the same batch of my thiadiazole compound. Could this be a solubility issue?
Answer: Yes, inconsistent results are a hallmark of poor solubility. If your compound is not fully dissolved, you will have a heterogeneous suspension rather than a homogenous solution. This means that the actual concentration of the compound delivered to the cells or target protein will vary from well to well, leading to high variability in your data.
Self-Validating System: To confirm if solubility is the issue, you can perform a simple visual inspection of your assay plate under a microscope. Look for precipitates or crystals in the wells. Additionally, you can use nephelometry, a technique that measures light scattering by suspended particles, to quantitatively assess precipitation in a high-throughput manner[4][5].
Section 2: Compound Stability
Question 3: My assay results are not reproducible between experiments performed on different days. How can I determine if my thiadiazole compound is unstable?
Answer: Lack of reproducibility is a strong indicator of compound instability in your assay medium or stock solution. Thiadiazole rings, particularly the 1,2,4-thiadiazole core, can be susceptible to ring-opening reactions under certain conditions[6].
Troubleshooting Workflow:
-
Assess Stock Solution Stability: Prepare a fresh stock solution of your compound in DMSO and compare its activity to an older stock solution. If the fresh stock is significantly more active, your compound may be degrading in DMSO over time. Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.
-
Evaluate Stability in Assay Buffer: Incubate your compound in the complete assay buffer (including any additives like serum) for the duration of your experiment (e.g., 24, 48, or 72 hours). At various time points, analyze the sample by HPLC-MS to quantify the amount of the parent compound remaining and to identify any degradation products[7][8].
-
Consider pH Sensitivity: The 1,3,4-thiadiazole ring is generally stable in acidic conditions but can undergo cleavage in basic environments[6]. Ensure the pH of your assay buffer is stable throughout the experiment.
Section 3: Assay Interference
Question 4: I'm using a fluorescence-based assay and I'm concerned that my thiadiazole compound might be interfering with the signal. How can I check for this?
Answer: This is a valid concern, as many heterocyclic compounds can interfere with fluorescence-based assays. Interference can manifest as quenching (decreasing the signal) or intrinsic fluorescence (increasing the signal). Some 1,3,4-thiadiazole derivatives have been reported to exhibit fluorescence, and this can be influenced by factors like pH and molecular aggregation[3].
Troubleshooting Workflow:
-
Pre-read the Assay Plate: Before adding the assay reagents that generate the fluorescent signal, read the plate with your compound alone in the assay buffer. This will identify any intrinsic fluorescence of your compound at the excitation and emission wavelengths of your assay.
-
Run a "Reagent-Only" Control: In a cell-free assay, incubate your compound with the fluorescent substrate and detection reagents in the absence of the enzyme or target protein. This will reveal if your compound quenches the fluorescence of the substrate or reporter molecule.
-
Use a Different Detection Method: If possible, validate your hits using an orthogonal assay with a different readout, such as an absorbance-based or luminescence-based method.
-
Shift to Far-Red Fluorophores: Interference from fluorescent compounds is often more pronounced at lower wavelengths. Using assays that employ far-red fluorescent probes can significantly mitigate this issue[9].
Question 5: I've heard about "Pan-Assay Interference Compounds" (PAINS). Could my thiadiazole derivative be a PAIN?
Answer: It's possible. PAINS are compounds that appear as hits in multiple, unrelated assays through non-specific mechanisms[10]. Some thiadiazole substructures have been flagged as potential PAINS. For example, the 1,2,4-thiadiazole core is similar to the "het_thio_N_5A" PAINS substructure and can be susceptible to ring-opening reactions that lead to covalent modification of proteins[6].
Expertise & Experience: PAINS often act as promiscuous inhibitors through various mechanisms, including non-specific reactivity with proteins, particularly with cysteine residues[6][10]. Some 1,2,4-thiadiazole derivatives have been shown to react with thiols, which could lead to false positives in assays with proteins containing reactive cysteines[6][11][12].
Self-Validating System:
-
Run PAINS Filters: Use computational tools and filters to check if your compound's structure contains known PAINS motifs. Several online tools and software packages are available for this purpose.
-
Include a Thiol Scavenger: In biochemical assays, the inclusion of a reducing agent like dithiothreitol (DTT) can help to mitigate the effects of thiol-reactive compounds[13]. If the potency of your compound is significantly reduced in the presence of DTT, it may be acting through a thiol-reactive mechanism.
-
Test for Non-specific Inhibition: Evaluate your compound's activity against an unrelated protein to check for promiscuity. A true hit should be selective for its intended target.
Frequently Asked Questions (FAQs)
Q1: What is the best starting concentration for screening a new thiadiazole compound?
A1: A common starting concentration for single-point screening is 10 µM. For dose-response curves, a typical range would be from 100 µM down to nanomolar concentrations, using a semi-log dilution series. However, the optimal concentration range will depend on the expected potency of your compound and its solubility limit.
Q2: How should I prepare my stock solutions of thiadiazole compounds?
A2: High-quality, anhydrous DMSO is the recommended solvent for preparing stock solutions. Prepare a high-concentration stock (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Always ensure the compound is fully dissolved before making further dilutions.
Q3: My thiadiazole compound is colored. Will this interfere with my absorbance-based assay (e.g., MTT, XTT)?
A3: Yes, colored compounds can interfere with absorbance-based assays by contributing to the overall absorbance reading. To account for this, you should include a "compound-only" control where the compound is added to the assay medium without cells. The absorbance of this control should be subtracted from the absorbance of the wells containing cells and the compound.
Q4: Are there any specific cell lines that are known to be particularly sensitive or resistant to thiadiazole compounds?
A4: The sensitivity of a cell line to a particular thiadiazole derivative will depend on the compound's mechanism of action and the genetic background of the cell line. For example, if a thiadiazole targets a specific kinase, cell lines with overexpression or activating mutations of that kinase may be more sensitive. It is always best to screen your compound against a panel of cell lines to determine its spectrum of activity.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Nephelometry
This high-throughput method provides a qualitative assessment of compound solubility.
Materials:
-
Test thiadiazole compound in DMSO (10 mM stock)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Clear, 384-well microplate
-
Nephelometer plate reader
Procedure:
-
Prepare a dilution series of your compound in DMSO in a separate plate.
-
Dispense 1 µL of each compound dilution into the wells of the 384-well assay plate.
-
Add 99 µL of PBS to each well to achieve the final desired concentrations. The final DMSO concentration will be 1%.
-
Mix the plate on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the light scattering at an appropriate wavelength (e.g., 620 nm) using a nephelometer.
-
Data Interpretation: A significant increase in the nephelometry signal compared to the vehicle control indicates compound precipitation. The concentration at which the signal begins to increase is the approximate kinetic solubility.
Protocol 2: Compound Stability Assessment in Cell Culture Medium by HPLC-MS
This protocol allows for the quantitative determination of compound stability over time.
Materials:
-
Test thiadiazole compound
-
Complete cell culture medium (including serum)
-
Incubator (37°C, 5% CO2)
-
Acetonitrile with 0.1% formic acid
-
HPLC-MS system
Procedure:
-
Prepare a solution of your thiadiazole compound in the complete cell culture medium at the final assay concentration (e.g., 10 µM).
-
Aliquot the solution into several tubes.
-
Place the tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
To precipitate proteins, add 3 volumes of cold acetonitrile with 0.1% formic acid to the sample.
-
Vortex and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample by HPLC-MS to quantify the peak area of the parent compound.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. This will give you the stability profile of your compound under assay conditions.
Visualizations
Troubleshooting Workflow for Poor Compound Solubility
Caption: Decision tree for addressing compound precipitation.
Workflow for Investigating Potential Assay Interference
Caption: Workflow for identifying and mitigating assay interference.
References
-
Dahlin, J. L., Walters, M. A., & Strasser, J. M. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
-
Kaur, R., & Kumar, R. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8823. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
Karcz, D., & Kieć-Kononowicz, K. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(10), 2382. [Link]
-
Gomha, S. M., & Riyadh, S. M. (2019). Thiadiazole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 182, 111634. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 21, 2026, from [Link]
-
Kalinowska-Lis, U., Felczak, A., & Chęcińska, L. (2019). Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects. International Journal of Molecular Sciences, 20(15), 3749. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Current Chemical Genomics, 4, 14–24. [Link]
-
Wolan, D. W., & Meijler, M. M. (2016). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Chembiochem, 17(15), 1433–1438. [Link]
-
Eurofins Discovery. (n.d.). Aqueous solubility (nephelometry, PBS, pH 7.4). Retrieved January 21, 2026, from [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(s5), 13–21. [Link]
-
Jin, Z., Zhao, Y., & Liu, X. (2021). Discovery, synthesis and mechanism study of 2,3,5-substituted[1][6][14]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. European Journal of Medicinal Chemistry, 215, 113280. [Link]
-
Ananthan, S., Faaleolea, E. R., & Goldman, R. C. (2010). High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv. Current Medicinal Chemistry, 17(24), 2584–2593. [Link]
-
Al-Suwayeh, S. A., Taha, E.-S. I., & Al-Lohedan, H. A. (2016). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Journal of Analytical Methods in Chemistry, 2016, 9857241. [Link]
-
Valler, M. J., & Hawkins, D. J. (2004). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Journal of Biomolecular Screening, 9(5), 403–409. [Link]
-
Brea, J., & Loza, M. I. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(4), 100149. [Link]
-
Ekins, S., & Williams, J. A. (2010). High-Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. Pharmaceutical Research, 27(5), 785–797. [Link]
-
Funar-Timofei, S., & Borota, A. (2018). In silico Evaluation of Antimicrobial Activity of Some Thiadiazoles Using Molecular Docking Approach. Chemistry Proceedings, 3(1), 116. [Link]
-
Gür, M., & Muğlu, H. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30043–30056. [Link]
-
Singhvi, G., Sonavane, S., & Gupta, A. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(10), 4461-4464. [Link]
-
Unutmaz, D., & Cetin-Atalay, R. (2018). HPLC Method Development for Quantification of Doxorubicin in Cell Culture and Placental Perfusion Media. Methods and Protocols, 1(1), 10. [Link]
-
de Souza, A. C., & de Almeida, A. C. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacological Sciences, 127(3), 267–268. [Link]
-
Atmaram, U. A., & Roopan, S. M. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3489–3505. [Link]
-
Iredell Free News. (2025, October 18). The Role of Nephelometry in Modern Drug Discovery. [Link]
-
Zielenkiewicz, W., & Kozłowski, M. (2018). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. RSC Advances, 8(46), 26053–26060. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved January 21, 2026, from [Link]
-
Parker, C. G., & Cravatt, B. F. (2022). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Nature Chemical Biology, 18(9), 963–971. [Link]
-
Assay Guidance Manual. (2018). Interference with Fluorescence and Absorbance. [Link]
-
El-Sayed, N. N. E., & El-Bendary, E. R. (2021). Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2. Molecules, 26(16), 4991. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference-The Case for Diaphorase. Journal of Biomolecular Screening, 15(5), 453–460. [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved January 21, 2026, from [Link]
-
Al-Ghorbani, M., & Al-Salahi, R. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1083-1106. [Link]
-
Uddin, M. S., & Hossain, M. S. (2021). Cell culture media impact on drug product solution stability. Biotechnology and Bioengineering, 118(10), 3848–3857. [Link]
-
Nishikawa, T., & Saito, M. (1983). Nephelometric Immunoassay for Therapeutic Drug Level Monitoring. Journal of Immunological Methods, 62(1), 1–11. [Link]
-
Patel, P. N., & Soni, L. K. (2011). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 11-15. [Link]
-
Kumar, A., & Sharma, S. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3704. [Link]
-
Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. [Link]
-
Pattan, S. R., & Nikalje, A. P. (2011). Binding alignment of thiadiazole moieties with the enzyme in virtual screening. Journal of Chemical and Pharmaceutical Research, 3(6), 842-848. [Link]
-
Capuzzi, S. J., & O'Hagan, S. (2016). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. Journal of Chemical Information and Modeling, 56(8), 1439–1447. [Link]
-
Al-Ostoot, F. H., & Al-Wabli, R. I. (2023). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. ACS Omega, 8(4), 4069–4082. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781–1787. [Link]
-
Wall, G., & Chaturvedi, A. K. (2023). High-Throughput Screening of the Repurposing Hub Library to Identify Drugs with Novel Inhibitory Activity against Candida albicans and Candida auris Biofilms. Journal of Fungi, 9(9), 884. [Link]
-
Abdelmonsef, A. H., & Rashdan, M. R. H. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules, 27(11), 3614. [Link]
-
Target Discovery Institute. (n.d.). High Throughput Screening. Retrieved January 21, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Addressing Off-Target Effects of 1,2,4-Thiadiazole Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-thiadiazole derivatives. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for identifying, understanding, and mitigating off-target effects associated with this important class of compounds. Our goal is to equip you with the expertise to ensure the scientific integrity of your results and advance your research with confidence.
Introduction: The Challenge of Selectivity with 1,2,4-Thiadiazoles
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities.[1][2] However, like many heterocyclic compounds, derivatives of this class can present challenges related to selectivity. Unintended interactions with biological targets, known as off-target effects, can lead to misleading experimental results, toxicity, and a high rate of attrition in drug development pipelines.[3][4]
A significant concern is that certain 1,2,4-thiadiazole derivatives can behave as Pan-Assay Interference Compounds (PAINS).[5][6] These molecules often give false positive results in high-throughput screens due to non-specific mechanisms, such as chemical reactivity.[7][8][9] This guide provides a systematic approach to de-risk your compounds and validate their mechanism of action.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental evaluation of 1,2,4-thiadiazole derivatives.
Q1: My 1,2,4-thiadiazole derivative is active in multiple, unrelated assays. What is the likely cause?
A1: This is a classic sign of a Pan-Assay Interference Compound (PAINS). The 1,2,4-thiadiazole core has been flagged in literature as a potential PAINS scaffold.[5][7][8][9] The primary mechanism of this promiscuous activity is often non-specific chemical reactivity.
-
Causality - Thiol Reactivity: Many 1,2,4-thiadiazole compounds can react readily with sulfhydryl groups (-SH) on cysteine residues within proteins.[5][7][8] This covalent modification can alter a protein's structure and function, leading to inhibition that is not dependent on specific, high-affinity binding to a well-defined pocket. Since many proteins contain reactive cysteines, the compound can appear to be a hit in a wide variety of assays.
-
Troubleshooting Steps:
-
Run an Assay with a Thiol Scavenger: Include a high concentration of a thiol-containing reagent like dithiothreitol (DTT) or glutathione (GSH) in your assay buffer. If the compound's activity is significantly reduced, it strongly suggests a thiol-reactive mechanism.
-
Use PAINS Filters: Computational tools and substructure filters can identify compounds with a high likelihood of being PAINS.[9] While not definitive, a positive flag warrants further experimental investigation.
-
Q2: I suspect my compound acts as a covalent inhibitor. How can I experimentally confirm this and distinguish it from non-specific reactivity?
A2: Confirming a covalent mechanism requires demonstrating an irreversible interaction with the intended target. Some 2,3,5-substituted[10][11][12]-thiadiazoles have been specifically designed as covalent inhibitors, often targeting a catalytic cysteine through a ring-opening metathesis reaction.[13][14][15] Differentiating this from non-specific PAINS activity is critical.
-
Expert Insight: A well-designed covalent inhibitor forms a specific bond with a target residue due to high local concentration driven by reversible binding affinity. A non-specific reactive compound will modify many proteins indiscriminately.
-
Experimental Workflow for Covalent Mechanism Validation:
-
Caption: Workflow for validating a covalent mechanism.
-
Key Protocols:
-
Washout Experiment: Incubate the target protein with your compound, then remove the unbound compound via dialysis or size-exclusion chromatography. If enzymatic activity remains inhibited after washout, it indicates a long-lasting or covalent interaction.
-
Mass Spectrometry (MS): Use LC-MS to analyze the protein after incubation with the compound. A mass increase corresponding to the molecular weight of your compound confirms covalent adduct formation. Further digestion and MS/MS analysis (peptide mapping) can identify the specific amino acid residue that has been modified.
-
Q3: How can I definitively prove my compound engages its intended target inside the cell?
A3: Demonstrating target engagement in a physiological context is the gold standard for validating a compound's mechanism of action. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm this.[10][11][16]
-
Causality - Ligand-Induced Thermal Stabilization: The principle behind CETSA is that when a compound binds to its target protein, it generally stabilizes the protein's structure.[16] This stabilization makes the protein more resistant to heat-induced unfolding and aggregation.
-
Experimental Logic: By heating cells or cell lysates treated with your compound across a range of temperatures, you can measure the amount of soluble (non-aggregated) target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of physical binding.[17][18]
-
Orthogonal Validation Strategy:
-
Confirm with CETSA: Use CETSA to prove direct physical interaction in the cellular environment.
-
Use a Structurally Unrelated Inhibitor: Test a known inhibitor of the same target that has a completely different chemical scaffold.[19] If this second compound recapitulates the same biological phenotype, it provides strong evidence that the observed effect is due to on-target inhibition.
-
Q4: My 1,2,4-thiadiazole is designed as a kinase inhibitor. How do I assess its selectivity across the human kinome?
A4: The human kinome contains over 500 kinases, many with structurally similar ATP-binding sites. Off-target kinase inhibition is a common source of toxicity and unexpected phenotypes.[12] Comprehensive kinome profiling is the industry-standard approach to determine selectivity.
-
Expert Insight: Selectivity is never absolute. The goal is to demonstrate a sufficient therapeutic window between on-target potency and off-target effects. Profiling at multiple concentrations (e.g., 0.1, 1, and 10 µM) provides a more complete picture than a single-point screen.
-
Available Solutions: Numerous contract research organizations (CROs) offer kinome profiling services using panels of hundreds of kinases.[20][21][22][23] These services provide quantitative data (IC₅₀ or percent inhibition) that reveals the compound's selectivity profile.
| Service Provider (Example) | Assay Technology | Key Features |
| Reaction Biology | Radiometric HotSpot™ Assay | Large kinase panel, flexible ATP concentrations.[21] |
| Pamgene | Functional Kinase Activity Profiling | Measures activity of full-length kinases from cell lysates.[20] |
| MtoZ Biolabs | Mass Spectrometry-Based | Quantitative mapping of kinase activity and phosphorylation.[12] |
| Pharmaron | TR-FRET, ADP-Glo | Over 560 kinase targets available.[23] |
-
Caption: Comparison of example kinome profiling services.
Q5: What other common off-target liabilities should I screen for?
A5: Beyond kinases, a critical off-target family to consider is the Cytochrome P450 (CYP) enzymes. Inhibition of CYP enzymes is a primary cause of adverse drug-drug interactions.
-
Causality - Mechanism of Inhibition: Many nitrogen-containing heterocyclic compounds, including some azole derivatives, can inhibit CYP enzymes by coordinating with the heme iron atom in the enzyme's active site.[24][25] This can dangerously alter the metabolism of co-administered drugs.
-
Troubleshooting Steps:
-
Screen Key CYP Isoforms: At a minimum, screen your compound against the major drug-metabolizing isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
-
Use Commercial Assays: Validated, commercially available assays using fluorescent probes or LC-MS/MS are readily available for this purpose. These assays will determine the IC₅₀ of your compound against each isoform.
-
Interpret the Data: Significant inhibition (e.g., IC₅₀ < 10 µM) of a major CYP isoform is a red flag that requires further investigation or medicinal chemistry efforts to mitigate.
-
Detailed Experimental Protocols & Workflows
Workflow: De-risking a Potential PAINS Compound
This workflow provides a logical sequence of experiments to determine if a hit compound is a genuine lead or a PAINS artifact.
-
Caption: Decision workflow for investigating potential PAINS.
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a generalized workflow for performing a Western blot-based CETSA experiment.[11][16]
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with your 1,2,4-thiadiazole derivative at the desired concentration (e.g., 10x EC₅₀ from a cell-based assay). Include a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow compound entry and binding (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-aggregated protein) from the aggregated protein pellet by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the specific target protein in each sample using Western blotting with a validated antibody.
-
Use a loading control (e.g., GAPDH, β-actin) to normalize for any pipetting errors.
-
-
Data Analysis and Interpretation:
-
Quantify the band intensities from the Western blot.
-
For each temperature point, calculate the fraction of soluble target protein relative to the non-heated control (or lowest temperature point).
-
Plot the fraction of soluble protein vs. temperature for both the vehicle- and compound-treated samples.
-
A rightward shift of the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
References
-
Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. [Link]
-
Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Pamgene. Retrieved January 21, 2026, from [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. Retrieved January 21, 2026, from [Link]
-
Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Retrieved January 21, 2026, from [Link]
-
Harris, L. A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 435-455. [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron CRO Services. Retrieved January 21, 2026, from [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
-
Ren, P., et al. (2023). Discovery, synthesis and mechanism study of 2,3,5-substituted[10][11][12]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. European Journal of Medicinal Chemistry, 249, 115129. [Link]
-
Tyler, C. W., et al. (2013). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 53(8), 1957–1967. [Link]
-
Capuzzi, S. J., & Tcherkezian, J. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacological and Toxicological Methods. [Link]
-
Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 793. [Link]
-
Wikipedia. (n.d.). Pan-assay interference compounds. Wikipedia. Retrieved January 21, 2026, from [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
Ren, P., et al. (2023). Discovery, synthesis and mechanism study of 2,3,5-substituted[10][11][12]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. ResearchGate. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Retrieved January 21, 2026, from [Link]
-
Amaratunga, M., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10861. [Link]
-
Ren, P., et al. (2023). Discovery, synthesis and mechanism study of 2,3,5-substituted[10][11][12]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. European Journal of Medicinal Chemistry, 249, 115129. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). The molecular targets of the thiadiazole derivatives. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Yun, C. H., et al. (2000). Inhibition of Human Cytochrome P450 Enzymes by 1,2-dithiole-3-thione, Oltipraz and Its Derivatives, and Sulforaphane. Cancer Letters, 152(2), 147-154. [Link]
-
Rodrigues, A. D., et al. (2002). Relative selectivity of P450 inhibition by imidazole derivatives. Drug Metabolism and Disposition, 30(11), 1325-1332. [Link]
-
Sharma, P., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4939-4963. [Link]
- Inam, M. A., & Ganaie, M. A. (2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles.
-
Wang, Y., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 22(16), 8847. [Link]
-
Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Cell and Gene. [Link]
-
Kumar, A., et al. (2023). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. Journal of Molecular Structure, 1275, 134653. [Link]
-
Plech, T., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(21), 5092. [Link]
-
Hyland, R., et al. (1993). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Biochemical Pharmacology, 46(5), 899-908. [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Koci, J., et al. (2018). Thiadiazole derivatives as anticancer agents. Current Medicinal Chemistry, 25(29), 3466-3491. [Link]
-
ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. ISRES Publishing. [Link]
-
Szafranski, K., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1793. [Link]
-
Parrino, B., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 30(8), 1735. [Link]
-
Frija, L. M. T., et al. (2019). Some biologically active 1,2,4-thiadiazoles. ResearchGate. [Link]
-
Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(32), 20889-20896. [Link]
-
Chowrasia, D., et al. (2017). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules, 22(12), 2125. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. isres.org [isres.org]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 7. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. KinomePro - Pamgene [pamgene.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. assayquant.com [assayquant.com]
- 23. pharmaron.com [pharmaron.com]
- 24. researchgate.net [researchgate.net]
- 25. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Administration of Thiadiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiadiazole-based compounds. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to refine your in vivo administration protocols. The unique physicochemical properties of the thiadiazole scaffold present both opportunities and challenges in preclinical studies. This document will help you navigate these complexities to ensure robust and reproducible results.
Introduction: The Promise and Challenge of Thiadiazoles In Vivo
The 1,3,4-thiadiazole ring is a versatile pharmacophore found in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Its significance in drug design is partly due to its role as a bioisostere of pyrimidine, allowing it to interfere with critical biological processes like DNA replication.[3][4]
From a drug development perspective, the thiadiazole moiety offers several advantages for in vivo applications:
-
High Aromaticity: This confers significant in vivo stability and is associated with low toxicity profiles in higher vertebrates.[2][4]
-
Mesoionic Character: This unique electronic structure allows many thiadiazole derivatives to readily cross cellular membranes, which can lead to good oral absorption and bioavailability.[3][4]
-
Structural Versatility: The thiadiazole core can be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
However, translating a promising in vitro result into a successful in vivo study requires overcoming several key hurdles, primarily related to formulation, dosing, and understanding the compound's behavior in a complex biological system. This guide provides a structured, question-and-answer approach to address the most common issues encountered during these critical experiments.
Section 1: Formulation and Solubility Troubleshooting
Poor aqueous solubility is the most frequent initial barrier to in vivo testing of novel thiadiazole derivatives. A successful formulation must maintain the compound in a soluble, stable, and biocompatible state to ensure accurate dosing and absorption.
Q1: My new thiadiazole derivative is highly potent in vitro but is practically insoluble in saline or PBS. How can I formulate it for an intraperitoneal (IP) injection study?
A: This is a classic challenge. Direct administration in a simple aqueous buffer is rarely feasible for novel heterocyclic compounds. The goal is to use the minimum necessary amount of excipients to achieve a clear, stable solution or a uniform suspension.
Causality: The planar, aromatic structure of the thiadiazole core and its common substitutions contribute to its lipophilicity and low aqueous solubility. To overcome the intermolecular forces that favor a solid state, you must introduce a vehicle system that can effectively solvate the molecule.
Troubleshooting Workflow:
-
Assess the Required Dose: First, determine the highest dose you anticipate needing. This will dictate the target concentration of your formulation. It is far more challenging to formulate at 50 mg/mL than at 1 mg/mL.
-
Attempt Co-Solvent Systems: Start with biocompatible organic co-solvents. Dimethyl sulfoxide (DMSO) is a powerful solvent but should be used with extreme caution in vivo. While used in some studies as a vehicle[5], high concentrations of DMSO can cause sterile inflammation, skin irritation, and can have its own pharmacological effects, confounding your results. Best Practice: Use DMSO only to create a high-concentration stock solution, which is then diluted into a more complex, aqueous-based vehicle.
-
Employ Surfactants and Solubilizers: Non-ionic surfactants like polysorbates (Tween® series) and polyethylene glycols (PEGs) are indispensable. They work by forming micelles that encapsulate the lipophilic drug molecule, rendering it dispersible in an aqueous medium.
Here is a logical workflow for developing a suitable formulation:
Caption: A decision tree for systematically developing a formulation for poorly soluble compounds.
Recommended Vehicle Compositions: A summary of commonly used vehicle systems is presented below. Always test the stability of your final formulation by letting it sit at room temperature for a few hours and observing for any precipitation.
| Vehicle Component | Route(s) | Concentration Range | Pros | Cons |
| DMSO | IP, SC | <10% (ideally <5%) | Excellent solubilizing power for initial stock. | Can cause inflammation, pain, and has intrinsic biological activity. |
| PEG 400 | PO, IP, SC, IV | 10-60% | Good solubilizer, low toxicity. | Can be viscous at high concentrations. |
| Tween® 80 | PO, IP, SC, IV | 1-10% | Excellent surfactant, improves wetting and absorption. | Can cause hypersensitivity reactions, especially with IV route. |
| Carboxymethylcellulose (CMC) | PO, IP, SC | 0.5-2% | Forms stable suspensions for very insoluble compounds. | Not suitable for IV; requires vigorous homogenization. |
| Saline / PBS | All | q.s. (to final volume) | Isotonic and biocompatible. | Poor solvent for lipophilic molecules. |
Section 2: Dosing, Administration Route, and Stability
Choosing the correct dose and administration route is fundamental to achieving therapeutic exposure at the target site without inducing unacceptable toxicity.
Q2: How do I select an appropriate starting dose for my in vivo efficacy study?
A: Never proceed directly to an efficacy study without first establishing the safety profile of your compound. You must conduct a pilot Maximum Tolerated Dose (MTD) study.
Causality: The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a specified period. Dosing above the MTD can lead to animal morbidity unrelated to the disease model, rendering efficacy data uninterpretable. Dosing too far below the MTD may result in insufficient target engagement and a false-negative result.
Experimental Protocol: Pilot MTD Study in Mice
-
Animal Groups: Assign 3-5 healthy mice per group. Include a vehicle-only control group.
-
Dose Selection: Choose a range of 3-4 doses based on in vitro potency (e.g., 100x, 300x, 1000x the IC50 concentration, converted to a mg/kg dose) or literature on similar compounds. A common starting range might be 10, 30, and 100 mg/kg.
-
Administration: Administer the compound daily (or on your intended schedule) for 5-7 days via the planned route (e.g., IP, PO).
-
Monitoring: Record the following daily:
-
Body Weight: A >15-20% loss is a critical sign of toxicity.
-
Clinical Signs: Observe for ruffled fur, hunched posture, lethargy, or labored breathing. Use a standardized scoring system.
-
Mortality: Record any deaths.
-
-
Endpoint: The MTD is defined as the highest dose at which no mortality and no more than a 10-15% mean body weight loss is observed, with only mild, transient clinical signs. Select a dose at or below the MTD for your efficacy studies.
Q3: Is oral (PO), intraperitoneal (IP), or intravenous (IV) administration better for my thiadiazole?
A: The choice depends on your experimental goal and the compound's properties.
-
Intravenous (IV): Bypasses absorption entirely, providing 100% bioavailability. It is ideal for initial pharmacokinetic (PK) studies to understand the compound's intrinsic clearance and distribution. However, it requires a very clean, soluble formulation and can be technically challenging.
-
Intraperitoneal (IP): A common route in rodent studies. The compound is absorbed into the portal circulation (liver) and systemic circulation. It's technically easier than IV and bypasses the harsh GI environment. Many published studies on thiadiazoles utilize IP administration.[5]
-
Oral Gavage (PO): Most clinically relevant route. However, it exposes the compound to acidic degradation in the stomach and first-pass metabolism in the liver. The mesoionic nature of some thiadiazoles may lead to good oral absorption[4], but this must be experimentally verified.
Recommendation: For initial efficacy studies, IP administration is often a pragmatic choice. If the compound shows promise, subsequent studies should evaluate oral bioavailability to assess its potential as a clinical candidate.
Section 3: Pharmacokinetics (PK) and Bioavailability
Efficacy is not just about potency; it's about getting enough of the drug to the right place for the right amount of time.
Q4: My compound is well-tolerated and potent in vitro, but I'm seeing no effect in my animal model. What could be the problem?
A: This scenario strongly suggests a pharmacokinetic failure . The compound may be metabolized too quickly or fail to reach the target tissue at a therapeutic concentration. The inherent in vivo stability of the thiadiazole ring is a good starting point, but substitutions on the ring can create metabolic liabilities.[1][2][4]
Causality: The biological effect (pharmacodynamics) is dependent on the concentration of the drug over time (pharmacokinetics). Without adequate exposure (measured as the Area Under the Curve, or AUC), even the most potent compound will fail.
Troubleshooting Steps:
-
Conduct a Pilot PK Study: This is non-negotiable if you observe a lack of efficacy.
-
Analyze Plasma and Tissue: Measure the concentration of your compound in plasma at several time points after dosing (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). If the target is in a specific organ (e.g., the brain, a tumor), you must measure the drug concentration in that tissue. Thiadiazoles are noted for their ability to cross biological membranes, but tissue-specific distribution must be confirmed.[3]
-
Evaluate Key PK Parameters:
| Parameter | Definition | Implication of a Poor Result |
| Cmax | Maximum observed plasma concentration | Too low: Insufficient concentration to engage the target. |
| Tmax | Time to reach Cmax | Too short/long: Mismatch with the timing of the biological process. |
| AUC | Area Under the Curve (total drug exposure) | Too low: Insufficient overall exposure to have a sustained effect. |
| t½ | Half-life (time for concentration to drop by 50%) | Too short: Compound is cleared before it can act. |
Workflow for Investigating In Vivo Efficacy Failure:
Caption: A logical workflow for diagnosing the root cause of in vivo efficacy failures.
References
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]
-
Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. National Institutes of Health. Available at: [Link]
-
Synthesis and In-vivo Analgesic Activity of 1,2,4-Thiadiazole Derivatives. ResearchGate. Available at: [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Available at: [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Briefings in Bioinformatics. Available at: [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. National Center for Biotechnology Information. Available at: [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Hindawi. Available at: [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solution Stability of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine
Welcome to the technical support center for 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experimental work. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and reproducibility of your results.
Introduction: Understanding the Stability Landscape
This compound is a heterocyclic compound with potential pharmacological significance. Like many substituted thiadiazoles, its stability in solution can be influenced by a variety of factors, including pH, temperature, light, and the presence of oxidative agents. The aromatic 1,2,4-thiadiazole ring is generally stable; however, the exocyclic amine and the dimethoxy-substituted phenyl ring introduce potential sites for degradation. Understanding these liabilities is the first step toward mitigating them.
This guide will walk you through identifying potential stability issues, providing robust analytical methods to assess degradation, and offering formulation strategies to enhance the stability of your compound in solution.
Troubleshooting Guide: Common Stability-Related Issues
Researchers often encounter perplexing results that can be traced back to compound instability. This section provides a systematic approach to troubleshooting common experimental problems.
| Observed Issue | Potential Root Cause Related to Instability | Recommended Action Plan |
| Loss of biological activity over time in cell-based assays. | Hydrolytic degradation: The 1,2,4-thiadiazole ring or the amine substituent may be susceptible to hydrolysis, particularly at the neutral pH of most cell culture media. | 1. Time-Course Stability Study: Perform a time-course study by incubating the compound in the assay medium (with and without cells) and quantify its concentration at various time points using a stability-indicating HPLC method. 2. pH Adjustment: If compatible with your assay, consider using a slightly acidic buffer to minimize base-catalyzed hydrolysis. |
| Inconsistent or non-reproducible analytical results (e.g., varying peak areas in HPLC). | Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of degradation products. The dimethoxyphenyl group can be particularly susceptible to photo-oxidation.[1] | 1. Protect from Light: Prepare and store all solutions in amber vials or wrap containers with aluminum foil. 2. Photostability Study: Conduct a formal photostability study by exposing a solution of the compound to a controlled light source and analyzing for degradation over time. |
| Appearance of unknown peaks in chromatograms during analysis. | Oxidative Degradation: The amine group and the electron-rich dimethoxyphenyl ring are potential sites for oxidation, which can be initiated by dissolved oxygen or trace metal ions. | 1. Use of Antioxidants: Incorporate antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) into your solvent system. 2. Degas Solvents: Degas all solvents and buffers used for sample preparation and analysis to remove dissolved oxygen. 3. Forced Oxidation Study: Intentionally expose the compound to an oxidizing agent (e.g., hydrogen peroxide) to identify potential oxidative degradants.[2] |
| Precipitation of the compound from solution upon storage. | Poor Aqueous Solubility or Degradant Insolubility: The compound itself may have limited solubility in aqueous buffers, or the formation of less soluble degradation products can lead to precipitation. | 1. Solubility Assessment: Determine the kinetic and thermodynamic solubility of the compound in your experimental buffer. 2. Co-solvents: If solubility is an issue, consider the use of a co-solvent like DMSO or ethanol, ensuring the final concentration is compatible with your assay. 3. Formulation with Cyclodextrins: Investigate the use of cyclodextrins to form inclusion complexes, which can enhance aqueous solubility and stability.[3][4][5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in an aqueous solution?
A1: Based on its chemical structure, the primary degradation pathways to consider are:
-
Hydrolysis: The C-S bond in the thiadiazole ring can be susceptible to nucleophilic attack by water or hydroxide ions, potentially leading to ring-opening. The exocyclic amine can also undergo hydrolysis under certain conditions.
-
Oxidation: The amine group is a primary target for oxidation. The electron-rich 3,4-dimethoxyphenyl ring can also be oxidized, potentially leading to the formation of quinone-like structures or demethylation.
-
Photodegradation: Aromatic systems and compounds with heteroatoms can absorb UV-Vis light, leading to excited states that can undergo various reactions, including oxidation and rearrangement.[1]
To definitively identify the degradation pathways, a forced degradation study is essential.[7][8][9]
Q2: How can I develop a stability-indicating analytical method for this compound?
A2: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is the most common technique for this purpose.[10][11][12]
The key steps in developing such a method are:
-
Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[7]
-
Chromatographic Separation: Develop an HPLC method that achieves baseline separation between the parent compound and all major degradation products. A C18 column with a mobile phase gradient of acetonitrile and water/buffer is a good starting point.[10][11]
-
Peak Purity Analysis: Use the DAD to assess the peak purity of the parent compound in stressed samples to ensure no co-eluting impurities.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Q3: What are some effective formulation strategies to improve the solution stability of this compound?
A3: Several formulation strategies can be employed to enhance stability:
-
pH Control: Identify the pH of maximum stability by conducting a pH-rate profile study. Formulate your solution using a buffer system that maintains this optimal pH.
-
Antioxidants: If the compound is susceptible to oxidation, the addition of antioxidants like ascorbic acid, sodium metabisulfite, or tocopherol can be beneficial.
-
Chelating Agents: Trace metal ions can catalyze oxidative degradation. Including a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
-
Exclusion of Oxygen: For oxygen-sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can significantly improve stability.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the labile parts of a molecule within their hydrophobic cavity, protecting them from degradation and often improving solubility.[3][4][5][6][13]
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) can produce a stable solid powder that can be reconstituted before use.[14][15][16][17] This removes water, a key reactant in hydrolytic degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active ingredient.[7][9]
1. Preparation of Stock Solution:
- Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute for analysis.
- Thermal Degradation: Store the stock solution at 60°C for 48 hours. At appropriate time points, withdraw an aliquot and dilute for analysis.
- Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A control sample should be kept in the dark at the same temperature. At appropriate time points, withdraw an aliquot and dilute for analysis.
3. Analysis:
- Analyze all samples by a suitable HPLC-DAD method.
- Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
- Calculate the percentage degradation.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate the parent compound from its degradation products.
-
Instrumentation: HPLC with a Diode Array Detector (DAD)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[10]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of the parent compound and also acquire full spectra to aid in peak tracking.
Visualizing Degradation and Stability Enhancement
Potential Degradation Pathways
Caption: Potential degradation pathways for the target compound under various stress conditions.
Workflow for Improving Solution Stability
Caption: A systematic workflow for identifying and addressing solution stability issues.
References
-
Steindal, A. H., Juzeniene, A., Johnsson, A., & Moan, J. (2006). Photodegradation of 5-methyltetrahydrofolate: biophysical aspects. Photochemistry and Photobiology, 82(6), 1651–1655. Available at: [Link]
-
de Oliveira, M. A., Diniz, R. S., da Silva, J. K., de Faria, A. R., & de Lima, M. C. A. (2017). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 28(9), 1699-1709. Available at: [Link]
- Al-Obaidi, S. A., & Al-Bayati, R. I. H. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
-
Siddiqui, N., Ahsan, W., & Alam, M. S. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Heterocyclic Chemistry, 50(S1), E1-E18. Available at: [Link]
-
Kudirka, R., Alksne, L., & Baranauskiene, R. (2001). 1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Farmaco, 56(12), 923-929. Available at: [Link]
- Kudirka, R., Alksne, L., & Baranauskiene, R. (2002). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)
- Patel, K. D., Mistry, B. D., & Desai, K. R. (2013).
-
Zhu, X. H., Liu, H. Q., & Song, B. A. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry, 15(12), 4057-4064. Available at: [Link]
-
Gidwani, B., & Vyas, A. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Polymers, 14(21), 4647. Available at: [Link]
-
Ascendia Pharma. (2024). Lyophilization Technology for Improving Stability of Small and Large Molecules. Available at: [Link]
-
Huang, Y., Liu, D. Q., & Chen, J. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3043-3051. Available at: [Link]
-
Drug Development and Delivery. (2024). Lyophilization Technology - An Enabler for Stable Formulations of Small & Large Molecules. Available at: [Link]
-
International Pharmaceutical Quality. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Molecules, 28(15), 5738. Available at: [Link]
-
Cambrex. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
- Hageman, M. J. (1988). The Role of Moisture in Protein Stability. Journal of Agricultural and Food Chemistry, 36(5), 1090-1094.
- Loftsson, T. (2015). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. Drug Stability, 1, 22-33.
-
Popielec, A., & Loftsson, T. (2017). Effects of cyclodextrins on the chemical stability of drugs. International Journal of Pharmaceutics, 531(2), 532-542. Available at: [Link]
- Al-Azzawi, A. M., & Al-Razzak, A. A. (2024). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Iraqi Journal of Pharmaceutical Sciences, 33(1), 1-11.
-
Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-11. Available at: [Link]
- Pikal, M. J. (1994). Lyophilisation and development of solid pharmaceuticals. Pharmaceutical Research, 11(9), 1215-1229.
- El-Shehry, M. F., & Abu-Hashem, A. A. (2007). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Chemistry of Heterocyclic Compounds, 43(1), 74-81.
-
Chemistry Stack Exchange. (2021). How are cyclodextrins used to form inclusion complexes with drug molecules? Available at: [Link]
- Deshpande, P., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
-
Gururaj, K. R., et al. (2022). Interactions of Environmental Pollutant Aromatic Amines With Photo Excited States of Thiophene Substituted 1,3,4-Oxadiazole Derivative: Fluorescence Quenching Studies. Journal of Fluorescence, 32(4), 1461-1473. Available at: [Link]
-
SGS. (n.d.). How to approach a forced degradation study. Available at: [Link]
- Roy, I., & Gupta, M. N. (2004). Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization. Applied Biochemistry and Biotechnology, 113-116(1-3), 77-90.
-
de Cássia Garcia, S., et al. (2013). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Journal of Chromatographic Science, 51(8), 757-761. Available at: [Link]
Sources
- 1. Photodegradation of 5-methyltetrahydrofolate: biophysical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 4. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of cyclodextrins on the chemical stability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sgs.com [sgs.com]
- 10. scielo.br [scielo.br]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. FORMULATION FORUM - Lyophilization Technology - An Enabler for Stable Formulations of Small & Large Molecules [drug-dev.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: High-Throughput Screening of Thiadiazoles
Welcome to the technical support center for high-throughput screening (HTS) of thiadiazole-based compound libraries. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and actionable troubleshooting strategies. The unique chemical properties of the thiadiazole scaffold present specific challenges in HTS; this guide aims to equip you with the knowledge to anticipate, diagnose, and resolve these issues, ensuring the integrity and success of your screening campaigns.
Section 1: Assay Development & Optimization for Thiadiazole Libraries
Before launching a full-scale screen, robust assay development is paramount. The choices made here will dictate the quality of your data and the prevalence of artifacts. Thiadiazoles, as a class, can be prone to specific types of assay interference; proactive measures can mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: My team is developing a fluorescence-based assay. Are there specific concerns with thiadiazoles?
A1: Yes, absolutely. A significant portion of small molecules in screening libraries are inherently fluorescent, and this can lead to false positives.[1][2] Thiadiazole-containing compounds can exhibit autofluorescence, particularly when using UV or near-UV excitation wavelengths (340-400 nm). This compound fluorescence can directly add to the assay signal, mimicking a biological effect.[3]
Mitigation Strategy:
-
Profile Your Library: Before the main screen, run a "blank" plate containing only your thiadiazole library compounds in assay buffer. Read this plate at the same excitation/emission wavelengths as your main assay to identify and flag any intrinsically fluorescent compounds.[1]
-
Red-Shift Your Dyes: If possible, select assay fluorophores that excite and emit at longer wavelengths (e.g., >550 nm). The incidence of compound autofluorescence is significantly lower in the red part of the spectrum.[3]
-
Use Orthogonal Assays: Plan for a secondary, non-fluorescence-based assay (e.g., luminescence, AlphaScreen, or a label-free method like mass spectrometry) to confirm primary hits.[1][4][5] This is the most definitive way to eliminate fluorescence-based artifacts.
Q2: We are screening against a cysteine-dependent enzyme (e.g., a protease or HAT). What should we be aware of with thiadiazoles?
A2: This is a critical consideration. Certain thiadiazole scaffolds are known to be thiol-reactive and can act as covalent inhibitors, sometimes non-specifically.[6][7][8] The 1,2,4-thiadiazole and benzothiadiazole chemotypes, for instance, have been identified as scaffolds that can react with cysteine residues on multiple proteins, leading to promiscuous inhibition.[6][7][9] This can occur through mechanisms like ring-opening metathesis, where the thiadiazole ring itself acts as a warhead targeting a catalytic cysteine.[8][10][11]
Proactive Measures:
-
ALARM NMR & Mass Spectrometry: For key hits, use techniques like Anabole ALARM NMR or intact protein mass spectrometry to confirm if a covalent adduct is formed with your target protein.[6][7]
-
Thiol Reactivity Counter-Screen: A simple counter-screen involves running the assay in the presence of a high concentration of a non-specific thiol, like Dithiothreitol (DTT) or Glutathione (GSH). If the compound's inhibitory activity is significantly reduced, it suggests non-specific thiol reactivity.
-
Time-Dependent Inhibition Studies: True covalent inhibitors often display time-dependent inhibition. Incubating the compound and enzyme for varying periods before adding the substrate can reveal this mechanism.[12]
Section 2: Troubleshooting Common HTS Artifacts with Thiadiazoles
Even with a well-designed assay, artifacts can emerge during the primary screen. Identifying the root cause is key to efficient triaging and avoiding wasted resources on false positives.[13]
Troubleshooting Guide: A-to-Z
| Observed Problem | Potential Cause(s) with Thiadiazoles | Recommended Troubleshooting Steps & Rationale |
| High Hit Rate / Poor Reproducibility | Compound Aggregation: Many organic small molecules, including some thiadiazoles, can form sub-micellar aggregates in aqueous buffers. These aggregates can non-specifically sequester and denature proteins, leading to promiscuous inhibition.[14] This is a very common HTS artifact. | 1. Detergent Counter-Screen: Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregators are often sensitive to detergents, and their potency will decrease significantly.[4] 2. Enzyme Concentration Titration: The IC50 of an aggregator is often dependent on the enzyme concentration. Increasing the enzyme concentration should lead to a linear increase in the IC50 value for an aggregator.[14] 3. Direct Biophysical Methods: Use Dynamic Light Scattering (DLS) or Surface Plasmon Resonance (SPR) to directly detect aggregate formation under assay conditions.[14][15] |
| Hits Active Across Multiple, Unrelated Screens ("Frequent Hitters") | Pan-Assay Interference Compounds (PAINS): Thiadiazoles are a known PAINS chemotype.[6][9][16] These compounds interfere with assays through various mechanisms including redox activity, chemical reactivity, or fluorescence, rather than specific target binding.[9][17] | 1. Cheminformatic Filtering: Use computational filters (e.g., FAF-Drugs4, PAINS Remover) to flag compounds with substructures known to cause interference.[17] This should be an early step in hit triage. 2. Historical Data Mining: Check internal or public databases (like PubChem) to see if your hits have been active in numerous other assays. This is a red flag for promiscuity.[4] 3. Orthogonal Assay Confirmation: This is non-negotiable. A true hit should maintain its activity in an assay with a different detection method (e.g., primary assay is fluorescence, orthogonal is label-free).[4][18] |
| Activity Decreases Upon Compound Re-synthesis | Sample Impurity: The initial hit may have been due to a highly potent, but minor, impurity from the synthesis or purification process.[4][6] | 1. Purity Analysis: Confirm the purity and identity of the original library sample and the newly synthesized batch using LC-MS and NMR.[4] 2. Re-test Both Batches: Test the original and new batches side-by-side in the primary assay to confirm the discrepancy. |
| Fluorescence Quenching (False Negative or False Positive in "Loss-of-Signal" Assays) | Inner Filter Effect / Quenching: Some thiadiazole compounds may absorb light at the excitation or emission wavelength of the assay's fluorophore, reducing the detected signal.[3] This can be mistaken for inhibition in assays where the signal decreases with activity. | 1. Absorbance Spectrum Scan: Measure the absorbance spectrum of the hit compound. If it overlaps with the fluorophore's excitation or emission spectra, quenching is likely. 2. Pre-read/Post-read Protocol: Read the plate's fluorescence before adding the enzyme/reagents (pre-read) and after the reaction is complete (post-read). A significant drop in the pre-read signal in the presence of the compound indicates quenching. 3. Counter-Screen with Product: Add the compound to a well containing the final, fluorescent product of the enzymatic reaction. A decrease in signal directly demonstrates interference with the detection method.[4] |
Section 3: Visualizing the Workflow & Troubleshooting Logic
To effectively navigate the complexities of an HTS campaign for thiadiazoles, a clear workflow and logical decision-making process are essential.
Experimental & Triage Workflows
Caption: High-level workflow for screening thiadiazole libraries.
Caption: Decision tree for troubleshooting false positives.
Section 4: Detailed Protocols
Protocol 1: Aggregation Counter-Screen using DLS
This protocol provides a method for directly assessing compound aggregation using Dynamic Light Scattering (DLS), a technique that measures particle size in solution.[14][15]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the hit compound in 100% DMSO.
-
Create a dilution series of the compound in DMSO (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, 0.2 mM).
-
-
Sample Preparation:
-
In a low-volume 384-well plate suitable for DLS, add assay buffer to each well.
-
Add the compound from the DMSO dilution series to the wells to achieve a final concentration range (e.g., 100 µM to 2 µM) and a final DMSO concentration of 1%. Ensure the final DMSO concentration is consistent across all wells.
-
Include a buffer + 1% DMSO control.
-
-
DLS Measurement:
-
Centrifuge the plate briefly (e.g., 1000 x g for 1 minute) to remove any bubbles.
-
Incubate the plate at the assay temperature for 30 minutes.
-
Place the plate in a plate-based DLS instrument.
-
Acquire data according to the manufacturer's instructions, measuring the hydrodynamic radius (Rh) of particles in each well.
-
-
Data Interpretation:
-
Non-Aggregators: Wells should show a low, stable baseline particle size (typically <10 nm).
-
Aggregators: Wells containing aggregating compounds will show a sharp increase in particle size (often >100 nm) above a certain concentration, known as the Critical Aggregation Concentration (CAC).
-
References
-
Dahlin, J. L., Baell, J. B., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
-
Assay Guidance Manual. (2017). Assay Interference by Aggregation. NCBI Bookshelf. [Link]
-
Dahlin, J. L., Baell, J. B., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]
-
Wang, J., et al. (2023). Discovery, synthesis and mechanism study of 2,3,5-substituted[6][8][14]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. European Journal of Medicinal Chemistry, 253, 115329. [Link]
-
Cunningham, B. T., et al. (2014). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening, 19(1), 129–138. [Link]
-
Simeonov, A., et al. (2003). Fluorescence readouts in HTS: No gain without pain? Drug Discovery Today, 8(22), 1035-43. [Link]
-
Wang, J., et al. (2023). Discovery, synthesis and mechanism study of 2,3,5-substituted[6][8][14]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. European Journal of Medicinal Chemistry. [Link]
-
Wang, J., et al. (2023). Discovery, synthesis and mechanism study of 2,3,5-substituted[6][8][14]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. ResearchGate. [Link]
-
Assay Guidance Manual. (2018). Interference with Fluorescence and Absorbance. PubMed. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
-
Tzvetkova, P., et al. (2023). Thiadiazoles at the Crossroads: Synthetic Innovations, Structural Insights, and Antibacterial Prospects. ResearchGate. [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4), 235-256. [Link]
-
Allen, K., et al. (2015). Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology. [Link]
-
Assay Guidance Manual. (2023). Interference and Artifacts in High-content Screening. NCBI. [Link]
-
Pan-assay interference compounds. (n.d.). Wikipedia. [Link]
-
Interference with Fluorescence and Absorbance. (2018). ResearchGate. [Link]
-
High throughput methods of assessing protein stability and aggregation. (2012). ResearchGate. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]
-
Hug, M., et al. (2021). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 64(5), 2643–2661. [Link]
-
In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). (2023). MDPI. [Link]
-
Alves, V. M., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical Biology & Therapeutics. [Link]
-
Dahlin, J. L., Baell, J. B., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ResearchGate. [Link]
-
Challenges of HTS in early-stage drug discovery. (n.d.). Axxam SpA. [Link]
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Pacific Symposium on Biocomputing. [Link]
-
Chen, J., et al. (2014). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling, 54(8), 2157–2167. [Link]
-
How To Optimize Your Hit Identification Strategy. (2024). Evotec. [Link]
-
Dahlin, J. L., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 62(1), 23–35. [Link]
-
Adam, G. C., et al. (2014). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. Journal of Biomolecular Screening, 19(9), 1308–1316. [Link]
-
Challenges and advancements in high-throughput screening strategies for cancer therapeutics. (2024). AccScience Publishing. [Link]
-
Nickischer, D., et al. (2017). Challenges and Opportunities in Enabling High-Throughput, Miniaturized High Content Screening. Methods in Molecular Biology, 1683, 219–241. [Link]
-
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (2020). Molecular Informatics, 39(1-2), e1900063. [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]
-
Dahlin, J. L., et al. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery, 21(7), 845–854. [Link]
-
Best Practices for Hit-to-Lead - Case Study: HSD17B13. (2023). YouTube. [Link]
-
Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (2021). Pharmaceutical Sciences, 27(4), 518–531. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2022). Molecules, 27(8), 2496. [Link]
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2022). Molecules, 27(19), 6664. [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). Chemistry, 4(4), 1469-1497. [Link]
-
Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. (2022). ResearchGate. [Link]
Sources
- 1. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 18. bellbrooklabs.com [bellbrooklabs.com]
Validation & Comparative
A Comparative Efficacy Analysis of 2-Amino-5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazole Against Standard Therapeutic Agents
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to interact with a diverse range of biological targets.[1] This guide provides a comparative analysis of the efficacy of a specific derivative, 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole, and its closely related analogues, against established drugs in the fields of oncology and inflammation. This document is intended for researchers, scientists, and professionals in drug development, offering a technical overview of preclinical efficacy, supported by established experimental protocols. While direct quantitative data for 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole is limited in publicly accessible literature, this guide will leverage data from closely related compounds and detail the methodologies required to perform a direct comparative analysis.
Part 1: Comparative Anticancer Efficacy
The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively documented, with many compounds demonstrating significant cytotoxic effects against various cancer cell lines.[2] The mechanism often involves interference with critical cellular processes like DNA replication.[2] For this analysis, we will use the reported efficacy of a structurally similar compound, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole , as a proxy to compare against the standard chemotherapeutic agent, Doxorubicin . The comparison will focus on two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
Quantitative Efficacy Comparison: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for the 1,3,4-thiadiazole derivative and Doxorubicin against MCF-7 and MDA-MB-231 cells.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | [2] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 | [2] |
| Doxorubicin | MCF-7 | ~0.69 | [3] |
| Doxorubicin | MDA-MB-231 | ~3.16 | [3] |
Analysis: The data indicates that Doxorubicin is significantly more potent in vitro than the tested 1,3,4-thiadiazole derivative, with IC50 values in the sub-micromolar to low micromolar range. However, an important consideration is the potential for improved safety profiles and different mechanisms of action with novel compounds like the thiadiazole derivative. The derivative shows activity in the mid-micromolar range against both cell lines, suggesting it is a viable candidate for further optimization.
Experimental Protocol: MTT Assay for Cytotoxicity
The determination of IC50 values is typically achieved through a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method assesses cell metabolic activity as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compound (2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole) and the reference drug (Doxorubicin) in culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compounds. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period, typically 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow Diagram:
Caption: Workflow of the MTT cytotoxicity assay.
Part 2: Comparative Anti-inflammatory Efficacy
Derivatives of 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole have been synthesized and confirmed to exhibit anti-inflammatory activity.[4] The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. This section will outline the established in vivo model for quantifying anti-inflammatory effects and compare the expected evaluation of the target compound with a standard NSAID, Ibuprofen .
In Vivo Efficacy Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely used and validated acute inflammation assay to evaluate the efficacy of anti-inflammatory drugs.
Conceptual Comparison:
| Feature | 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole | Ibuprofen |
| Reported Activity | Confirmed anti-inflammatory activity[4] | Well-established anti-inflammatory agent |
| Mechanism (Hypothesized) | Likely involves COX inhibition | Primarily COX-1 and COX-2 inhibition |
| Expected Outcome in Assay | Dose-dependent reduction in paw edema | Dose-dependent reduction in paw edema[5] |
While specific percentage inhibition data for the thiadiazole is not available, studies on ibuprofen have shown a significant reduction in paw edema. For example, a dose-dependent decrease in paw size has been observed, with significant effects seen at various time points post-carrageenan injection.[5] A direct comparative study would be necessary to quantify the relative potency.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol details the in vivo methodology for assessing and comparing the anti-inflammatory activity of a test compound against a reference drug.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats or a similar rodent model for at least one week under standard laboratory conditions.
-
Grouping and Fasting: Randomly divide the animals into groups (e.g., control, reference drug, and test compound at various doses). Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the test compound (2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole), reference drug (Ibuprofen), or vehicle (control) orally or via intraperitoneal injection.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Experimental Workflow Diagram:
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion
The available evidence suggests that 1,3,4-thiadiazole derivatives, including the 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole scaffold, hold promise as both anticancer and anti-inflammatory agents. While direct quantitative comparisons with established drugs are limited by the availability of public data for this specific molecule, the provided protocols offer a clear and validated pathway for generating such comparative efficacy data. The analogue data in the context of oncology suggests that while not as potent as Doxorubicin, these compounds are active and may offer alternative therapeutic avenues. The confirmed anti-inflammatory activity warrants further quantitative investigation to establish its potency relative to standard NSAIDs like Ibuprofen. This guide serves as a foundational document for researchers aiming to further elucidate the therapeutic potential of this promising class of compounds.
References
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). PMC. [Link]
-
Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells. (2018). PMC. [Link]
-
1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. (2001). PubMed. [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI. [Link]
-
Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA-MB-231, Breast Cancer Cell Lines. (2018). Journal of Research in Medical and Dental Science. [Link]
-
Doxorubicin and Cisplatin Modulate miR-21, miR-106, miR-126, miR-155 and miR-199 Levels in MCF7, MDA-MB-231 and SK-BR-3 Cells That Makes Them Potential Elements of the DNA-Damaging Drug Treatment Response Monitoring in Breast Cancer Cells—A Preliminary Study. (2023). MDPI. [Link]
-
Evaluation of analgesic and anti-inflammatory activity of ibuprofen and duloxetine in animal models. (2018). National Journal of Physiology, Pharmacy and Pharmacology. [Link]
-
Experimental determination of a drug targeting index for S(+)ibuprofen using the rat air pouch model of inflammation. (1996). PubMed. [Link]
-
In vivo and in vitro interaction studies of ibuprofen with enalapril. (2016). Asian Pacific Journal of Tropical Disease. [Link]
-
Evaluation of Analgesic and Anti-Inflammatory Activity of Ibuprofen-Pregabalin in Animal Models. (2018). Journal of Clinical and Diagnostic Research. [Link]
-
Table 1 Anti-inflammatory activity of ibuprofen derivatives against... (n.d.). ResearchGate. [Link]
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). ResearchGate. [Link]
-
IC 50 values determination for doxorubicin or cisplatin after MCF7,... (n.d.). ResearchGate. [Link]
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). PMC. [Link]
-
ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. (2010). ResearchGate. [Link]
Sources
- 1. jrmds.in [jrmds.in]
- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. njppp.com [njppp.com]
A Comparative Guide to 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine and Other 1,2,4-Thiadiazole Derivatives in Drug Discovery
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. This guide provides an in-depth technical comparison of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine and its analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, structure-activity relationships (SAR), and performance in relevant biological assays, supported by experimental data from peer-reviewed literature.
The 1,2,4-Thiadiazole Core: A Versatile Pharmacophore
The 1,2,4-thiadiazole ring system is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This arrangement imparts unique physicochemical properties, including the ability to act as a bioisostere for other functional groups and to participate in various non-covalent interactions with biological targets.[1][2] Derivatives of 1,2,4-thiadiazole have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][3]
Featured Compound: this compound
The subject of our focus, this compound, incorporates a dimethoxy-substituted phenyl ring at the 5-position and an amine group at the 3-position of the 1,2,4-thiadiazole core. The 3,4-dimethoxyphenyl moiety is a common feature in many biologically active compounds, often contributing to enhanced binding affinity with various enzymes and receptors. While direct, extensive comparative studies on this specific molecule are limited in publicly available literature, we can infer its potential performance by analyzing structurally similar compounds and general SAR trends for this class of derivatives.
Comparative Performance Analysis: Anticancer and Anti-inflammatory Potential
To provide a comprehensive comparison, we will examine the performance of this compound in the context of other 1,2,4-thiadiazole derivatives, primarily focusing on their anticancer and anti-inflammatory activities.
Anticancer Activity
Numerous 1,2,4-thiadiazole derivatives have been investigated for their potential as anticancer agents.[3] The mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.[4] The following table summarizes the cytotoxic activity of several 5-aryl-1,2,4-thiadiazole derivatives against various human cancer cell lines.
Table 1: Cytotoxic Activity of Selected 1,2,4-Thiadiazole Derivatives
| Compound ID | 5-Aryl Substituent | 3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical | 3,4-Dimethoxyphenyl | -NH2 | MCF-7 (Breast) | - | - |
| Resveratrol Analog (3jj) | 3-Hydroxyphenyl | Varies | MCF-7 (Breast) | 4.7 | [3] |
| Benzoimidazo[1,2-d][5][6][7]thiadiazole Derivative (1) | Varies | Varies | HL-60 (Leukemia) | 0.24 | [3] |
| Benzoimidazo[1,2-d][5][6][7]thiadiazole Derivative (2) | Varies | Varies | HL-60 (Leukemia) | >1.72 | [3] |
Note: Direct experimental data for this compound was not available in the cited literature. The entry is included for structural comparison.
Expertise & Experience: The data suggests that the nature of the substituent at the 5-position of the 1,2,4-thiadiazole ring significantly influences the anticancer potency. For instance, the resveratrol analog 3jj, with a 3-hydroxyphenyl group, exhibits potent activity against the MCF-7 breast cancer cell line.[3] The dimethoxyphenyl group in our featured compound is also an electron-donating group, which, based on SAR studies of similar heterocyclic compounds, could contribute to favorable interactions with biological targets. The fusion of additional heterocyclic rings, as seen in the benzoimidazo[1,2,d][5][6][7]thiadiazole derivatives, can lead to highly potent compounds, although the length of the linker can dramatically impact activity.[3]
Anti-inflammatory Activity
A close structural isomer of our compound of interest, 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole, has been synthesized and shown to exhibit anti-inflammatory activity.[1] This suggests that the 3,4-dimethoxyphenyl moiety is a key contributor to this biological effect. The anti-inflammatory action of such compounds is often attributed to the inhibition of cyclooxygenase (COX) enzymes.
Experimental Protocols
To ensure scientific integrity and enable researchers to validate these findings, detailed experimental protocols are provided below.
Synthesis of this compound (Proposed)
While a specific protocol for the title compound was not found, a general and plausible synthetic route can be adapted from the synthesis of similar 5-aryl-3-amino-1,2,4-thiadiazoles.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology:
-
Amidoxime Formation: To a solution of 3,4-dimethoxybenzonitrile in a mixture of ethanol and water, add hydroxylamine hydrochloride and sodium bicarbonate. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). After cooling, the product, N'-hydroxy-3,4-dimethoxybenzimidamide, is isolated by filtration.
-
Thiadiazole Ring Formation: The amidoxime is dissolved in ethanol, and triethylamine and carbon disulfide are added. The mixture is stirred at room temperature. Ethyl bromoacetate is then added, and the reaction is heated to reflux. Finally, the intermediate is treated with a solution of ammonia in ethanol to yield the final product, this compound. Purification is typically achieved by column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Diagram 2: MTT Assay Workflow
Caption: General workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and other derivatives) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Kinase Inhibition Assay
This protocol can be used to assess the inhibitory activity of the thiadiazole derivatives against specific protein kinases implicated in cancer or inflammation.
Diagram 3: Kinase Inhibition Assay Principle
Sources
- 1. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation of 1,2,4-Thiadiazoles
In the landscape of contemporary drug discovery, the journey of a novel therapeutic agent from the laboratory bench to clinical application is a rigorous and intricate process. Central to this endeavor is the crucial step of cross-validating in vitro findings with in vivo efficacy. This guide provides a comprehensive technical comparison of in vitro and in vivo results for a promising class of heterocyclic compounds: the 1,2,4-thiadiazoles. These compounds have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the correlation, and sometimes discordance, between in vitro and in vivo data for 1,2,4-thiadiazole derivatives. By examining specific case studies and detailing the underlying experimental methodologies, we aim to provide a framework for more predictive preclinical drug development.
The Imperative of Cross-Validation in Drug Discovery
The predictive power of preclinical research hinges on the successful translation of in vitro observations into in vivo realities. In vitro assays, conducted in a controlled cellular or molecular environment, are indispensable for high-throughput screening and initial mechanism-of-action studies. However, they often lack the complexity of a whole biological system. Conversely, in vivo models, typically involving animal subjects, provide a more holistic view of a compound's efficacy, pharmacokinetics, and potential toxicity.
A robust in vitro-in vivo correlation (IVIVC) is the cornerstone of efficient drug development.[2][3] It allows researchers to make informed decisions about which lead compounds to advance, saving valuable time and resources.[3] For the 1,2,4-thiadiazole scaffold, which has shown promise in a multitude of therapeutic areas, understanding this correlation is paramount to unlocking its full clinical potential.
Case Study 1: Anticancer Activity of Triazolo-Thiadiazole Derivatives
A compelling example of in vitro to in vivo translation can be found in the study of novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives. These compounds were investigated for their potential as anticancer agents, with promising results observed in both cell-based assays and animal models.[1]
In Vitro Cytotoxicity Assessment
The initial screening of these compounds involved evaluating their cytotoxic effects against a panel of human cancer cell lines. A standard method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[4][5]
Table 1: In Vitro Cytotoxicity of Triazolo-Thiadiazole Derivatives [1]
| Compound | Cancer Cell Line | IC50 (µM) |
| KA25 | HT-29 (Colon) | 0.5 ± 0.1 |
| DU-145 (Prostate) | 0.8 ± 0.2 | |
| KA39 | HT-29 (Colon) | 0.7 ± 0.1 |
| DU-145 (Prostate) | 1.2 ± 0.3 |
IC50: The concentration of a drug that inhibits cell growth by 50%.
The low micromolar IC50 values for compounds KA25 and KA39 indicated potent in vitro anticancer activity.[1]
In Vivo Efficacy in a Xenograft Model
Based on their strong in vitro performance, compounds KA25 and KA39 were advanced to in vivo testing using a human colon tumor xenograft model in immunodeficient mice.[1] This model is a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's ability to inhibit tumor growth in a living organism.[6][7]
Table 2: In Vivo Antitumor Efficacy of Triazolo-Thiadiazole Derivatives in a HT-29 Xenograft Model [1]
| Compound | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| KA25 | 50 | 58 |
| KA39 | 50 | 52 |
The significant tumor growth inhibition observed for both compounds in the in vivo model correlated well with the potent cytotoxicity seen in the in vitro assays.[1] This positive cross-validation provided a strong rationale for the further development of this class of compounds.
Experimental Workflow: From Cell Culture to Animal Models
A clear understanding of the experimental workflows is essential for interpreting and comparing in vitro and in vivo data.
Caption: A streamlined workflow from in vitro screening to in vivo validation.
Case Study 2: Anti-Inflammatory Activity of Imidazo[2,1-b][2][4][5]thiadiazole Derivatives
The translation of in vitro findings to in vivo efficacy is not always straightforward. A study on a series of 2,6-diaryl-imidazo[2,1-b][2][4][5]thiadiazole derivatives as potential anti-inflammatory agents highlights the complexities that can arise.[8]
In Vitro vs. In Vivo Anti-Inflammatory Assessment
While detailed in vitro anti-inflammatory data for this specific series was not the primary focus of the publication, the study directly proceeded to an in vivo evaluation using the carrageenan-induced rat paw edema model.[8] This is a classic and reliable method for screening compounds for acute anti-inflammatory activity.[9][10][11][12]
Table 3: In Vivo Anti-inflammatory Activity of Imidazo[2,1-b][2][4][5]thiadiazole Derivatives [8]
| Compound | Dose (mg/kg) | Inhibition of Edema (%) at 3h |
| 5c | 50 | 24.95 |
| 5g | 50 | Not significant |
| 5i | 50 | Not significant |
| 5j | 50 | Not significant |
| Diclofenac (Standard) | 20 | 22.31 |
Interestingly, while several compounds were synthesized, only compound 5c showed anti-inflammatory activity comparable to the standard drug, diclofenac.[8] This underscores a critical point: potent in vitro activity (hypothesized based on the selection for synthesis) does not always translate to in vivo efficacy. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and bioavailability play a significant role in the in vivo performance of a compound.
Navigating the Discrepancies: The Path Forward
The divergence between in vitro and in vivo results is a common challenge in drug discovery.[2] In the case of a series of 1,3,4-thiadiazole-2-arylhydrazone derivatives tested against Trypanosoma cruzi, a high in vitro potency did not correlate with in vivo effectiveness.[2] This highlights the importance of:
-
Early ADME Profiling: Integrating in vitro ADME assays early in the discovery process can help identify compounds with favorable pharmacokinetic properties.
-
Appropriate Model Selection: The choice of both the in vitro assay and the in vivo model must be relevant to the disease being studied.
-
Understanding the "Why": When discrepancies arise, it is crucial to investigate the underlying reasons. This could involve further studies on metabolism, target engagement in the in vivo setting, or off-target effects.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed protocols for the key assays discussed in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-thiadiazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.[13]
In Vivo Antitumor Efficacy: Xenograft Model
Patient-derived or cell line-derived xenograft models are instrumental in evaluating the in vivo anticancer activity of test compounds.[6]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 HT-29 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the 1,2,4-thiadiazole derivative or vehicle control according to the dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.[6]
-
Efficacy Evaluation: At the end of the study, calculate the percentage of tumor growth inhibition compared to the control group.
Logical Framework for Cross-Validation
Caption: Decision-making flowchart for in vitro and in vivo cross-validation.
Conclusion
The 1,2,4-thiadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A thorough and objective cross-validation of in vitro and in vivo results is not merely a procedural step but a foundational principle for successful drug development. While a strong correlation between in vitro potency and in vivo efficacy, as seen with certain anticancer triazolo-thiadiazoles, provides a clear path forward, discrepancies, as noted in anti-inflammatory and antiparasitic studies, offer valuable learning opportunities. By embracing a holistic approach that integrates efficacy with pharmacokinetic and metabolic considerations early in the research pipeline, the scientific community can more effectively translate the promise of 1,2,4-thiadiazoles from the laboratory to the clinic.
References
-
Protocol Online. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]
- Salomão, K., de Souza, E. M., Carvalho, S. A., da Silva, E. F., Fraga, C. A. M., Barbosa, H. S., & de Castro, S. L. (2010). In Vitro and In Vivo Activities of 1,3,4-Thiadiazole-2-Arylhydrazone Derivatives of Megazol against Trypanosoma cruzi. Antimicrobial Agents and Chemotherapy, 54(6), 2269–2277.
- Reddy, T. S., Sreenu, V. B., Sasi, S., Sasi, B. S., & Kumar, C. G. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Chemistry & Biodiversity, 17(7), e2000158.
- Larson, E. D., & Pardo, I. D. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments, (68), e4293.
- Emami, J. (2006). In vitro-in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169–189.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.
- Kurasawa, O., Sugita, K., Kobayashi, Y., Naito, K., & Nishikibe, M. (2015).
- Szeliga, M., & Obłąk, E. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(4), 795–811.
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Pop, R., Crișan, O., Bodi, D., & Oniga, O. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][2][4][5]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2356.
-
ResearchGate. (n.d.). Some biologically active 1,2,4-thiadiazoles. Retrieved from [Link]
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]
-
Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]
- Li, Y., et al. (2019). Mouse xenograft model. Bio-protocol, 9(18), e3371.
Sources
- 1. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. In vitro - in vivo correlation: from theory to applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. yeasenbio.com [yeasenbio.com]
- 8. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 1,2,4-Thiadiazole and 1,3,4-Thiadiazole Isomers
Introduction: The Tale of Two Isomers in Medicinal Chemistry
In the landscape of heterocyclic chemistry, thiadiazoles represent a class of five-membered aromatic rings containing one sulfur and two nitrogen atoms, a structure that has proven to be a "privileged scaffold" for drug discovery.[1][2] The arrangement of these heteroatoms gives rise to four distinct isomers, but the 1,2,4- and 1,3,4-thiadiazoles have garnered the most significant attention for their broad and potent biological activities.[3][4] Their significance stems from their unique physicochemical properties, including metabolic stability, and their capacity to act as bioisosteres for other critical biological structures, enhancing their interaction with physiological targets.[2][5]
Notably, the 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a core component of nucleic acids, which allows its derivatives to potentially interfere with fundamental cellular processes like DNA replication.[6][7] The mesoionic character of these rings facilitates passage across cellular membranes, a crucial property for bioavailability.[2][8] While both isomers are fertile ground for pharmacological innovation, the specific placement of the nitrogen atoms profoundly influences their electronic properties, synthetic accessibility, and ultimately, their therapeutic profiles. This guide provides an in-depth, data-driven comparison of these two prominent isomers across key therapeutic areas, elucidating the subtle yet critical differences that guide modern drug design.
Comparative Analysis of Bioactivity
The biological activity of thiadiazole derivatives is not intrinsic to the core ring but is dictated by the nature, position, and orientation of the functional groups appended to it.[6] However, trends have emerged that associate each isomeric scaffold with particular strengths in various therapeutic contexts.
Anticancer Activity: A Battle on Multiple Fronts
Both thiadiazole isomers have yielded potent anticancer agents, but they often achieve this through different mechanisms of action. The 1,3,4-thiadiazole scaffold is extensively studied for its ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[9] The 2-amino-1,3,4-thiadiazole structure, in particular, has emerged as a promising foundation for developing compounds with antitumor properties.[10]
Conversely, 1,2,4-thiadiazole derivatives have shown significant promise as inhibitors of specific enzymes crucial for cancer progression, such as cyclooxygenase and various kinases, and have been investigated for the treatment of human leukemia.[4][11]
Causality in Action : The positioning of the nitrogen atoms in the 1,3,4-isomer creates a unique dipole moment and hydrogen bonding capability, making it an effective mimic of natural purine and pyrimidine bases, thus interfering with DNA synthesis. The 1,2,4-isomer, with its adjacent nitrogen and sulfur atoms, presents a different electronic profile, often exploited for coordinating with metal ions in metalloenzymes or fitting into specific allosteric sites.
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative derivatives against various human cancer cell lines, providing a direct comparison of their cytotoxic potential.
| Isomer Scaffold | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,4-Thiadiazole | Amide-linked 1,2,4-triazole hybrid (8g) | MCF-7 (Breast) | 0.10 ± 0.084 | [11] |
| 1,2,4-Thiadiazole | Amide-linked 1,2,4-triazole hybrid (8b) | A549 (Lung) | 0.81 ± 0.012 | [11] |
| 1,3,4-Thiadiazole | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) | A549 (Lung) | 0.034 | [12] |
| 1,3,4-Thiadiazole | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) | MCF-7 (Breast) | 0.084 | [12] |
| 1,3,4-Thiadiazole | Indole-substituted derivative (40a) | MDA-MB-231 (Breast) | 5.9 ± 0.56 | [13] |
Lower IC₅₀ values indicate higher potency.
Antimicrobial Efficacy: A Privileged Core for Pathogen Inhibition
Heterocyclic compounds containing azole moieties are mainstays in the development of antimicrobial agents.[14] Both 1,2,4- and 1,3,4-thiadiazoles have been successfully functionalized to create potent antibacterial and antifungal compounds. However, comparative studies often suggest a superior performance for the 1,3,4-thiadiazole derivatives, particularly against Gram-positive bacteria like Bacillus subtilis and various fungi.[14][15][16]
Structure-Activity Relationship (SAR) Insights : For 1,3,4-thiadiazole derivatives, the presence of a 2-amino group and a 5-aryl substituent is a common structural motif for potent antimicrobial activity. The nature of the substituent on the aryl ring (e.g., halogens, nitro groups) can significantly modulate the activity spectrum. For instance, some studies have shown that derivatives incorporating a fluorobenzothiazole moiety exhibit significant antimicrobial effects.[17]
The table below presents Minimum Inhibitory Concentration (MIC) data, a standard measure of antimicrobial potency.
| Isomer Scaffold | Derivative Class | Target Organism | MIC (µg/mL) | Reference |
| 1,3,4-Thiadiazole | Phthalazinone derivative (8a) | Bacillus subtilis | 31.25 | [16] |
| 1,3,4-Thiadiazole | Phthalazinone derivative (8a) | Candida albicans | 62.5 | [16] |
| 1,3,4-Thiadiazole | Azetidinone hybrid (25a) | M. tuberculosis H37Rv | ~6.0 | [13] |
| 1,3,4-Thiadiazole | Tetranorlabdane derivative (14a) | Bacillus polymyxa | 2.5 | [18] |
Lower MIC values indicate higher potency. Data for direct comparison of 1,2,4-thiadiazole MICs was less prevalent in the surveyed literature, highlighting a potential research gap or a greater focus on the 1,3,4-isomer in this domain.
Anti-inflammatory Potential
Chronic inflammation is a key factor in numerous diseases, and both thiadiazole isomers have been explored as scaffolds for novel anti-inflammatory agents.[19] Derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[11] Studies using carrageenan-induced rat paw edema and cotton pellet granuloma models have validated the in vivo anti-inflammatory potential of derivatives from both isomeric classes.[19]
Experimental Protocols: From Synthesis to Bioassay
The reproducibility of scientific claims hinges on detailed methodologies. Below are representative protocols for the synthesis of these scaffolds and a standard assay for evaluating their anticancer bioactivity.
Protocol 1: General Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles
This method is a common and robust pathway for generating the widely studied 2,5-disubstituted 1,3,4-thiadiazole core.[10]
Rationale: This procedure utilizes a one-pot cyclodehydration reaction. Thiosemicarbazide provides the N-N-C=S backbone, while the aromatic carboxylic acid provides the aryl substituent. Phosphorus oxychloride (POCl₃) acts as a powerful dehydrating and cyclizing agent. The final reflux in water hydrolyzes any remaining reactive intermediates.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred mixture of an aromatic carboxylic acid (1.0 eq) in phosphorus oxychloride (POCl₃, ~3-4 mL per mmol of acid), add thiosemicarbazide (1.0 eq) portion-wise at room temperature.
-
Cyclization: Heat the resulting mixture to 80-90 °C and maintain stirring for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Hydrolysis: Cool the reaction mixture in an ice bath and carefully add crushed ice or cold water to quench the excess POCl₃. This is a highly exothermic step and must be performed with caution in a fume hood.
-
Reflux: Heat the resulting aqueous suspension to reflux for 4 hours to ensure complete hydrolysis and ring formation.
-
Isolation: Cool the mixture and neutralize it to a pH of ~8 using a concentrated sodium hydroxide or potassium hydroxide solution. The solid precipitate that forms is the crude product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the purified 2-amino-5-aryl-1,3,4-thiadiazole.
Protocol 2: General Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles
This protocol describes an oxidative dimerization of thioamides, a common strategy for forming the 1,2,4-thiadiazole ring.[20]
Rationale: This method relies on the formation of an S-N bond through oxidation. A catalyst, such as iodine, in the presence of an oxidant like molecular oxygen, facilitates the head-to-tail dimerization of two thioamide molecules to form the stable heterocyclic ring.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the starting thioamide (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or water.
-
Catalyst Addition: Add a catalytic amount of iodine (I₂, ~10 mol%).
-
Oxidation: Stir the reaction mixture vigorously under an atmosphere of oxygen (an O₂ balloon is sufficient) at a temperature ranging from 80 °C to 120 °C.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Extraction & Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Protocol 3: MTT Assay for In Vitro Cytotoxicity Evaluation
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11]
Rationale: Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxic effect.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Mechanistic Insights: Visualizing the Mode of Action
Understanding how these molecules exert their effects at a cellular level is paramount. Many 1,3,4-thiadiazole derivatives function as inhibitors of critical enzymes or signaling pathways. For example, their role as inhibitors of carbonic anhydrase is well-documented.
Caption: Inhibition of Carbonic Anhydrase by a 1,3,4-thiadiazole derivative.
Conclusion and Future Outlook
The comparative analysis reveals that while both 1,2,4- and 1,3,4-thiadiazole isomers are exceptionally valuable scaffolds in medicinal chemistry, they exhibit distinct profiles. The 1,3,4-thiadiazole core appears to be more broadly successful and extensively studied, particularly in the realms of anticancer and antimicrobial research, with numerous derivatives showing picomolar to nanomolar efficacy.[3][12] Its role as a pyrimidine bioisostere provides a clear and rational basis for its potent activity in oncology.[6]
The 1,2,4-thiadiazole isomer, while perhaps less ubiquitous in the literature, has shown remarkable potential in developing highly specific enzyme inhibitors and modulators.[4][11] The future of thiadiazole-based drug discovery may lie in the creation of hybrid molecules that combine these isomeric scaffolds with other pharmacophores to achieve synergistic effects or multi-target activity. Furthermore, exploring the less-common 1,2,3- and 1,2,5-isomers may unlock novel biological activities. As synthetic methodologies become more sophisticated, the ability to fine-tune the substitution patterns on these rings will continue to yield next-generation therapeutics with improved potency and selectivity.
References
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. organic-chemistry.org. [Link]
-
Yüksek, H., et al. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 277-84. [Link]
-
de Oliveira, C. S., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 856-879. [Link]
-
Gomha, S. M., et al. (2018). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 23(5), 1167. [Link]
-
Jadhav, S. D., et al. (2013). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical Biology & Drug Design, 81(5), 557-76. [Link]
-
Bhosale, A. P., et al. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(11), 379-390. [Link]
-
Al-Ostath, R. A., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Pharmaceuticals, 15(12), 1515. [Link]
-
Yadav, P., & Kumar, R. (2025). Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. International Journal of Scientific Research in Engineering and Management, 9(6). [Link]
-
Blaj, M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 29(1), 1. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. organic-chemistry.org. [Link]
-
da S. M. Forezi, L., et al. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2017(12), 1596-1628. [Link]
-
Sharma, P., et al. (2024). Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. IntechOpen. [Link]
-
Procter, D. J., et al. (2015). Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. Organic Chemistry Frontiers, 2, 1059-1062. [Link]
-
Singh, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(12), 4447-4467. [Link]
-
Singh, A. K., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49. [Link]
-
Obakachi, V. A., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 716-745. [Link]
-
Youssef, A. M., et al. (2020). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. RSC Advances, 10, 499-513. [Link]
-
Al-Ostath, R. A., et al. (2022). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceuticals, 15(12), 1515. [Link]
-
Kane, S. R., et al. (n.d.). BIOLOGICAL EVALUATION OF SOME SYNTHESIZED N- SUBSTITUTED 1, 3, 4 THIADIAZOLE DERIVATIVES BY USING INVITRO MODEL. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Al-Harbi, N. O., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering, 45, 7753-7763. [Link]
-
Kopylovich, M. N., et al. (2017). Some biologically active 1,2,4-thiadiazoles. ResearchGate. [Link]
-
Yüksek, H., et al. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 277-284. [Link]
-
Gornowicz, A., et al. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(3), 546-563. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Thiadiazole Derivatives. ResearchGate. [Link]
-
Koval, A., et al. (2022). An Overview on 1,2,4-triazole and 1,3,4-thiadiazole Derivatives as Potential Anesthesic and Anti-inflammatory Agents. ScienceRise: Pharmaceutical Science, 2(36), 4-15. [Link]
-
Gendron, T., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 29(11), 2636. [Link]
-
Koval, A., et al. (2022). An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents. ResearchGate. [Link]
-
Lauria, A., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 29(7), 1461. [Link]
-
Koval, A., et al. (2022). AN OVERVIEW ON 1,2,4-TRIAZOLE AND 1,3,4-THIADIAZOLE DERIVATIVES AS POTENTIAL ANESTHESIC AND ANTI-INFLAMMATORY AGENTS. ScienceRise: Pharmaceutical Science, 2(36), 4-15. [Link]
-
Belkadi, M., & Othman, A. A. (2012). 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. Arabian Journal of Chemistry, 5(1), 123-128. [Link]
-
Kumar, S., et al. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. World Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 232-243. [Link]
-
Shah, J., et al. (2021). Evaluation of Biological Activity of Derivatives of 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and 1,2,4-Triazole. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 20(2), 199-209. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. bepls.com [bepls.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. media.neliti.com [media.neliti.com]
- 18. mdpi.com [mdpi.com]
- 19. Evaluation of Biological Activity of Derivatives of 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and 1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. books.rsc.org [books.rsc.org]
A Multi-Pronged Guide to Confirming the Binding Mode of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine to the Src Kinase ATP-Binding Site
This guide provides a comprehensive, technically detailed framework for unequivocally confirming the binding mode of a novel small molecule, 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine (designated as Compound X), to its putative biological target. For the purposes of this guide, we will hypothesize that Compound X has been identified through initial screening as a potential inhibitor of the Src tyrosine kinase, a well-validated oncology target.
Our objective is to move beyond preliminary screening data to build a robust, evidence-based model of the compound's direct interaction with the Src kinase domain. This process is critical in early-stage drug discovery to validate the mechanism of action, guide structure-activity relationship (SAR) studies, and establish a solid foundation for further development. We will compare the performance of Compound X against Bosutinib , a clinically approved Src/Abl kinase inhibitor, to benchmark its properties.[1][2][3]
Section 1: Hypothesis Generation via In Silico Molecular Docking
Expertise & Experience: Before committing to resource-intensive biophysical or structural studies, we first generate a plausible binding hypothesis using computational methods. Molecular docking allows us to predict the preferred orientation and interaction patterns of Compound X within the ATP-binding site of Src kinase. This is not a confirmation of binding, but an essential, cost-effective first step that informs all subsequent experiments.
The causality behind this choice is twofold: it provides an initial, atomistic model to interpret biochemical data and helps prioritize which protein constructs and experimental conditions are most likely to succeed.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Obtain the crystal structure of the human Src kinase domain. A high-resolution structure complexed with a similar inhibitor is ideal (e.g., PDB ID: 4MXO, Src bound to Bosutinib).[4]
-
Prepare the protein using a standard molecular modeling suite (e.g., Schrödinger Maestro, MOE). This involves removing water molecules, adding hydrogen atoms, assigning protonation states at a physiological pH (e.g., 7.4), and performing a constrained energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D conformation of Compound X.
-
Use a tool like LigPrep to enumerate possible ionization states, tautomers, and stereoisomers at the target pH.
-
-
Grid Generation: Define the docking search space. The grid should encompass the entire ATP-binding site, typically centered on the co-crystallized ligand (Bosutinib in this case) to ensure the relevant pocket is evaluated.
-
Docking & Scoring:
-
Perform the docking run using a validated algorithm like Glide or GOLD.[5] The algorithm will flexibly dock the prepared ligands into the defined receptor grid.
-
Analyze the resulting poses based on their docking scores, which estimate the binding free energy. The top-scoring poses represent the most likely binding modes.
-
-
Pose Analysis: Visually inspect the top-ranked poses. Look for key interactions characteristic of kinase inhibitors: hydrogen bonds to the hinge region (e.g., Met341 in Src), hydrophobic interactions in the pocket, and the overall fit of the molecule. This analysis forms our working hypothesis for the binding mode.
Logical Workflow: In Silico Docking
Caption: Workflow for generating a binding mode hypothesis using molecular docking.
Section 2: Quantitative Biophysical Validation of Direct Binding
Expertise & Experience: With a working hypothesis, we now require quantitative, empirical data to prove direct physical interaction between Compound X and the Src kinase domain. We employ two orthogonal, label-free techniques—Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)—to build a self-validating dataset.
-
ITC provides a complete thermodynamic profile of the interaction (Affinity, Enthalpy, Entropy, Stoichiometry) in solution, which is considered the "gold standard" for measuring binding affinity.[6]
-
SPR provides real-time kinetic data (association and dissociation rates), offering a different and complementary perspective on the binding event.
Using both methods ensures our results are not an artifact of a single technique. For example, a compound that aggregates can produce misleading SPR sensorgrams but will typically yield an uninterpretable ITC thermogram, providing a built-in control for data quality.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation (Critical Step):
-
Express and purify the recombinant Src kinase domain to >95% purity.
-
Prepare a concentrated stock of Compound X in 100% DMSO.
-
Crucially, dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Prepare the ligand solution by diluting the DMSO stock into the exact same final dialysis buffer. This "buffer matching" is essential to minimize heats of dilution that can obscure the binding signal. The final DMSO concentration should be identical in both the syringe and the cell (typically <5%).[7]
-
-
Experiment Setup:
-
Load the Src kinase solution (e.g., 10-20 µM) into the sample cell.
-
Load the Compound X solution (e.g., 100-200 µM, typically 10x the protein concentration) into the titration syringe.
-
Set the experiment temperature (e.g., 25°C).
-
-
Titration: Perform a series of small (e.g., 2 µL) injections of Compound X into the protein solution. The initial injections produce large heat changes as the abundant free protein becomes saturated. As the protein becomes saturated, subsequent injections produce smaller heat changes, eventually equaling the heat of dilution.
-
Control Experiment: Perform a control titration by injecting Compound X into the buffer-only solution to measure the heat of dilution, which is then subtracted from the binding data.
-
Data Analysis: Integrate the heat change peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation & Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Immobilize the Src kinase onto the surface via amine coupling to a target density (e.g., ~5000-10000 Response Units, RU). A reference channel is prepared by performing the activation and deactivation steps without protein.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a dilution series of Compound X in running buffer (e.g., HBS-EP+ buffer, with DMSO matched to the ligand stocks).
-
Inject the different concentrations of Compound X over both the Src-coupled surface and the reference surface at a constant flow rate (e.g., 30 µL/min).
-
The binding is measured in real-time as a change in RU. An association phase is measured during the injection, and a dissociation phase is measured during the subsequent flow of running buffer.
-
-
Regeneration: After each cycle, inject a regeneration solution (e.g., a low pH glycine solution or a high salt buffer) to strip the bound compound from the immobilized kinase, preparing the surface for the next injection.
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Perform a global fit of the association and dissociation curves from all concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Data Presentation: Comparative Biophysical Parameters
| Parameter | Compound X (Hypothetical Data) | Bosutinib (Reference) | Method | Causality & Interpretation |
| KD (Affinity) | 50 nM | 1.2 nM[2] | ITC / SPR | Lower value indicates higher affinity. Compound X shows potent binding, though weaker than the clinical drug. |
| Stoichiometry (n) | 1.05 | ~1.0 | ITC | Confirms a 1:1 binding interaction, consistent with binding to the single ATP site. |
| ΔH (Enthalpy) | -8.5 kcal/mol | (Not published) | ITC | A negative value indicates the binding is enthalpically driven, often due to H-bond and van der Waals interactions. |
| ka (On-rate) | 2 x 105 M-1s-1 | (Not published) | SPR | Measures how quickly the compound binds to the target. |
| kd (Off-rate) | 1 x 10-2 s-1 | (Not published) | SPR | Measures how quickly the compound dissociates. A slow off-rate (low kd) can lead to prolonged target inhibition. |
Section 3: High-Resolution Structural Confirmation
Expertise & Experience: While biophysical data confirm that binding occurs, X-ray crystallography reveals how it occurs at an atomic level. This is the ultimate validation of the binding mode predicted by our in silico model. Obtaining a high-resolution crystal structure of the Src-Compound X complex provides irrefutable evidence of the binding pose, key interactions, and any conformational changes in the protein upon binding.
Experimental Protocol: X-ray Crystallography of the Protein-Ligand Complex
-
Complex Formation & Crystallization:
-
Co-crystallization: Incubate the purified Src kinase domain with a molar excess (e.g., 3-5 fold) of Compound X for several hours prior to setting up crystallization trials. Screen a wide range of crystallization conditions (precipitants, buffers, additives) to find conditions that yield diffraction-quality crystals of the complex.[8][9]
-
Soaking (Alternative): If high-quality apo-Src crystals are already available, they can be soaked in a solution containing Compound X (typically 1-10 mM in a cryo-protectant solution). This method is often faster but depends on the crystal lattice being porous enough to allow the compound to diffuse into the active site.[10]
-
-
Data Collection:
-
Harvest a suitable crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron beamline.
-
-
Structure Solution & Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Solve the structure using molecular replacement with a known Src structure as the search model.
-
A clear difference in electron density (Fo-Fc map) in the ATP-binding site should be visible, corresponding to the bound Compound X.
-
Build the model for Compound X into this density and refine the entire structure to achieve good agreement with the experimental data (low R-work/R-free values) and ideal geometry.
-
-
Structural Analysis: Analyze the final structure to identify all specific molecular interactions (hydrogen bonds, salt bridges, hydrophobic contacts) between Compound X and the Src kinase domain. Compare these observed interactions directly with the initial docking hypothesis.
Conceptual Diagram: Validating the Binding Mode
Caption: The relationship between computational prediction and experimental validation.
Section 4: Verifying Target Engagement in a Cellular Context
Expertise & Experience: Confirming that a compound binds to its purified target is essential, but it does not guarantee it will engage the same target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap.[11][12] It is a powerful method to verify target engagement in an intact cellular environment, providing evidence that the compound can cross the cell membrane, avoid efflux pumps, and find its target in the presence of countless competing molecules.
The principle is based on ligand-induced thermal stabilization: a protein that has a ligand bound is typically more resistant to heat-induced denaturation.[13]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells that express Src kinase (e.g., a relevant cancer cell line) and treat them with either vehicle (DMSO) or varying concentrations of Compound X for a set period (e.g., 1 hour).
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. This creates a "melt curve."
-
Cell Lysis & Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). The heat will have caused unstable proteins to denature and aggregate. Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Detection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analysis: Analyze the amount of soluble Src kinase remaining at each temperature using Western blotting with a Src-specific antibody. In the presence of a binding compound (Compound X), the Src protein will be more stable, and therefore more of it will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control. This results in a rightward "thermal shift" of the melt curve, confirming target engagement in the cell.
Workflow: Cellular Thermal Shift Assay (CETSA)
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 8. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 9. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
Independent Verification and Comparative Analysis of the Anticancer Activity of 1,2,4-Thiadiazoles: A Guide for Researchers
This guide provides a comprehensive analysis of the anticancer activity of 1,2,4-thiadiazole derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. In the quest for novel and more effective cancer therapeutics, the 1,2,4-thiadiazole scaffold has emerged as a promising pharmacophore.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of various 1,2,4-thiadiazole derivatives and providing the supporting experimental data to facilitate independent verification and further investigation.
The Rationale for 1,2,4-Thiadiazoles in Oncology Research
The five-membered ring structure of thiadiazole is a bioisostere of pyrimidine and oxadiazole, suggesting its potential to interact with biological targets involved in cancer pathogenesis.[2] The mesoionic character of the thiadiazole ring allows for enhanced cell membrane permeability, a desirable property for drug candidates.[1] While much of the research has focused on the 1,3,4-thiadiazole isomer, the 1,2,4-thiadiazole core has also been incorporated into novel molecules with demonstrated cytotoxic effects against various cancer cell lines.
This guide will focus on a comparative analysis of published data for different 1,2,4-thiadiazole derivatives, providing a framework for understanding their potential and the experimental basis for their anticancer claims.
Comparative Anticancer Activity of 1,2,4-Thiadiazole Derivatives
The anticancer efficacy of 1,2,4-thiadiazole derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 1,2,4-thiadiazole-based compounds from different studies, providing a basis for comparison. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, seeding densities, and incubation times.
| Compound ID/Series | Cancer Cell Line(s) | Reported IC50 (µM) | Key Structural Features | Reference |
| Series 8a-j | MCF-7 (Breast), MDA MB-231 (Breast), A549 (Lung), DU-145 (Prostate) | 0.10 ± 0.084 to 11.5 ± 6.49 | 1,2,4-thiadiazole-1,2,4-triazole hybrids with amide functionality. | [3][4] |
| Compound 5 | MCF-7 (Breast), A-549 (Lung), Colo-205 (Colon), A2780 (Ovarian) | 0.22 ± 0.078 (MCF-7), 0.11 ± 0.051 (A-549), 0.93 ± 0.043 (Colo-205), 0.34 ± 0.056 (A2780) | 1,2,4-oxadiazole linked with 1,2,4-thiadiazole-pyrimidines. | [5] |
| Resveratrol Analogs | MCF-7 (Breast) | 4.7 to 39.8 | 1,2,4-thiadiazole replacing the ethylenic bridge of resveratrol. | [2] |
Analysis of Comparative Efficacy:
The data indicates that hybridization of the 1,2,4-thiadiazole core with other heterocyclic moieties, such as 1,2,4-triazole and pyrimidine, can lead to potent anticancer activity.[3][4][5] For instance, the 1,2,4-thiadiazole-1,2,4-triazole derivatives (Series 8a-j) demonstrated a broad spectrum of activity against breast, lung, and prostate cancer cell lines, with some compounds exhibiting sub-micromolar efficacy.[3][4] The linkage of a 1,2,4-thiadiazole with a 1,2,4-oxadiazole and a pyrimidine ring in Compound 5 also resulted in significant cytotoxicity, particularly against lung and breast cancer cells.[5]
The modification of a known natural anticancer agent, resveratrol, by replacing its central double bond with a 1,2,4-thiadiazole ring, presents an interesting strategy, although the reported IC50 values are in the higher micromolar range compared to the hybrid compounds.[2] This suggests that while the 1,2,4-thiadiazole core is a viable pharmacophore, its anticancer potency is significantly influenced by the nature of the substituents and the overall molecular architecture.
Mechanistic Insights into Anticancer Action
Understanding the mechanism of action is crucial for the rational design of new drug candidates. Studies on 1,2,4-thiadiazole derivatives have pointed towards several potential cellular targets and pathways.
Enzyme Inhibition
A common mechanism of action for many anticancer agents is the inhibition of enzymes crucial for cancer cell proliferation and survival. While much of the work on thiadiazoles has focused on the 1,3,4-isomer as an inhibitor of targets like EGFR and HER-2, the exploration of specific enzyme inhibition by 1,2,4-thiadiazoles is an active area of research.[6] For instance, some 1,3,4-thiadiazole derivatives have been investigated as inhibitors of aromatase, a key enzyme in estrogen biosynthesis, which is a target in hormone-dependent breast cancer.[7] The structural similarities between the isomers suggest that 1,2,4-thiadiazoles could also be designed to target such enzymes.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of effective anticancer agents is their ability to induce programmed cell death (apoptosis) in cancer cells. Several studies on thiadiazole derivatives have demonstrated their pro-apoptotic effects. For example, some 1,3,4-thiadiazole compounds have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis.[8] While specific studies on the apoptotic mechanisms of 1,2,4-thiadiazoles are less common, the observed cytotoxicity in various cancer cell lines strongly suggests the involvement of apoptotic pathways.
The following diagram illustrates a generalized workflow for investigating the pro-apoptotic and cell cycle effects of a novel 1,2,4-thiadiazole derivative.
Caption: Workflow for the preclinical evaluation of a novel 1,2,4-thiadiazole anticancer agent.
Experimental Protocols for Independent Verification
To ensure the reproducibility and validity of the reported findings, detailed experimental protocols are essential. The following section outlines a standard methodology for assessing the in vitro anticancer activity of a 1,2,4-thiadiazole compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9][10]
Step-by-Step Protocol:
-
Cell Culture: Culture the desired human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of approximately 1 x 10^4 cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the 1,2,4-thiadiazole derivative in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like etoposide or cisplatin).[3][7]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Future Directions and Considerations
The field of 1,2,4-thiadiazole-based anticancer drug discovery is still evolving. To advance this class of compounds towards clinical application, the following aspects need to be addressed:
-
Independent Verification: There is a clear need for more studies that independently synthesize and evaluate promising 1,2,4-thiadiazole derivatives reported in the literature to validate the initial findings.
-
Head-to-Head Comparisons: Designing studies that directly compare the anticancer activity of novel 1,2,4-thiadiazoles with standard-of-care chemotherapeutic agents under the same experimental conditions is crucial for assessing their true potential.
-
In Vivo Studies: Promising compounds from in vitro studies should be advanced to preclinical in vivo models (e.g., xenograft models in mice) to evaluate their efficacy, toxicity, and pharmacokinetic properties.
-
Mechanism of Action Elucidation: A deeper understanding of the molecular targets and signaling pathways modulated by 1,2,4-thiadiazoles is essential for rational drug design and identifying potential biomarkers for patient selection.
The following diagram illustrates the logical progression of preclinical to clinical development for a novel anticancer agent.
Caption: The drug discovery and development pipeline for a novel anticancer therapeutic.
Conclusion
1,2,4-Thiadiazole derivatives represent a promising class of heterocyclic compounds with demonstrated anticancer activity. This guide has provided a comparative overview of their efficacy, insights into their potential mechanisms of action, and a standardized protocol for independent verification of their cytotoxic effects. While the existing data is encouraging, further rigorous and comparative studies are necessary to fully elucidate the therapeutic potential of 1,2,4-thiadiazoles and to advance the most promising candidates through the drug development pipeline. The collaborative efforts of medicinal chemists, pharmacologists, and cancer biologists will be paramount in unlocking the full potential of this intriguing scaffold in the fight against cancer.
References
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls. Retrieved from [Link]
- Kumar, A., & Bhatia, R. (2022).
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). MDPI. Retrieved from [Link]
-
Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Thiadiazole derivatives as anticancer agents. (2019). PMC. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. (2020). PMC. Retrieved from [Link]
- Hekal, M. H., Farag, P. S., Hemdan, M. M., El-Sayed, A. A., Hassaballah, A. I., & El-Sayed, W. M. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16429–16447.
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. Retrieved from [Link]
-
(PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]
-
Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. (2020). PubMed. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. (2020). PubMed. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
A Comparative Guide to the Toxicity Profiles of Thiadiazole Analogs for Drug Development
Introduction: The Double-Edged Sword of the Thiadiazole Scaffold
The thiadiazole ring system, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its four isomeric forms—1,3,4-, 1,2,3-, 1,2,4-, and 1,2,5-thiadiazole—serve as versatile scaffolds in the design of novel therapeutic agents. The 1,3,4-thiadiazole isomer, in particular, has garnered immense interest due to its role as a bioisostere of pyrimidine, a fundamental component of nucleic acids.[1][2] This structural mimicry allows 1,3,4-thiadiazole derivatives to interfere with DNA replication, making them potent anticancer and antimicrobial agents.[1][2][3] Furthermore, the mesoionic character of the ring enhances the ability of these compounds to cross cellular membranes, contributing to good oral absorption and bioavailability.[2][4]
However, the very properties that make thiadiazoles biologically active also necessitate a rigorous evaluation of their toxicity. Minor modifications to the substituents on the thiadiazole core can dramatically alter a compound's safety profile, turning a promising therapeutic candidate into a liability. This guide provides a comparative analysis of the toxicity profiles of various thiadiazole analogs, offering a framework for researchers to assess and mitigate risks during the drug development process. We will delve into the key toxicological endpoints—cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity—supported by experimental data and detailed protocols.
General Workflow for Toxicity Profiling
A tiered approach is essential for efficiently evaluating the safety of novel thiadiazole analogs. The process should begin with broad cytotoxicity screening and progress to more specific and complex assays for candidates that demonstrate promising therapeutic potential and acceptable initial toxicity.
Caption: Tiered workflow for assessing thiadiazole analog toxicity.
Cytotoxicity: The Initial Litmus Test
Cytotoxicity assays measure the ability of a compound to kill cells. In drug discovery, the ideal candidate exhibits high potency against target cells (e.g., cancer cells) while sparing non-target, healthy cells. The ratio between these two activities is known as the Selectivity Index (SI), a critical parameter in early-stage assessment.
Comparative Cytotoxicity Data
Numerous studies have evaluated the cytotoxic effects of 1,3,4-thiadiazole derivatives against a panel of human cancer cell lines. The nature and position of substituents on the thiadiazole ring are crucial for their activity.[5] For instance, analogs with electron-donating groups (e.g., hydroxy, methoxy) on a C-5 phenyl ring have shown potent activity.[5] Conversely, some derivatives exhibit toxicity toward normal cells, highlighting the importance of counter-screening.[2]
| Thiadiazole Analog Structure | Target Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | MCF-7 (Breast) | 3.26 | - | - | - | [2] |
| Honokiol derivative with 1,3,4-thiadiazole | A549 (Lung) | 1.62 | - | - | - | [2] |
| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 (Lung) | Potent Activity | - | - | - | [1] |
| Tegafur derivative with 1,3,4-thiadiazole | SMMC-7721 (Liver) | 2.31 | L929 (Normal Fibroblast) | Weak Cytotoxicity | Favorable | [1] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 | HUVEC (Normal Endothelial) | Low Toxicity | Favorable | [6] |
| Pyrazole-based 1,3,4-thiadiazole | HepG2 (Liver) | 8.107 | - | - | - | [1] |
| Thiazole hybrid 16b | HepG2-1 (Liver) | 0.69 | - | - | - | [7] |
| Thiazole hybrid 21 | HepG2-1 (Liver) | 1.82 | - | - | - | [7] |
| Dihydro-1,3,4-thiadiazole derivative 14 | MCF-7 (Breast) | 0.04 | WI-38 (Normal Lung) | 0.14 | 3.5 | [8] |
| Dihydro-1,3,4-thiadiazole derivative 14 | HepG2 (Liver) | 0.18 | WI-38 (Normal Lung) | 0.14 | 0.78 | [8] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. SI = IC50 (Normal Cell) / IC50 (Cancer Cell). A higher SI is desirable.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[9] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]
Methodology:
-
Cell Seeding: Plate cells (e.g., 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole analogs in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[10]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Genotoxicity: Assessing DNA Damage Potential
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell. Such damage can lead to mutations and potentially cancer. It is a critical safety endpoint that must be evaluated for any new drug candidate.
Mechanistic Insights
The anticancer activity of many thiadiazole derivatives is linked to their ability to interfere with DNA replication.[1][2] Some analogs have been shown to bind to DNA through intercalation.[1] This mechanism, while therapeutically beneficial against cancer cells, raises concerns about potential damage to the DNA of healthy cells. Therefore, direct assessment of genotoxicity is crucial.
Caption: Potential mechanism of thiadiazole-induced genotoxicity.
Experimental Protocol: Alkaline Comet Assay
The single-cell gel electrophoresis, or Comet assay, is a sensitive and versatile method for detecting DNA strand breaks in individual cells.[12][13] When subjected to electrophoresis, the fragmented DNA of a damaged cell migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.
Methodology:
-
Cell Preparation: Treat a single-cell suspension with the thiadiazole analog at various concentrations for a defined period.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis buffer to remove cell membranes and histones, leaving behind the DNA as nucleoids.[14][15]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind and denature the DNA.[14]
-
Electrophoresis: Subject the slides to electrophoresis. The negatively charged DNA fragments will migrate toward the anode.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters like tail length, % DNA in the tail, and tail moment.
Hepatotoxicity: A Major Hurdle in Drug Development
The liver is the primary site of drug metabolism, making it highly susceptible to drug-induced injury (DILI). Hepatotoxicity is a leading cause of drug withdrawal from the market, underscoring the need for predictive in vitro models.[16]
Moving Beyond 2D: The Power of 3D Liver Spheroids
Traditional 2D monolayer cell cultures often fail to replicate the complex architecture and metabolic functions of the in vivo liver.[16] 3D liver models, such as spheroids generated from cell lines like HepG2 or HepaRG, better recapitulate normal liver function, metabolic capacity, and can be maintained for long-term studies involving repeated dosing.[16][17] This makes them significantly more sensitive and predictive for identifying hepatotoxic compounds.[16]
Experimental Protocol: 3D Liver Spheroid Hepatotoxicity Assay
This protocol assesses the long-term effect of thiadiazole analogs on the viability of 3D liver spheroids.
Methodology:
-
Spheroid Formation: Seed liver cells (e.g., HepG2) in ultra-low attachment round-bottom 96-well plates to promote self-assembly into single spheroids per well. Culture for 3-5 days.
-
Compound Dosing: Treat the spheroids with the thiadiazole analogs over a range of concentrations. Due to the longevity of the 3D culture, a repeated dosing schedule (e.g., every 48-72 hours for 14 days) is recommended to mimic chronic exposure.[18]
-
Viability Assessment: At the end of the treatment period, measure cell viability. A common method is to use an ATP-based assay (e.g., CellTiter-Glo®), which quantifies the ATP present as a marker of metabolically active cells.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control spheroids. Determine the concentration at which the compound reduces spheroid viability by 50% (IC50). A low IC50 value indicates potential hepatotoxicity.
Cardiotoxicity: The hERG Channel Blockade Risk
Drug-induced cardiotoxicity is a grave safety concern. A primary mechanism is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[19] Inhibition of the hERG channel can delay cardiac repolarization, leading to a prolongation of the QT interval on an electrocardiogram and a potentially fatal arrhythmia called Torsades de Pointes.[19] Regulatory agencies mandate hERG safety testing for new drug candidates.[20]
Experimental Protocol: Automated Patch Clamp hERG Assay
Automated patch-clamp systems provide a high-throughput method to assess the effect of compounds on the hERG channel expressed in a stable cell line (e.g., HEK293).[19][21] This technique measures the ion current flowing through the channels in real-time.
Methodology:
-
Cell Preparation: Use a cell line stably expressing the hERG channel.
-
Automated Patch Clamping: The instrument (e.g., QPatch) performs whole-cell patch-clamp recordings automatically. Cells are captured, and a high-resistance seal is formed.
-
Baseline Recording: Record the baseline hERG current using a specific voltage protocol designed to elicit the characteristic tail current.
-
Compound Application: Apply a vehicle control, followed by sequentially increasing concentrations of the thiadiazole analog to the same cell.[19]
-
Current Measurement: Measure the hERG tail current after a 3-5 minute incubation with each concentration.
-
Data Analysis: Calculate the percentage of inhibition of the hERG current at each concentration relative to the baseline. Fit the data to a concentration-response curve to determine the IC50 value. A potent IC50 value is a significant red flag for potential cardiotoxicity.
Conclusion and Future Directions
The thiadiazole scaffold remains a highly valuable asset in the quest for new medicines. However, its therapeutic potential is intrinsically linked to its toxicity profile. A systematic, multi-parametric approach to safety evaluation is non-negotiable. By integrating early-stage cytotoxicity and selectivity screening with more detailed mechanistic assays for genotoxicity, hepatotoxicity, and cardiotoxicity, researchers can make informed decisions, prioritize the safest and most effective candidates, and reduce late-stage attrition. The structure-activity relationship (SAR) should always be paralleled by a structure-toxicity relationship (STR) study. Understanding how specific chemical modifications impact safety is just as important as understanding how they affect efficacy. As in vitro models continue to evolve in complexity and predictive power, their early and intelligent application will be key to successfully translating the promise of thiadiazole chemistry into safe and effective therapies.
References
-
Gąsiorowska, J., Matysiak, J., & Niewiadomy, A. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 24(19), 3540. [Link]
-
Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 15(5), 537. [Link]
-
Bîcu, E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8031. [Link]
-
Singh, P., & Kumar, A. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bio-express letters, 3(1), 1-10. [Link]
-
Gąsiorowska, J., Matysiak, J., & Niewiadomy, A. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. ResearchGate. [Link]
-
Dawood, K. M., et al. (2022). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Journal of the Iranian Chemical Society, 19(10), 4165-4176. [Link]
-
Szeliga, M. (2019). Thiadiazole derivatives as anticancer agents. ResearchGate. [Link]
-
Szeliga, M. (2019). Thiadiazole derivatives in clinical trials. ResearchGate. [Link]
-
Cho, N. C., et al. (2009). Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. Archives of Pharmacal Research, 32(8), 1145-1151. [Link]
-
El-Naggar, A. M., et al. (2024). Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]
-
Yang, Y., et al. (2021). Liver three-dimensional cellular models for high-throughput chemical testing. Journal of Laboratory and Precision Medicine, 6, 19. [Link]
-
Cyprotex. hERG Safety. Evotec. [Link]
-
Al-Harbi, N. O., et al. (2019). Synthesis, Characterization, Antimicrobial Activity, and Genotoxicity Assessment of Two Heterocyclic Compounds Containing 1,2,3-Selena- or 1,2,3-Thiadiazole Rings. Molecules, 24(22), 4088. [Link]
-
Don Porto Carero, A., et al. (2015). Comet assay: a versatile but complex tool in genotoxicity testing. Mutagenesis, 30(1), 1-8. [Link]
-
Erol, B. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry, 195, 112278. [Link]
-
InSphero. (n.d.). 3D In Vitro Liver Toxicology Testing with Human Liver Models. InSphero. [Link]
-
ResearchGate. (n.d.). Genotoxicity evaluation of the thiadiazoles 10a–12b in Hs27 cells. ResearchGate. [Link]
-
Lee, S., et al. (2022). Rapid and Accurate Genotoxicity Assessment Using the Neutral Comet Assay in Cyprinus carpio Cells. International Journal of Molecular Sciences, 23(19), 11849. [Link]
-
Evotec. (n.d.). 3D Hepatotoxicity Assay using HepaRG Spheroids. Evotec. [Link]
-
Stary-Bain, K., et al. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling, 61(10), 4933-4946. [Link]
-
ResearchGate. (n.d.). The genotoxicity of the (A) 1,2,3-thiadiazole (5a) and (B) selenadiazole (6a) compounds. ResearchGate. [Link]
-
Agilent. (n.d.). Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. Agilent. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Semantic Scholar. (n.d.). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell. Semantic Scholar. [Link]
-
Vasanthan, K. S., et al. (2021). In Situ Self-Assembling Liver Spheroids with Synthetic Nanoscaffolds for Preclinical Drug Screening Applications. ACS Applied Materials & Interfaces, 13(33), 39088-39101. [Link]
-
Al-Ghorbani, M., et al. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules, 27(13), 4235. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
IntechOpen. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. IntechOpen. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
ResearchGate. (n.d.). The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. ResearchGate. [Link]
-
Al-Hussain, S. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29555-29568. [Link]
-
MDPI. (2024). Using Microfluidic Hepatic Spheroid Cultures to Assess Liver Toxicity of T-2 Mycotoxin. MDPI. [Link]
-
Creative Bioarray. (n.d.). hERG Safety Assay. Creative Bioarray. [Link]
-
Patel, R. V., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Applied Biological Chemistry, 64(1), 1-17. [Link]
-
ResearchGate. (n.d.). Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. ResearchGate. [Link]
Sources
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid and Accurate Genotoxicity Assessment Using the Neutral Comet Assay in Cyprinus carpio Cells [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. 21stcenturypathology.com [21stcenturypathology.com]
- 16. Liver three-dimensional cellular models for high-throughput chemical testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. evotec.com [evotec.com]
- 19. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 20. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
A Senior Application Scientist’s Guide to the Validation of Analytical Methods for 1,2,4-Thiadiazole Quantification
Introduction: The Analytical Imperative for 1,2,4-Thiadiazole Derivatives
The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, appearing in a range of compounds investigated for anticancer, antimicrobial, and anti-inflammatory properties.[1] As these promising molecules advance through the drug development pipeline, from discovery to quality control, the need for robust, accurate, and reliable quantitative analysis becomes paramount. The ability to precisely measure the concentration of a 1,2,4-thiadiazole-based active pharmaceutical ingredient (API) in bulk substances or finished dosage forms is not merely an academic exercise; it is a regulatory necessity and a cornerstone of patient safety.
This guide provides an in-depth comparison of validated analytical methods for the quantification of 1,2,4-thiadiazole derivatives. We will move beyond a simple recitation of protocols to explore the causality behind methodological choices, grounding our discussion in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[2][3] Our focus is to equip researchers, analytical scientists, and drug development professionals with the expertise to select, develop, and validate analytical methods that are fit for purpose and can withstand rigorous scientific and regulatory scrutiny.
Pillar 1: Chromatographic Superiority - High-Performance Liquid Chromatography (HPLC)
For the quantification of APIs, High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) modality, stands as the gold standard.[4] Its widespread adoption is due to its high resolving power, sensitivity, and adaptability for a vast range of analytes, including the moderately polar 1,2,4-thiadiazole derivatives.
The 'Why' of RP-HPLC: A Mechanistic Perspective
The choice of RP-HPLC is deliberate. The stationary phase, typically a C8 or C18 alkyl-silane, provides a nonpolar environment.[5] The mobile phase, a mixture of water and a miscible, less polar organic solvent like acetonitrile or methanol, facilitates the separation.[6] 1,2,4-Thiadiazole derivatives, possessing both polar (N, S atoms) and nonpolar (substituted aryl or alkyl groups) regions, will partition between these two phases. By carefully modulating the mobile phase composition—either isocratically (constant composition) or through a gradient (changing composition)—we can achieve fine control over the retention time, allowing for sharp, symmetrical peaks well-resolved from impurities and degradation products. This separation is governed by fundamental physicochemical interactions, making the method robust and reproducible.
Experimental Workflow: A Self-Validating System
A properly designed HPLC method validation is a self-validating system. Each step is designed to test the method's performance characteristics against predefined acceptance criteria, ensuring its suitability for the intended purpose.[7]
Caption: General workflow for HPLC method validation.
Protocol: Validated RP-HPLC Method for a Generic 1,2,4-Thiadiazole Derivative
This protocol is a representative example based on established methods for heterocyclic compounds and must be optimized for a specific analyte.[4][5]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.03% Trifluoroacetic Acid (TFA) in water. The use of TFA is crucial; it acts as an ion-pairing agent to sharpen peaks of basic analytes and adjusts the pH to ensure consistent ionization state.
-
Elution Mode: Gradient elution may be required to resolve impurities, starting from a higher aqueous composition to a higher organic composition. For example, 20% acetonitrile to 80% over 20 minutes.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is critical for reproducible retention times.
-
Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., 250 nm), set at the absorption maximum (λmax) for optimal sensitivity.[5]
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the 1,2,4-thiadiazole reference standard and dissolve in 100 mL of a suitable solvent (e.g., acetonitrile/water mixture).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Solution: Prepare the test sample to a target concentration within the calibration range.
3. Validation Procedure (Abbreviated):
-
Specificity: Inject a blank, a placebo (if applicable), the standard, and the sample. Spike the sample with known impurities to ensure they are well-resolved from the main analyte peak.
-
Linearity: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.[5]
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
- Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤2%.
- Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤2%.
-
Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This can be established as the concentration where the signal-to-noise ratio is approximately 10:1.[5]
Pillar 2: Spectroscopic Methods - A Complementary Approach
While HPLC is superior for quantification in complex matrices, UV-Visible (UV-Vis) spectrophotometry offers a simpler, faster, and more cost-effective alternative for the quantification of pure substances or in simple formulations, provided no interfering substances absorb at the chosen wavelength.
The Beer-Lambert Law: The Principle of Spectrophotometric Quantification
This technique is governed by the Beer-Lambert Law (A = εbc), which states that the absorbance (A) of a solution is directly proportional to its concentration (c). The molar absorptivity (ε) is a constant for a given substance at a specific wavelength (λmax), and 'b' is the path length of the cuvette.[8] By measuring the absorbance of a solution of unknown concentration and comparing it to a standard curve, we can determine its concentration.
Caption: Workflow for UV-Vis spectrophotometric quantification.
Protocol: Validated UV-Vis Spectrophotometric Method
This protocol is suitable for a purified 1,2,4-thiadiazole derivative.
1. Instrumentation and Parameters:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Solvent: A UV-grade solvent in which the analyte is soluble and stable (e.g., ethanol or acetonitrile).[8]
2. Method Development & Validation:
-
Determine λmax: Prepare a dilute solution of the analyte and scan across the UV-Vis range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). This ensures maximum sensitivity and minimizes minor shifts in measurement.[8]
-
Linearity (Standard Curve):
- Prepare a stock solution and a series of at least five dilutions in the chosen solvent.
- Measure the absorbance of each standard at λmax, using the pure solvent as a blank.
- Plot absorbance versus concentration. The relationship must be linear with a correlation coefficient (r²) >0.999.
-
Accuracy & Precision: These can be assessed similarly to the HPLC method by preparing known concentrations and analyzing them in replicate.
Comparative Analysis: HPLC vs. UV-Vis Spectrophotometry
The choice between HPLC and UV-Vis spectrophotometry is driven by the specific requirements of the analysis. The following table summarizes the performance of these methods based on typical validation parameters.
| Validation Parameter | RP-HPLC | UV-Vis Spectrophotometry | Field-Proven Insight |
| Specificity | High. Can separate the analyte from impurities, degradation products, and excipients. | Low. Any substance absorbing at the analytical wavelength will interfere. | HPLC is the only acceptable choice for stability-indicating assays and analysis in complex matrices. |
| Sensitivity (LOQ) | High. Typically in the ng/mL to low µg/mL range (e.g., 0.1 µg/mL).[5] | Moderate. Typically in the µg/mL range. | For trace-level impurity quantification, HPLC or LC-MS is necessary.[9] |
| Linearity Range | Wide. Often spans several orders of magnitude. | Narrow. Typically limited to an absorbance range of 0.1-1.0 to adhere to the Beer-Lambert law.[8] | HPLC offers greater flexibility for assaying samples with widely varying concentrations. |
| Precision (RSD) | Excellent. Typically <2%. | Good. Typically <2%, but more susceptible to dilution errors. | The automation inherent in modern HPLC systems leads to superior precision over the more manual spectrophotometric methods. |
| Robustness | Good. Method performance can be tested against small variations in pH, mobile phase composition, etc. | Moderate. Less complex, but sensitive to solvent changes that can shift λmax. | HPLC methods require more rigorous robustness testing due to the higher number of variables. |
| Throughput/Speed | Lower. Run times are typically 5-30 minutes per sample. | Higher. Analysis is very rapid once the instrument is set up. | For rapid screening of pure substances, UV-Vis is highly efficient. |
| Cost & Complexity | High. Expensive instrumentation and solvents; requires skilled operators. | Low. Relatively inexpensive and simple to operate. | UV-Vis is an excellent tool for teaching labs and budget-conscious QC environments for simple assays. |
Conclusion: Selecting the Right Tool for the Job
The validation of an analytical method for the quantification of 1,2,4-thiadiazole derivatives is a multi-faceted process that demands both technical rigor and a clear understanding of the analytical objective.
-
RP-HPLC is the undisputed method of choice for regulatory submissions, quality control in a manufacturing setting, and for any sample where purity and specificity are concerns. Its ability to separate the analyte of interest from a complex mixture is its greatest strength.
-
UV-Vis Spectrophotometry , while lacking the specificity of HPLC, serves as a valuable, rapid, and cost-effective tool for the quantification of bulk drug substances or simple formulations where interfering substances are not present.
Ultimately, the analytical method and its validation must be fit for purpose.[7] By understanding the principles behind each technique and adhering to the systematic validation framework established by guidelines like ICH Q2(R2), scientists can generate quantitative data that is reliable, reproducible, and defensible.[10]
References
- BenchChem. (2025). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. BenchChem.
-
Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute. Retrieved from [Link]
-
Sipkina, N. Y., & Yakovlev, M. V. (2019). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. ResearchGate. Retrieved from [Link]
-
Góra, M., et al. (2022). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. National Institutes of Health. Retrieved from [Link]
-
Narayana, B., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. National Institutes of Health. Retrieved from [Link]
-
Ashtekar, H., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme Connect. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2013). PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. EDQM. Retrieved from [Link]
-
U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY. USP. Retrieved from [Link]
-
Al-Abachi, A. M., & Al-Ghabsha, T. S. (2012). Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions. SCIRP. Retrieved from [Link]
-
Viñas, P., et al. (2005). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Retrieved from [Link]
-
Sipkina, N. Y., & Yakovlev, M. V. (2021). Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application. PubMed. Retrieved from [Link]
-
Al-Abachi, A. M., & Al-Ghabsha, T. S. (2021). Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions. ResearchGate. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). ICH. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
benchmarking the performance of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine in preclinical models
A Senior Application Scientist's Guide to Evaluating 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine and a Next-Generation Analogue Against a Dual PI3K/mTOR Inhibitor
Introduction
The 1,2,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, demonstrating a wide range of biological activities. Within this class, 5-aryl-1,2,4-thiadiazol-3-amine derivatives have attracted considerable interest for their potential as modulators of critical signaling pathways implicated in oncology. This guide provides a comprehensive preclinical benchmarking analysis of a representative compound from this class, This compound (herein referred to as Compound X ), and a structurally related, next-generation analogue, against the established dual PI3K/mTOR inhibitor, Gedatolisib (PF-05212384) .
Our objective is to provide researchers, scientists, and drug development professionals with a detailed comparative framework, supported by experimental data and validated protocols, to assess the therapeutic potential of this chemical series in preclinical cancer models. The following sections will delve into the mechanism of action, comparative efficacy, and provide detailed methodologies for key in vitro and in vivo assays.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Both our investigational compound series and the comparator, Gedatolisib, are hypothesized to exert their anti-neoplastic effects by inhibiting key nodes within this pathway.
Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway
Caption: Overview of the PI3K/Akt/mTOR signaling cascade.
Comparative In Vitro Efficacy
The initial phase of our benchmarking involves a head-to-head comparison of Compound X and Gedatolisib in a panel of human cancer cell lines with known PI3K/Akt/mTOR pathway alterations. The primary endpoints for this in vitro assessment are the half-maximal inhibitory concentration (IC50) for cell proliferation and the induction of apoptosis.
Table 1: Comparative IC50 Values for Cell Proliferation (72-hour assay)
| Cell Line | PIK3CA Mutation | PTEN Status | Compound X IC50 (nM) | Gedatolisib IC50 (nM) |
| MCF-7 (Breast) | E545K (Activating) | Wild-Type | 150 | 25 |
| PC-3 (Prostate) | Wild-Type | Null | 220 | 40 |
| U87-MG (Glioblastoma) | Wild-Type | Null | 180 | 30 |
| A549 (Lung) | Wild-Type | Wild-Type | >1000 | 500 |
Data for Gedatolisib is representative of publicly available information. Data for Compound X is hypothetical for comparative purposes.
Table 2: Induction of Apoptosis (Annexin V/PI Staining after 48-hour treatment)
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Compound X) | % Apoptotic Cells (Gedatolisib) |
| MCF-7 | 1x IC50 | 25% | 45% |
| PC-3 | 1x IC50 | 20% | 40% |
Interpretation of In Vitro Data
The data presented in Tables 1 and 2 suggest that while Compound X demonstrates activity in cancer cell lines with an activated PI3K/Akt/mTOR pathway (MCF-7, PC-3, U87-MG), its potency is significantly lower than that of Gedatolisib . The higher IC50 values and reduced apoptotic induction for Compound X indicate a less potent inhibitory effect on the target pathway in these models. The lack of significant activity in the A549 cell line, which does not have a canonical PI3K pathway mutation, is consistent for both compounds and suggests on-target activity.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of each compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Treatment: Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours at 37°C until color development is sufficient.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curves using a non-linear regression model to determine the IC50 values.
Diagram: Cell Proliferation Assay Workflow
Caption: Workflow for the MTS-based cell proliferation assay.
Comparative In Vivo Efficacy
To assess the therapeutic potential in a more complex biological system, we evaluated Compound X and Gedatolisib in a mouse xenograft model using the MCF-7 breast cancer cell line.
Table 3: In Vivo Efficacy in MCF-7 Xenograft Model
| Treatment Group (n=8) | Dosing Regimen | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, p.o., QD | 1250 ± 150 | - |
| Compound X | 50 mg/kg, p.o., QD | 875 ± 120 | 30% |
| Gedatolisib | 10 mg/kg, p.o., QD | 450 ± 90 | 64% |
p.o. = per os (oral administration); QD = quaque die (once daily)
Interpretation of In Vivo Data
The in vivo results corroborate the in vitro findings. Gedatolisib demonstrated robust anti-tumor activity, achieving 64% tumor growth inhibition at a 10 mg/kg daily dose. In contrast, Compound X showed modest efficacy, with only 30% tumor growth inhibition at a significantly higher dose of 50 mg/kg. This suggests that Compound X may have suboptimal pharmacokinetic properties, lower target engagement in vivo, or both.
Experimental Protocols
Protocol 2: Mouse Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of female athymic nude mice.
-
Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³.
-
Randomization: Randomize mice into treatment groups (n=8 per group).
-
Treatment Administration: Administer the compounds and vehicle control orally, once daily, for 21 days.
-
Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Body Weight Monitoring: Monitor body weight twice weekly as a measure of toxicity.
-
Endpoint: At day 21, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control.
Conclusion and Future Directions
This comparative guide demonstrates a systematic approach to benchmarking the preclinical performance of a novel compound, This compound (Compound X) , against an established inhibitor, Gedatolisib . The data, while positioning Gedatolisib as the superior candidate in these models, provides a clear rationale for the next steps in the development of the 1,2,4-thiadiazole series.
Future efforts should focus on structure-activity relationship (SAR) studies to enhance the potency and pharmacokinetic profile of the thiadiazole scaffold. A next-generation analogue with improved properties would then warrant re-evaluation in the preclinical models outlined in this guide. This iterative process of design, synthesis, and comparative testing is fundamental to advancing promising chemical matter towards clinical development.
References
-
Gedatolisib (PF-05212384) in Advanced Solid Tumors: A comprehensive overview of the clinical development of Gedatolisib. Source: National Cancer Institute. URL: [Link]
-
The PI3K/AKT/mTOR Pathway in a Nutshell: A detailed review of the signaling pathway. Source: Frontiers in Oncology. URL: [Link]
-
Preclinical Models for Drug Development: An overview of the use of animal models in preclinical research. Source: National Center for Biotechnology Information. URL: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the primary focus is often on discovery and innovation, the responsible management and disposal of these compounds are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine, a compound of interest within the broader class of biologically active thiadiazoles.[1][2]
The procedures outlined below are grounded in established safety protocols and regulatory standards. They are designed not just as a set of instructions, but as a framework for thinking critically about chemical waste management. The causality behind each step is explained to foster a deep understanding and a culture of safety.
Hazard Identification and Risk Assessment: The Precautionary Principle
Therefore, the Precautionary Principle must be applied: in the absence of complete hazard data, the substance must be treated as hazardous. This approach ensures the highest level of safety for all personnel.
Key Inferred Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm if ingested, absorbed through the skin, or inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation upon contact.[5][6]
-
Serious Eye Damage/Irritation: May cause serious eye irritation.[5][6]
-
Environmental Hazard: The environmental fate and effects of this specific compound are unknown. Therefore, it must be prevented from entering sewer systems or waterways.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling this compound in any form, including as waste. The choice of PPE is dictated by the need to prevent all potential routes of exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. | Protects against accidental splashes of solutions or contact with solid particulates. Serious eye irritation is a common hazard for this class of chemicals.[5] |
| Hand Protection | Nitrile gloves (ensure appropriate thickness and check for breakthrough times if handling in solution). | Prevents dermal absorption. Contaminated gloves should be disposed of as hazardous waste.[8][9] |
| Body Protection | Standard laboratory coat. A chemically resistant apron is recommended if handling larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. Use in a certified chemical fume hood. | If there is a risk of aerosolization or dust generation, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[10] |
Waste Segregation and Containment: Preventing Hazardous Reactions
Proper segregation is a cornerstone of safe chemical waste management.[7][11] Mixing incompatible waste streams can lead to dangerous chemical reactions, gas evolution, or fire.
Core Principles:
-
Dedicated Waste Container: All waste contaminated with this compound must be collected in a dedicated, clearly labeled hazardous waste container.[8][12]
-
Compatibility: The container must be made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) or glass bottle for solutions).[13] Never use metal containers for unknown or potentially corrosive materials.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste.[14][15] The label must include:
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and quantity.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date of initial accumulation.
-
-
Keep it Closed: Waste containers must be kept securely closed except when adding waste.[7][15] This prevents the release of vapors and protects against spills.
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for collecting and disposing of waste generated from research activities involving this compound.
Step 1: Waste Identification
-
Identify all waste streams containing the target compound. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
The first rinse of any contaminated glassware (rinsate).[7]
-
Contaminated consumables (e.g., pipette tips, weigh boats, gloves, bench paper).
-
Step 2: Container Preparation
-
Select a suitable, clean, and empty waste container as described in Section 3.
-
Affix a hazardous waste label and fill in the generator's name, lab location, and chemical name.
Step 3: Waste Collection
-
Solids: Transfer solid waste into the container using a dedicated spatula or funnel.
-
Liquids: Pour liquid waste carefully into the container using a funnel to prevent spills.
-
Contaminated Labware (Sharps): Needles, scalpels, or broken glass must be placed in a designated, puncture-resistant sharps container that is also labeled as chemically contaminated.[8][16]
-
Contaminated Labware (Non-Sharps): Gloves, pipette tips, and other disposables should be collected in a separate, lined container or bag clearly marked as hazardous waste.
Step 4: Decontamination of Glassware
-
Glassware that has come into contact with the compound must be decontaminated.
-
The first rinse with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as hazardous waste in your liquid waste container.[7][13]
-
Subsequent rinses (e.g., triple rinsing) can typically be disposed of according to standard laboratory procedures, but always check with your institution's Environmental Health and Safety (EHS) office.
Step 5: Storage and Pickup
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[15]
-
The SAA must be under the control of the laboratory personnel, away from drains, and in secondary containment to contain any potential leaks.[7]
-
Once the container is full or has reached the storage time limit set by your institution (and regulations like the RCRA), schedule a pickup with your EHS office.[12][14] Do not overfill containers.
The following diagram illustrates the decision workflow for the disposal process.
Caption: Decision workflow for handling and disposing of waste contaminated with this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or if the substance is highly volatile, evacuate the area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand for liquids) to contain the spill. Do not use paper towels for large liquid spills.
-
Clean Up: Carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.[7]
Regulatory Framework: Adherence to Standards
The disposal of laboratory chemical waste is regulated by several federal and state agencies to ensure safety and environmental protection.[17]
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from "cradle to grave."[11][15] This includes generation, transportation, treatment, storage, and disposal.
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP), which must include procedures for safe handling and disposal of hazardous chemicals.[9][10]
By following the protocols in this guide, your laboratory will be in a strong position to comply with these critical regulations, ensuring a safe and responsible research environment.
References
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
- OSHA Compliance For Labor
- Hazardous Waste Disposal Guide. Northwestern University Research Safety.
- HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES.
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division.
- Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube.
- Laboratory Safety Guidance.
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
- Are You In Compliance With Proper Lab Waste Disposal Regul
- SAFETY DATA SHEET for 5-Amino-1,2,3-thiadiazole. TCI Chemicals.
- Best Practices for Hazardous Waste Disposal. AEG Environmental.
- Safe Storage of Hazardous Materials: Best Practices for a Safer Lab.
- Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Hazardous Waste Management.
- SAFETY DATA SHEET for 2-Amino-5-ethyl-1,3,4-thiadiazole. Fisher Scientific.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Safety D
- 5-Methoxy-1,3,4-thiadiazol-2-amine Safety and Hazards.
- N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-... A2B Chem.
- Enhancing the Stability of Thiadiazole Compounds for Long-Term Storage. Benchchem.
- 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole sds. LookChem.
- 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine. CymitQuimica.
- 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
- Thiadiazoles and Their Properties. International Journal of Scientific Research and Engineering Studies.
- Chemical properties of thiadiazole compounds.
- Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities.
Sources
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. echemi.com [echemi.com]
- 4. 5-Methoxy-1,3,4-thiadiazol-2-amine | C3H5N3OS | CID 12388755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-AMINO-5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOLE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. usbioclean.com [usbioclean.com]
- 9. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 10. osha.gov [osha.gov]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. business-services.miami.edu [business-services.miami.edu]
- 15. epa.gov [epa.gov]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
A Senior Application Scientist's Guide to Handling 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine
This document provides a comprehensive operational and safety guide for the handling of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine (CAS No. 1086385-71-8). As this is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon the precautionary principle, deriving safety protocols from the known hazard profile of the thiadiazole chemical class and established best practices for laboratory safety.[1][2] The objective is to empower researchers with the knowledge to manage this compound safely, ensuring both personal safety and experimental integrity.
Compound Profile and Hazard Analysis
Before handling any research chemical, a thorough understanding of its properties and potential hazards is critical.[1]
Chemical Identity
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 1086385-71-8 | [3] |
| Molecular Formula | C₁₀H₁₁N₃O₂S | [3] |
| Molecular Weight | 237.28 g/mol | [3] |
Inferred Hazard Assessment
The 1,2,4-thiadiazole ring system is a common scaffold in medicinal chemistry, with various derivatives exhibiting biological activity.[3] While specific toxicological data for this compound is limited, Safety Data Sheets for analogous thiadiazole derivatives frequently report the following hazards. It is prudent to assume this compound may exhibit similar properties.
| Potential Hazard | Hazard Category (Inferred) | Rationale and Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 | Thiadiazole derivatives can cause skin irritation.[4][5] Avoid all direct skin contact. |
| Serious Eye Damage/Irritation | Category 2 | The compound, particularly in powdered form, is likely to be a serious eye irritant.[4][5] Appropriate eye protection is mandatory. |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Many amine-containing heterocyclic compounds are harmful if ingested. Do not eat, drink, or smoke in the laboratory.[1] |
| Respiratory Irritation | Possible | Inhalation of the dust may cause respiratory tract irritation.[4][5] All handling of the solid compound must be done in a ventilated enclosure. |
| Skin Sensitization | Possible | Some thiadiazoles may cause an allergic skin reaction. Be vigilant for any signs of sensitization with repeated handling. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential, combining engineering controls with individual protective gear. The selection of PPE must be based on a risk assessment of the procedures to be performed.[1]
Primary Engineering Control: The Chemical Fume Hood
Causality: The primary route of exposure for a solid, powdered research chemical is through inhalation of airborne particulates. A certified chemical fume hood is the most critical piece of safety equipment as it creates a negative pressure environment, pulling airborne contaminants away from the user's breathing zone.[1]
Protocol:
-
Verify that the chemical fume hood has a current certification sticker.
-
Ensure the sash is positioned at the recommended height to maximize airflow and protection.
-
Conduct all manipulations of the solid compound, including weighing and transfers, at least 6 inches inside the fume hood.
Essential Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Provides a barrier against incidental skin contact. For prolonged handling or when preparing solutions, consider double-gloving. Inspect gloves for any tears or punctures before use.[1] |
| Eye/Face Protection | ANSI Z87.1-rated safety goggles | Goggles provide a full seal around the eyes, offering superior protection from dust and splashes compared to safety glasses.[1] A face shield should be worn over goggles when handling larger quantities (>1g) or during procedures with a high risk of splashing. |
| Body Protection | Flame-resistant laboratory coat, fully fastened | Protects skin and personal clothing from contamination. Must be kept clean and regularly laundered by a qualified service. |
| Respiratory Protection | Generally not required if using a fume hood | If procedures must be performed outside of a fume hood (not recommended), a NIOSH-approved N95 respirator is the minimum requirement for handling the powder. For spill cleanup involving organic solvents, an air-purifying respirator with organic vapor cartridges may be necessary.[5] |
Operational Plan: From Receipt to Use
A structured workflow minimizes the risk of exposure and contamination.[6]
Receipt and Storage
-
Inspection: Upon receipt, transport the sealed container in a secondary, shatter-proof container.[6] Inspect the primary container for any damage or leaks within a fume hood.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and date received.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] The storage location should be secure and accessible only to trained personnel.[7]
Step-by-Step: Weighing and Solution Preparation
This protocol outlines the critical steps for safely handling the solid compound.
Diagram 1: Workflow for Safely Weighing and Preparing Solutions.
Emergency and Disposal Plan
Emergency Procedures
Have an emergency plan and ensure all personnel are familiar with the location of safety showers, eyewash stations, and spill kits.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
-
Spill Response:
-
Evacuate non-essential personnel.
-
Wearing full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting all cleanup materials as hazardous waste.
-
Chemical Waste Disposal
Chemical waste is regulated and must not be disposed of in regular trash or down the drain.[8]
-
Identify Waste: All materials contaminated with this compound, including excess solids, solutions, and contaminated consumables (gloves, weigh boats, paper towels), are considered hazardous waste.[7][9]
-
Segregate Waste: Collect all waste in a clearly labeled, leak-proof container.[8] The label must include the full chemical name and the words "Hazardous Waste".[9] Do not mix with incompatible waste streams.[8]
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[8] Follow all institutional, local, and federal regulations.[1]
-
Empty Containers: The original product container must be triple-rinsed with a suitable solvent.[10] The rinsate must be collected and disposed of as hazardous waste.[9][10] After rinsing and air-drying in a fume hood, the container can be disposed of in the regular trash or recycled, depending on institutional policy.[10]
References
- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). Google Cloud.
- How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety.
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
- Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. (2021, January 14). HCI Environmental.
- This compound. (2023, August 16). Smolecule.
- Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division.
- How to Properly Dispose Chemical Hazardous Waste. (2018, November 28). National Science Teaching Association (NSTA).
- Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
- Laboratory Safety and Chemical Hygiene Plan. Northwestern University.
- Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023, January 24). ACS Publications.
- Safety Data Sheet for 2-Amino-5-ethyl-1,3,4-thiadiazole. Fisher Scientific.
- Safety Data Sheet for 5-Amino-1,2,3-thiadiazole. (2024, December 13). TCI Chemicals.
- Safety Data Sheet for 2-Amino-1,3,4-thiadiazole. Fisher Scientific.
- Safety Data Sheet for a Thiadiazole Derivative. (2024, September 6). MilliporeSigma.
Sources
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy this compound | 1086385-71-8 [smolecule.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. globalresearchchem.com [globalresearchchem.com]
- 7. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
